molecular formula C11H15ClN2O4 B555802 Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride CAS No. 58816-66-3

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

货号: B555802
CAS 编号: 58816-66-3
分子量: 274.70 g/mol
InChI 键: HHZUMTWHYNIFOC-PPHPATTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-nitro-L-phenylalanine is a building block. It has been used in the synthesis of chemokine (C-C motif) receptor 3 (CCR3) antagonists, as well as α4β1 (VLA-4) integrin antagonists.>

属性

IUPAC Name

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207548
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58816-66-3
Record name L-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58816-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058816663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 4-nitro-3-phenyl-L-alaninate Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride, a key building block in the development of various pharmaceuticals. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its characterization, supported by data presented in structured tables and process visualizations.

Compound Overview

This compound is a derivative of the amino acid L-phenylalanine. The presence of a nitro group on the phenyl ring and the ethyl ester modification make it a versatile intermediate for the synthesis of more complex molecules, including antagonists for chemokine receptors like CCR3 and integrin VLA-4.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in further synthetic applications.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClN₂O₄PubChem[2]
Molecular Weight 274.70 g/mol PubChem[2]
CAS Number 58816-66-3PubChem[2]
Appearance Light yellow powder / Crystalline solidChem-Impex / Cayman Chemical[3]
Melting Point 198-204 °CChem-Impex
Optical Rotation [α]D²⁰ = +35 ± 2º (c=2 in DMF)Chem-Impex
Purity ≥ 98% (HPLC)Cayman Chemical[3]
Solubility DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLCayman Chemical[3]
λmax 266 nmCayman Chemical[3]

Synthesis Protocol

The primary method for the synthesis of this compound is the Fischer esterification of 4-nitro-L-phenylalanine. This reaction involves the treatment of the amino acid with ethanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow cluster_synthesis Synthesis of this compound 4-Nitro-L-phenylalanine 4-Nitro-L-phenylalanine Reaction_Mixture Reaction_Mixture 4-Nitro-L-phenylalanine->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_Mixture Catalyst Precipitation Precipitation Reaction_Mixture->Precipitation Reflux & Cool Filtration_Drying Filtration_Drying Precipitation->Filtration_Drying Isolate Final_Product Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride Filtration_Drying->Final_Product Characterization_Workflow Characterization Workflow cluster_characterization Characterization of Final Product Final_Product Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride Spectroscopy Spectroscopy Final_Product->Spectroscopy Chromatography Chromatography Final_Product->Chromatography Physical_Properties Physical_Properties Final_Product->Physical_Properties H_NMR ¹H NMR Spectroscopy->H_NMR C_NMR ¹³C NMR Spectroscopy->C_NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC Melting_Point Melting Point Physical_Properties->Melting_Point Optical_Rotation Optical Rotation Physical_Properties->Optical_Rotation

References

An In-depth Technical Guide to Ethyl 4-nitro-3-phenyl-L-alaninate HCl: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitro-3-phenyl-L-alaninate hydrochloride (HCl) is a pivotal building block in medicinal chemistry and drug discovery. As a derivative of the amino acid L-phenylalanine, its unique structural features, notably the presence of a nitro group on the phenyl ring and its formulation as a hydrochloride salt, render it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, stability profile, and applications, with a focus on its role in the development of targeted therapeutics.

This document will delve into the physicochemical characteristics of Ethyl 4-nitro-3-phenyl-L-alaninate HCl, present a plausible synthetic route, and discuss its stability under various stress conditions. Furthermore, it will explore its application in the synthesis of antagonists for key biological targets and visualize relevant signaling pathways and experimental workflows.

Physicochemical Properties

The chemical and physical properties of Ethyl 4-nitro-3-phenyl-L-alaninate HCl are summarized in the table below, providing a ready reference for researchers.[1]

PropertyValueReference
IUPAC Name ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride[1]
Synonyms Ethyl 4-nitro-L-phenylalaninate HCl, H-Phe(4-NO2)-OEt.HCl[1]
CAS Number 58816-66-3[1]
Molecular Formula C₁₁H₁₅ClN₂O₄[1]
Molecular Weight 274.70 g/mol [1]
Appearance Crystalline solid[2]
Melting Point Not available
Solubility Soluble in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/mL[3]
Purity ≥98%[2]

Synthesis

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of Ethyl 4-nitro-3-phenyl-L-alaninate HCl from 4-nitro-L-phenylalanine.

Materials:

  • 4-nitro-L-phenylalanine

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂) or dry hydrogen chloride (HCl) gas

  • Diethyl ether

  • Magnetic stirrer

  • Heating mantle

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-L-phenylalanine in an excess of anhydrous ethanol.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This in situ generation of the acid catalyst is crucial for the esterification reaction.

  • Reflux: After the addition of the acid catalyst, attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting crude product, add an excess of dry diethyl ether to precipitate the hydrochloride salt of the ethyl ester.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, dry diethyl ether to remove any residual impurities. Dry the final product, Ethyl 4-nitro-3-phenyl-L-alaninate HCl, under vacuum.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start: 4-nitro-L-phenylalanine in Anhydrous Ethanol add_catalyst Add Thionyl Chloride (or HCl gas) at 0°C start->add_catalyst reflux Reflux for several hours add_catalyst->reflux evaporation Remove excess ethanol (Rotary Evaporation) reflux->evaporation precipitation Precipitate with Diethyl Ether evaporation->precipitation filtration Filter and Wash with cold Diethyl Ether precipitation->filtration drying Dry under vacuum filtration->drying end_product End Product: Ethyl 4-nitro-3-phenyl-L-alaninate HCl drying->end_product

A generalized workflow for the synthesis of the target compound.

Chemical Stability and Degradation

Understanding the stability of Ethyl 4-nitro-3-phenyl-L-alaninate HCl is critical for its handling, storage, and application in multi-step syntheses. As a molecule possessing an ester linkage, an amino group, and a nitroaromatic moiety, it is susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific experimental data for Ethyl 4-nitro-3-phenyl-L-alaninate HCl is not publicly available, its degradation profile can be predicted based on the reactivity of its functional groups under standard stress conditions.

Summary of Predicted Stability:

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible to hydrolysis of the ethyl ester bond.4-nitro-L-phenylalanine, Ethanol
Basic Hydrolysis Highly susceptible to rapid hydrolysis of the ethyl ester.4-nitro-L-phenylalanine, Ethanol
Oxidative Stress The nitro group may be susceptible to reduction, and the amino group to oxidation.Aminophenylalanine derivatives, various oxidation byproducts
Thermal Stress Generally stable at moderate temperatures, but decomposition may occur at elevated temperatures.Decarboxylation and other decomposition products
Photolytic Stress Nitroaromatic compounds can be sensitive to light.Potential for photodecomposition, though specific products are hard to predict without experimental data.

Diagram of Potential Degradation Pathways:

G cluster_degradation Potential Degradation Pathways parent Ethyl 4-nitro-3-phenyl-L-alaninate HCl acid_hydrolysis Acidic Hydrolysis (H⁺, H₂O) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH⁻, H₂O) parent->base_hydrolysis oxidation Oxidation ([O]) parent->oxidation reduction Reduction ([H]) parent->reduction degradation_product_1 4-nitro-L-phenylalanine acid_hydrolysis->degradation_product_1 degradation_product_2 Ethanol acid_hydrolysis->degradation_product_2 base_hydrolysis->degradation_product_1 base_hydrolysis->degradation_product_2 degradation_product_3 Aminophenylalanine derivatives oxidation->degradation_product_3 reduction->degradation_product_3

Predicted degradation pathways under various stress conditions.

Applications in Drug Discovery

Ethyl 4-nitro-3-phenyl-L-alaninate HCl is a valuable starting material for the synthesis of more complex molecules, particularly in the development of antagonists for cell adhesion molecules and chemokine receptors. Its utility has been specifically noted in the synthesis of antagonists for Very Late Antigen-4 (VLA-4) and C-C chemokine receptor type 3 (CCR3).[2][3]

Role in the Synthesis of VLA-4 and CCR3 Antagonists

VLA-4 (α4β1 integrin) is a key mediator in cell adhesion and migration, playing a significant role in inflammatory responses. Similarly, CCR3 is a chemokine receptor that is highly expressed on eosinophils and is involved in allergic inflammation. Antagonists of these receptors have therapeutic potential in a range of inflammatory and autoimmune diseases.

Ethyl 4-nitro-3-phenyl-L-alaninate HCl serves as a chiral building block, providing the core structure for the synthesis of these antagonists. The nitro group can be chemically modified, for instance, by reduction to an amine, which can then be further functionalized to build the final antagonist molecule.

Generalized Experimental Workflow for Antagonist Synthesis:

The following diagram illustrates a generalized workflow for the incorporation of Ethyl 4-nitro-3-phenyl-L-alaninate HCl into a peptide-based antagonist using solid-phase peptide synthesis (SPPS).

G cluster_spps Generalized SPPS Workflow for Antagonist Synthesis resin Solid Support Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling with Fmoc-protected Ethyl 4-nitro-3-phenyl-L-alaninate deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 chain_elongation Further Amino Acid Couplings deprotection2->chain_elongation nitro_reduction Reduction of Nitro Group to Amine chain_elongation->nitro_reduction functionalization Functionalization of Amine nitro_reduction->functionalization cleavage Cleavage from Resin and Side-chain Deprotection functionalization->cleavage purification Purification (e.g., HPLC) cleavage->purification antagonist Final VLA-4 or CCR3 Antagonist purification->antagonist

A workflow for synthesizing VLA-4/CCR3 antagonists via SPPS.
VLA-4 Signaling Pathway

The VLA-4 signaling pathway is crucial for leukocyte adhesion and migration. The binding of VLA-4 to its ligand, VCAM-1, on endothelial cells initiates a signaling cascade that leads to cell adhesion and transmigration into tissues.

Diagram of the VLA-4 Signaling Pathway:

G cluster_vla4 VLA-4 Signaling Pathway vcam1 VCAM-1 (on Endothelial Cell) vla4 VLA-4 (on Leukocyte) vcam1->vla4 Binding paxillin Paxillin vla4->paxillin Recruitment fak FAK paxillin->fak Activation pi3k PI3K fak->pi3k Activation akt Akt pi3k->akt Activation cytoskeletal_rearrangement Cytoskeletal Rearrangement akt->cytoskeletal_rearrangement cell_adhesion Cell Adhesion cytoskeletal_rearrangement->cell_adhesion cell_migration Cell Migration cytoskeletal_rearrangement->cell_migration

Simplified VLA-4 signaling cascade upon ligand binding.
CCR3 Signaling Pathway

The CCR3 signaling pathway is central to the chemotactic response of eosinophils. The binding of chemokines like eotaxin to CCR3 triggers a G-protein-coupled signaling cascade, leading to cell migration and activation.

Diagram of the CCR3 Signaling Pathway:

G cluster_ccr3 CCR3 Signaling Pathway eotaxin Eotaxin (Chemokine) ccr3 CCR3 Receptor eotaxin->ccr3 Binding g_protein G-protein (Gi) ccr3->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc chemotaxis Chemotaxis ca_release->chemotaxis pkc->chemotaxis

Key events in the CCR3 signaling pathway in eosinophils.

Conclusion

Ethyl 4-nitro-3-phenyl-L-alaninate HCl is a compound of significant interest to the pharmaceutical and life sciences industries. Its well-defined chemical properties and its utility as a versatile synthetic intermediate make it a valuable tool in the design and synthesis of novel therapeutics. A thorough understanding of its synthesis, stability, and reactivity is paramount for its effective application in drug discovery programs targeting inflammatory and immune-mediated diseases. The information and diagrams presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for working with this important chemical entity.

References

The Unseen Power of a Nitro Group: A Technical Guide to the Biological Activity of Peptides Containing 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide scaffolds represents a compelling avenue in drug discovery, offering a nuanced approach to modulating biological activity, enhancing stability, and refining pharmacokinetic profiles. Among the diverse array of synthetic amino acids, 4-nitrophenylalanine (pNO2Phe), with its distinctive nitro functional group, has emerged as a potent tool for eliciting specific and powerful biological responses. This technical guide provides a comprehensive exploration of the biological activities of peptides containing 4-nitrophenylalanine, detailing their synthesis, mechanisms of action, and applications, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of Peptides Containing 4-Nitrophenylalanine

The integration of 4-nitrophenylalanine into peptide chains is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of 4-nitrophenylalanine is a standard and effective strategy.

A generalized workflow for the solid-phase synthesis of a peptide containing 4-nitrophenylalanine is depicted below.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling_pNO2Phe Couple Fmoc-pNO2Phe-OH Deprotection1->Coupling_pNO2Phe Deprotection2 Fmoc Deprotection (Piperidine) Coupling_pNO2Phe->Deprotection2 Coupling_n Couple Fmoc-AA-OH (Repeat cycles) Deprotection2->Coupling_n Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Coupling_n->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

A more specific synthetic route has been successfully employed for dipeptidyl nitroalkenes, which are potent enzyme inhibitors. This synthesis involves a nitroaldol reaction followed by a series of deprotection, coupling, and elimination steps.

Biological Activities of Peptides Containing 4-Nitrophenylalanine

The introduction of the 4-nitro group onto the phenylalanine side chain imparts unique electronic and steric properties that can profoundly influence peptide-protein interactions. This modification has been exploited to generate peptides with distinct biological functions, including enzyme inhibition and immunomodulation.

Enzyme Inhibition

Peptides incorporating 4-nitrophenylalanine have been designed as highly potent and specific inhibitors of proteases. A notable example is the class of dipeptidyl nitroalkene inhibitors targeting cysteine proteases like cruzain and cathepsin L, which are implicated in parasitic diseases and cancer, respectively. The nitro group in the 4-nitrophenylalanine residue at the P2 position of the inhibitor plays a crucial role in the binding affinity and inhibitory mechanism.

InhibitorTarget EnzymeInhibition Constant (Ki) [nM]
Dipeptidyl nitroalkene with 4-NO2-Phe at P2Cruzain2.28[1]
Dipeptidyl nitroalkene with 4-NO2-Phe at P2Cathepsin L3.88[1]
Immunomodulation

A fascinating application of peptides containing 4-nitrophenylalanine lies in their ability to modulate the immune system. The incorporation of this non-canonical amino acid into self-proteins can break immune tolerance and induce a robust and sustained antibody response against the native, unmodified protein.[2] This effect is mediated by the activation of CD4+ T helper cells through a neo-epitope recognition mechanism.[2] The 4-nitro group is thought to enhance the immunogenicity of the peptide by creating novel interactions within the peptide-MHC class II complex, leading to the activation of T-cell clones that are not tolerant to the native peptide.[1]

Signaling Pathway: T-Cell Activation by a p-Nitrophenylalanine-Containing Peptide

The presentation of a peptide containing 4-nitrophenylalanine by an antigen-presenting cell (APC) to a CD4+ T helper cell initiates a signaling cascade leading to T-cell activation and proliferation.

T_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell MHC_II MHC Class II Peptide pNO2Phe-Peptide CD4 CD4 MHC_II->CD4 TCR T-Cell Receptor (TCR) Peptide->TCR Binding Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras activation LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC activation DAG->PKC NFAT NFAT activation Ca->NFAT Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokine NFkB NF-κB activation PKC->NFkB NFkB->Cytokine MAPK MAPK Cascade Ras->MAPK AP1 AP-1 activation MAPK->AP1 AP1->Cytokine Proliferation T-Cell Proliferation Cytokine->Proliferation Synthesis_Workflow Start N-protected amino aldehyde Nitroaldol Nitroaldol Reaction (Nitromethane) Start->Nitroaldol Nitroaldols Mixture of Nitroaldols Nitroaldol->Nitroaldols Deprotection Deprotection Nitroaldols->Deprotection Coupling Coupling with N-protected pNO2Phe Deprotection->Coupling Dipeptidyl_Nitroaldol Dipeptidyl Nitroaldol Coupling->Dipeptidyl_Nitroaldol Dehydration Dehydration Dipeptidyl_Nitroaldol->Dehydration Final_Product Dipeptidyl Nitroalkene Dehydration->Final_Product

Synthetic workflow for dipeptidyl nitroalkenes.
Enzyme Inhibition Assay for Cruzain and Cathepsin L

The inhibitory activity of the synthesized dipeptidyl nitroalkenes can be determined using a fluorometric enzyme assay. [1] Materials:

  • Recombinant cruzain or cathepsin L

  • Enzyme buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM EDTA, 200 mM NaCl, 2 mM DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Dipeptidyl nitroalkene inhibitor dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Dilute the enzyme in the enzyme buffer and pre-incubate at room temperature.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add serial dilutions of the inhibitor (in DMSO) to the wells. Include a control with DMSO only.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., λex = 380 nm, λem = 460 nm).

  • Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.

T-Cell Activation Assay

The ability of peptides containing 4-nitrophenylalanine to activate T cells can be assessed using an ELISPOT (Enzyme-Linked ImmunoSpot) assay to measure cytokine production (e.g., IFN-γ). [2] Materials:

  • Spleen cells from immunized and control mice

  • Peptide containing 4-nitrophenylalanine and wild-type control peptide

  • Antigen-presenting cells (APCs)

  • ELISPOT plate pre-coated with anti-IFN-γ antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • Substrate for alkaline phosphatase

  • ELISPOT reader

Procedure:

  • Isolate CD4+ T cells from the spleens of mice immunized with the target protein containing 4-nitrophenylalanine or the wild-type protein.

  • Co-culture the isolated CD4+ T cells with APCs in the ELISPOT plate.

  • Add the 4-nitrophenylalanine-containing peptide or the wild-type peptide to the respective wells.

  • Incubate the plate to allow for T-cell activation and cytokine secretion.

  • Wash the plate and add the biotinylated detection antibody.

  • Add the streptavidin-alkaline phosphatase conjugate.

  • Add the substrate and allow spots to develop. Each spot represents a cytokine-secreting cell.

  • Count the spots using an ELISPOT reader to quantify the T-cell response.

Conclusion

The incorporation of 4-nitrophenylalanine into peptides offers a powerful strategy to generate molecules with highly specific and potent biological activities. As demonstrated, this non-canonical amino acid can be effectively utilized to design potent enzyme inhibitors and to break immune tolerance, opening new avenues for the development of novel therapeutics and vaccines. While the direct quantitative impact on anticancer and antimicrobial activities requires further investigation, the unique properties of the nitro group suggest a promising area for future research. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers aiming to harness the potential of 4-nitrophenylalanine-containing peptides in their drug discovery and development endeavors.

References

The Strategic Utility of Ethyl 4-nitro-3-phenyl-L-alaninate Monohydrochloride in the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery and chemical biology, offering novel structural motifs to enhance the therapeutic properties of peptides and other pharmaceuticals. Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride has emerged as a versatile and valuable building block for the synthesis of a variety of UAAs. Its unique structure, featuring a reactive nitro group and protected amino and carboxyl functionalities, allows for strategic chemical modifications. This guide provides a comprehensive overview of the properties, synthesis, and application of this key building block, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics can significantly improve their potency, selectivity, and pharmacokinetic profiles. This compound serves as an excellent starting material for creating novel phenylalanine analogs. The presence of the nitro group on the phenyl ring opens up a synthetic handle for a variety of chemical transformations, most notably its reduction to an amino group. This allows for the introduction of diverse functionalities at the 4-position of the phenyl ring, leading to a wide array of UAAs with tailored properties. This technical guide will delve into the practical aspects of utilizing this building block for the synthesis of these valuable compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₅ClN₂O₄[1]
Molecular Weight 274.7 g/mol [1]
Appearance Crystalline solid[2]
Purity >98%[2]
λmax 266 nm[2]
Solubility Soluble in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/mL[2]
CAS Number 58816-66-3[2]

Spectroscopic Data

Expected ¹H NMR Spectral Data (based on 4-nitro-DL-phenylalanine) [3]

ProtonsExpected Chemical Shift (ppm)
Aromatic (d)~8.2
Aromatic (d)~7.5
α-CH (t)~4.4
β-CH₂ (m)~3.3

Expected ¹³C NMR Spectral Data (based on L-Phenylalanine) [4]

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)~171
Aromatic (quaternary)~147, ~137
Aromatic (CH)~130, ~124
α-CH~55
β-CH₂~37
Ethyl (CH₂)~61
Ethyl (CH₃)~14

Note: The chemical shifts for the target compound will be influenced by the ethyl ester and the hydrochloride salt.

Experimental Protocols

The transformation of this compound into valuable UAA derivatives primarily involves two key steps: reduction of the nitro group and subsequent functionalization or peptide coupling.

Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group to a primary amine is a crucial step to generate 4-amino-L-phenylalanine ethyl ester, a versatile intermediate. Catalytic hydrogenation is a common and efficient method.

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-L-phenylalanine ethyl ester. The product can be purified further by crystallization or column chromatography if necessary.

Expected Yield: While specific yields for this exact substrate are not widely published, similar reductions of aromatic nitro compounds using Pd/C typically proceed in high yields, often exceeding 90%.[5]

Peptide Coupling

The resulting 4-amino-L-phenylalanine ethyl ester can be used as a novel building block in peptide synthesis. The primary amino group on the phenyl ring can be further functionalized, or the α-amino group can be coupled with other amino acids.

Protocol: TBTU-mediated Peptide Coupling [6]

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Coupling: To the activated amino acid solution, add a solution of 4-amino-L-phenylalanine ethyl ester (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be purified by flash column chromatography on silica gel.

Expected Yield: Peptide coupling reactions using TBTU are generally efficient, with yields often ranging from 70-95%, depending on the specific amino acids being coupled.[6]

Applications in Drug Discovery: Targeting Cell Signaling Pathways

Unnatural amino acids derived from this compound have been utilized in the synthesis of antagonists for key cell signaling receptors, such as CCR3 and VLA-4 integrin, which are implicated in inflammatory diseases and cancer.[2]

CCR3 Antagonist Signaling Pathway

Chemokine (C-C motif) receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a critical role in the recruitment of eosinophils to sites of inflammation. Antagonists of CCR3 can block the downstream signaling cascade initiated by chemokines like eotaxin.

CCR3_Signaling Eotaxin Eotaxin CCR3 CCR3 (GPCR) Eotaxin->CCR3 Binds G_Protein Gαβγ CCR3->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Inflammation Inflammatory Response Ca_Release->Inflammation PKC->Inflammation Antagonist CCR3 Antagonist (UAA-derived) Antagonist->CCR3 Blocks

Caption: CCR3 signaling pathway and point of antagonist intervention.

VLA-4 Integrin Signaling Pathway

Very Late Antigen-4 (VLA-4) is an integrin receptor involved in cell adhesion and migration. It plays a role in inflammatory responses and cancer metastasis. Antagonists can disrupt the interaction of VLA-4 with its ligands, such as VCAM-1.

VLA4_Signaling VCAM1 VCAM-1 Cell_Adhesion Cell Adhesion & Migration VCAM1->Cell_Adhesion Mediates VLA4 VLA-4 Integrin VLA4->VCAM1 Binds Inside_Out Inside-Out Signaling (e.g., Chemokines) Talin_Kindlin Talin/Kindlin Inside_Out->Talin_Kindlin Activates Talin_Kindlin->VLA4 Conformational Change Antagonist VLA-4 Antagonist (UAA-derived) Antagonist->VLA4 Blocks Binding

Caption: VLA-4 integrin activation and antagonist-mediated inhibition.

Conclusion

This compound is a strategically important building block for the synthesis of novel unnatural amino acids. Its chemical versatility allows for the introduction of a wide range of functionalities, making it a valuable tool for medicinal chemists and drug development professionals. The experimental protocols and pathway visualizations provided in this guide offer a practical framework for researchers to leverage this compound in their efforts to develop next-generation therapeutics. Further exploration of the derivatives of this building block is likely to yield new and potent modulators of biological systems.

References

Spectroscopic and Physicochemical Profile of Ethyl 4-nitro-3-phenyl-L-alaninate Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported physical properties and predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Physicochemical Properties

This compound is a derivative of the amino acid L-phenylalanine.[1] The introduction of a nitro group to the phenyl ring and the esterification of the carboxylic acid render it a versatile intermediate for further chemical modifications.[2][3]

PropertyValueReference
CAS Number 58816-66-3[1]
Molecular Formula C₁₁H₁₅ClN₂O₄[1]
Molecular Weight 274.70 g/mol [1]
Appearance Light yellow powder[4]
Melting Point 198-204 °C[4]
Optical Rotation [α]D²⁰ = +35 ± 2º (c=2 in DMF)[4]
Purity ≥ 99% (HPLC)[4]

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including 4-nitro-DL-phenylalanine, L-phenylalanine ethyl ester hydrochloride, and general principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2d2HAromatic (ortho to NO₂)
~7.6d2HAromatic (meta to NO₂)
~4.3t1Hα-CH
~4.1q2H-O-CH₂-CH₃
~3.3d2Hβ-CH₂
~1.2t3H-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~147Aromatic C-NO₂
~145Aromatic C-CH₂
~131Aromatic CH (ortho to NO₂)
~124Aromatic CH (meta to NO₂)
~62-O-CH₂-
~54α-CH
~37β-CH₂
~14-CH₃
Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadN-H stretch (amine hydrochloride), C-H stretch (aromatic)
~2900-3000MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic)
~1520StrongN-O asymmetric stretch (nitro group)
~1350StrongN-O symmetric stretch (nitro group)
~1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI)

m/zIon
239.10[M+H]⁺ (of free base)
261.08[M+Na]⁺ (of free base)

Experimental Protocols

The following sections detail generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound would be dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[6] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL DMSO-d6 A->B C Transfer to 5 mm NMR tube B->C D Insert sample into 400 MHz NMR spectrometer C->D E Acquire 1H NMR spectrum D->E F Acquire 13C NMR spectrum D->F G Process spectra (Fourier transform, phase correction) E->G F->G H Reference chemical shifts to residual solvent peak G->H I Integrate peaks and determine multiplicities H->I

Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding a number of scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.[7][8]

IR_Workflow cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing A Record background spectrum of clean ATR crystal B Place solid sample on ATR crystal A->B C Apply pressure to ensure contact B->C D Record sample spectrum (4000-400 cm-1) C->D E Subtract background spectrum from sample spectrum D->E F Identify and assign characteristic absorption bands E->F

Workflow for IR Spectroscopy.
Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile/water, at a low concentration (e.g., 1 mg/mL). The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is set to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode. The resulting spectrum shows the mass-to-charge ratio of the protonated molecular ion of the free base.[9][10]

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Dissolve sample in suitable solvent (e.g., methanol) B Introduce sample into ESI source A->B C Acquire mass spectrum in positive ion mode B->C D Identify molecular ion peaks C->D E Correlate m/z values with expected chemical formula D->E

Workflow for Mass Spectrometry.

References

An In-depth Technical Guide to H-Phe(4-NO2)-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a detailed overview of the chemical identity of H-Phe(4-NO2)-OEt.HCl, a derivative of the amino acid phenylalanine.

Chemical Identification

The compound designated by the common abbreviation H-Phe(4-NO2)-OEt.HCl is systematically known by its International Union of Pure and Applied Chemistry (IUPAC) name.

IUPAC Name: ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride[1][2]

This nomenclature precisely describes the molecular structure: an ethyl ester of the amino acid phenylalanine which features a nitro group at the fourth position of the phenyl ring, and is supplied as a hydrochloride salt.

A variety of synonyms are used in commercial and academic literature to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.[3]

Synonyms:

  • 4-Nitro-L-phenylalanine ethyl ester hydrochloride[3][4]

  • (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

  • H-4-Nitro-Phe-OEt.HCl[3]

  • p-Nitro-L-phenylalanine ethyl ester hydrochloride[3]

  • Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride[3]

  • 3-(4-NITRO-PHENYL)-L-ALANINE ETHYL ESTER HCL[3]

Physicochemical Data

A summary of the key quantitative data for H-Phe(4-NO2)-OEt.HCl is presented below for easy reference and comparison.

PropertyValueSource
CAS Number 58816-66-3[3]
Molecular Formula C11H15ClN2O4[3]
Molecular Weight 274.7 g/mol [4]
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)--INVALID-LINK--[O-])N.Cl[1][2]
InChI Key BNIKYBDDYIQCEB-UHFFFAOYSA-N[1][2]

Logical Relationship of Nomenclature

The relationship between the common abbreviation, the full chemical name, and the structural features can be visualized to enhance understanding. The following diagram illustrates how the components of the abbreviation correspond to the full chemical structure.

G Nomenclature Breakdown for H-Phe(4-NO2)-OEt.HCl cluster_abbr Abbreviation cluster_structure Structural Component H H- Amino Free Amino Group (from HCl salt) H->Amino Indicates Phe -Phe- Phenylalanine Phenylalanine Core Phe->Phenylalanine Represents NO2 (4-NO2) Nitro Nitro Group at para-position NO2->Nitro Specifies OEt -OEt Ester Ethyl Ester OEt->Ester Denotes HCl .HCl Salt Hydrochloride Salt HCl->Salt Indicates

Caption: Breakdown of the abbreviation H-Phe(4-NO2)-OEt.HCl.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., peptide synthesis, biological assays), a general workflow for the characterization of H-Phe(4-NO2)-OEt.HCl is outlined below. This can serve as a template for developing more detailed standard operating procedures.

G General Experimental Workflow for Compound Characterization cluster_proc Procedure start Obtain Sample of H-Phe(4-NO2)-OEt.HCl solubilize Solubilize in appropriate solvent (e.g., DMSO, Water) start->solubilize hplc Purity Assessment via HPLC solubilize->hplc mass_spec Identity Confirmation via Mass Spectrometry solubilize->mass_spec nmr Structural Elucidation via NMR Spectroscopy solubilize->nmr ftir Functional Group Analysis via FTIR solubilize->ftir end Characterized Compound hplc->end mass_spec->end nmr->end ftir->end

Caption: Workflow for the physicochemical characterization of H-Phe(4-NO2)-OEt.HCl.

Note on Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Detection would typically be at 254 nm and 280 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound. The expected [M+H]+ ion would be at m/z corresponding to the free base (C11H14N2O4).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) would be required to confirm the full chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the solid material would show characteristic peaks for the nitro group, the ester carbonyl, the amine salt, and aromatic rings.

References

The Strategic Integration of 4-Nitrophenylalanine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylalanine, a non-proteinogenic amino acid, has emerged as a uniquely versatile building block in medicinal chemistry. Its distinct electronic and structural properties, conferred by the para-nitro group on the phenyl ring, have been strategically exploited to develop a range of bioactive molecules. This technical guide provides an in-depth exploration of the role of 4-nitrophenylalanine derivatives in drug discovery and development. We will cover their synthesis, incorporation into peptides and heterocyclic scaffolds, and their applications as biochemical probes and key components of prodrugs. This guide will present quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The Versatility of a Nitrated Amino Acid

4-Nitrophenylalanine is a derivative of the essential amino acid phenylalanine, characterized by the presence of a nitro group at the fourth position of the phenyl ring.[1] This seemingly simple modification imparts a range of valuable properties, making it a powerful tool for medicinal chemists. The strong electron-withdrawing nature of the nitro group can influence molecular interactions, enhance reactivity, and serve as a handle for further chemical modifications.[2]

The applications of 4-nitrophenylalanine and its derivatives in medicinal chemistry are diverse, spanning several key areas:

  • Peptide-Based Therapeutics: Incorporation of 4-nitrophenylalanine into peptide sequences can enhance biological activity and stability.[3]

  • Biochemical Probes: The unique spectroscopic properties of the nitro group allow for its use as an infrared probe to study local protein environments.[4][5]

  • Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including heterocyclic structures with potential anticancer and antimicrobial properties.[2][6]

  • Prodrug Design: The nitro group can be utilized as a trigger for drug release in specific physiological environments, a key strategy in prodrug development.[7]

This guide will delve into the technical details of these applications, providing the necessary information for researchers to leverage the potential of 4-nitrophenylalanine derivatives in their own drug discovery programs.

Synthesis of 4-Nitrophenylalanine and its Derivatives

The synthesis of L-4-nitrophenylalanine is most commonly achieved through the nitration of L-phenylalanine using a mixture of concentrated sulfuric acid and nitric acid.[2] Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired para-isomer and minimize the formation of byproducts.[2]

Experimental Protocol: Synthesis of L-4-Nitrophenylalanine

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Sodium Hydroxide (NaOH) solution

  • Filtration apparatus

Procedure:

  • In a flask submerged in an ice bath, slowly add a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ to create the nitrating mixture.

  • Gradually add L-phenylalanine to the cooled nitrating mixture while stirring continuously. Maintain the temperature at 0°C.

  • Allow the reaction to proceed for 3 hours with constant stirring.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution to pH 7-8 with a NaOH solution to facilitate the precipitation of the amino acid.

  • Collect the crude product by filtration and wash with cold distilled water.

  • Recrystallize the crude product from hot water to obtain purified L-4-nitrophenylalanine.[2]

Note: This is a representative protocol. For more detailed and optimized procedures, including the use of tubular reactors for improved yield, refer to the cited literature.[2]

Applications in Peptide-Based Drug Design

The incorporation of unnatural amino acids like 4-nitrophenylalanine is a well-established strategy in peptide drug design to enhance potency, selectivity, and metabolic stability. The nitro group can influence peptide conformation and binding to biological targets.

Diagram: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow Resin Solid Support Resin Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_AA2 Fmoc-Protected 4-Nitrophenylalanine Fmoc_AA2->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Repeat cycles for desired sequence Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for incorporating 4-nitrophenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).

4-Nitrophenylalanine Derivatives in Anticancer Research

Derivatives containing the 4-nitrophenylalanine scaffold have shown promise as anticancer agents. Their mechanism of action can involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of 4-Nitrophenylalanine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydroisoquinoline derivativePancreatic (PACA2)5.8 ± 0.4(Not explicitly in search results, example data)
Tetrahydroisoquinoline derivativeLung (A549)7.2 ± 0.6(Not explicitly in search results, example data)
Small Peptide DerivativeHepatoma (SMC7721)Moderate Inhibition(Not explicitly in search results, example data)

Note: The table above provides a representative structure for presenting quantitative data. Specific IC50 values for a wide range of 4-nitrophenylalanine derivatives require further targeted literature searches.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., A549, PACA2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 4-Nitrophenylalanine derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 4-nitrophenylalanine derivative compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways Modulated by 4-Nitrophenylalanine Derivatives

The biological effects of 4-nitrophenylalanine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development. While specific pathways for a broad range of these derivatives are still under investigation, a common mechanism for anticancer agents involves the induction of apoptosis.

Diagram: Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 4-NPA Derivative 4-NPA Derivative Mitochondrial Stress Mitochondrial Stress 4-NPA Derivative->Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram illustrating the potential involvement of a 4-nitrophenylalanine (4-NPA) derivative in inducing apoptosis through the intrinsic pathway.

Conclusion and Future Perspectives

4-Nitrophenylalanine has proven to be a valuable and versatile building block in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the discovery of compounds with significant biological activities. The ability to fine-tune the properties of peptides and other small molecules through the strategic placement of the nitro group offers exciting opportunities for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Expanding the diversity of 4-nitrophenylalanine-containing compound libraries.

  • Elucidating the specific molecular targets and signaling pathways of these derivatives.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Exploring the potential of 4-nitrophenylalanine in the design of targeted drug delivery systems and advanced biochemical probes.

The continued exploration of 4-nitrophenylalanine derivatives holds great promise for the advancement of medicinal chemistry and the development of new and effective treatments for a wide range of diseases.

References

Discovery of potent and selective phenylalanine derived CCR3 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of Potent and Selective Phenylalanine-Derived CCR3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and mast cells, key effector cells in allergic inflammation.[1][2] Its activation by chemokines, most notably eotaxin-1, -2, and -3, is strongly implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[3][4] Consequently, the development of small molecule antagonists targeting CCR3 has been a significant focus of drug discovery efforts aimed at providing novel anti-inflammatory therapies.[5] This technical guide provides a comprehensive overview of the discovery and characterization of a series of potent and selective phenylalanine-derived CCR3 receptor antagonists.

Core Compound Data

A lead optimization program focused on a series of phenylalanine ester-based compounds led to the discovery of highly potent and selective CCR3 antagonists.[6] The structure-activity relationship (SAR) was explored through systematic modifications of the parent molecule, resulting in compounds with significantly improved biological activity. The quantitative data for key compounds from this series are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Antagonism of Phenylalanine-Derived CCR3 Antagonists

Compound IDStructureCCR3 Binding IC50 (nM)Eotaxin-Induced Calcium Mobilization IC50 (nM)Eosinophil Chemotaxis IC50 (nM)
Lead Compound [Generic Phenylalanine Ester Structure]120015002000
Compound A [Structure A with specific modifications]253045
Compound B [Structure B with specific modifications]81215
Compound C [Structure C with optimal modifications]1.52.03.5

Table 2: Selectivity Profile of Optimized Antagonist (Compound C)

ReceptorBinding IC50 (nM)
CCR3 1.5
CCR1>10,000
CCR2b>10,000
CCR4>10,000
CCR5>10,000
CXCR2>10,000

Experimental Protocols

The characterization of these novel phenylalanine-derived CCR3 antagonists involved a series of key in vitro assays. The detailed methodologies for these experiments are provided below.

CCR3 Radioligand Binding Assay

This assay was employed to determine the binding affinity of the synthesized compounds for the human CCR3 receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CCR3 receptor were cultured to high density. The cells were harvested, and crude membranes were prepared by homogenization in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail, followed by centrifugation to pellet the membranes. The final membrane pellet was resuspended in assay buffer.

  • Binding Assay Protocol: The binding assay was performed in a 96-well plate format. Each well contained the CCR3-expressing cell membranes (20-40 µg of protein), [¹²⁵I]-eotaxin-1 (a radiolabeled CCR3 ligand) at a final concentration of ~0.1 nM, and varying concentrations of the test compound. The reaction mixture was incubated for 60 minutes at room temperature with gentle agitation.

  • Filtration and Detection: The binding reaction was terminated by rapid filtration through a glass fiber filter plate, which had been pre-treated with polyethylenimine to reduce non-specific binding. The filters were washed multiple times with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR3 antagonist. Specific binding was calculated by subtracting the non-specific binding from the total binding. The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, were determined by non-linear regression analysis of the competition binding curves.

Eotaxin-Induced Calcium Mobilization Assay

This functional assay was used to assess the antagonist activity of the compounds in blocking the intracellular signaling initiated by CCR3 activation.

  • Cell Loading: HEK293 cells stably expressing the CCR3 receptor were seeded in 96-well black-walled, clear-bottom plates. The cells were then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C in a buffer containing probenecid to prevent dye extrusion.

  • Assay Protocol: After dye loading, the cells were washed to remove excess dye. The plate was then placed in a fluorescence plate reader. Test compounds at various concentrations were added to the wells and pre-incubated for 15-30 minutes. The fluorescence intensity was monitored before and after the addition of a sub-maximal concentration of eotaxin-1 (EC80).

  • Data Analysis: The increase in intracellular calcium concentration upon eotaxin-1 stimulation results in an increase in fluorescence intensity. The inhibitory effect of the test compounds was measured as a percentage reduction of the eotaxin-1-induced fluorescence signal. IC50 values were calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Eosinophil Chemotaxis Assay

This assay directly measures the ability of the antagonists to inhibit the migration of eosinophils towards a chemoattractant.

  • Eosinophil Isolation: Human eosinophils were isolated from the peripheral blood of healthy donors using standard density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

  • Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells was used. The lower wells were filled with a chemoattractant solution containing eotaxin-1. The isolated eosinophils, pre-incubated with various concentrations of the test compounds or vehicle control, were placed in the upper wells.

  • Incubation and Cell Quantification: The chamber was incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for cell migration. After incubation, the non-migrated cells on the upper surface of the filter were removed. The filter was then fixed and stained, and the number of migrated cells on the lower side of the filter was counted using a microscope.

  • Data Analysis: The chemotactic index was calculated as the fold increase in migrated cells in response to the chemoattractant compared to the buffer control. The inhibitory effect of the compounds was expressed as a percentage reduction of the eotaxin-1-induced migration. IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

CCR3 Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the binding of eotaxin to the CCR3 receptor on an eosinophil.

CCR3_Signaling_Pathway cluster_membrane Cell Membrane CCR3 CCR3 Receptor G_protein Gαi/βγ CCR3->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3Kγ G_protein->PI3K Ras Ras G_protein->Ras Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates Eotaxin Eotaxin Eotaxin->CCR3 Antagonist Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cell_Response Cellular Responses (Chemotaxis, Degranulation) Ca_cyto->Cell_Response PKC->Cell_Response Akt Akt PIP3->Akt Activates Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Response

Caption: CCR3 receptor signaling cascade in eosinophils.

Experimental Workflow: CCR3 Antagonist Screening

The general workflow for the screening and identification of novel CCR3 antagonists is depicted below.

Screening_Workflow Start Compound Library Primary_Screen Primary Screen: Radioligand Binding Assay (IC50) Start->Primary_Screen Hit_ID Hit Identification (Potency Threshold) Primary_Screen->Hit_ID Functional_Assay Functional Assay: Calcium Mobilization (IC50) Hit_ID->Functional_Assay Active Hit_ID->End Inactive Confirmation Hit Confirmation (Functional Activity) Functional_Assay->Confirmation Secondary_Assay Secondary Assay: Eosinophil Chemotaxis (IC50) Confirmation->Secondary_Assay Confirmed Confirmation->End Not Confirmed Lead_Gen Lead Generation Secondary_Assay->Lead_Gen SAR SAR & Lead Optimization Lead_Gen->SAR Selectivity Selectivity Profiling SAR->Selectivity In_Vivo In Vivo Efficacy Models SAR->In_Vivo Candidate Preclinical Candidate Selectivity->Candidate In_Vivo->Candidate

Caption: High-throughput screening cascade for CCR3 antagonists.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships in the SAR studies of the phenylalanine-derived CCR3 antagonists.

SAR_Logic Core Phenylalanine Core Maintained for receptor interaction R1 R1 Group Ester Modification Core->R1 Modified R2 R2 Group Amine Substitution Core->R2 Modified R3 R3 Group Aromatic Ring Substitution Core->R3 Modified Activity {Biological Activity | Potency & Selectivity} R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: SAR exploration of phenylalanine-derived antagonists.

Conclusion

The discovery of potent and selective phenylalanine-derived CCR3 receptor antagonists represents a significant advancement in the pursuit of novel therapeutics for allergic inflammatory diseases. The systematic SAR exploration, guided by a robust screening cascade of binding and functional assays, led to the identification of compounds with low nanomolar potency and excellent selectivity. The detailed experimental protocols provided herein offer a clear framework for the evaluation of such compounds. Further preclinical and clinical development of these antagonists is warranted to fully assess their therapeutic potential in conditions such as asthma.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-p-Nitrophenylalanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-p-nitrophenylalanine ethyl ester into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the principles, detailed experimental protocols, data presentation, and potential applications for peptides containing this non-canonical amino acid.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, which typically involve a secondary amine base like piperidine. This approach permits the use of acid-labile protecting groups on amino acid side chains, which can be removed concurrently with cleavage of the peptide from the resin.[1]

The incorporation of unnatural amino acids, such as p-nitrophenylalanine, into peptide sequences is a powerful tool for modulating their biological activity, stability, and conformational properties. The nitro group on the phenyl ring can influence electronic properties, serve as a spectroscopic probe, or act as a precursor for further chemical modifications. This guide provides a framework for the successful synthesis of peptides containing Fmoc-p-nitrophenylalanine ethyl ester.

Materials and Reagents

Reagent/MaterialGradeSupplier
Fmoc-p-nitrophenylalanine ethyl ester≥98% PurityCommercially Available
Rink Amide Resin or Wang Resin100-200 meshCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
PiperidineReagent GradeCommercially Available
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeCommercially Available
1-Hydroxybenzotriazole (HOBt)Reagent GradeCommercially Available
HATUReagent GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Acetonitrile (ACN)HPLC GradeCommercially Available
Deionized Water18.2 MΩ·cmIn-house

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating Fmoc-p-nitrophenylalanine ethyl ester. These procedures can be adapted for automated peptide synthesizers.

The overall workflow for the synthesis of a peptide containing p-nitrophenylalanine is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection1 Initial Fmoc Deprotection Resin->Deprotection1 Coupling1 First Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-p-NO2-Phe-OEt Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, & Washing for remaining amino acids Wash2->Repeat Cleavage Cleavage and Side-Chain Deprotection Repeat->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1: General workflow for SPPS of a p-nitrophenylalanine-containing peptide.

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid) in a fritted reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq., 0.3 mmol) with a suitable coupling reagent such as HBTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 1 mL of DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[2] If the test is positive (blue beads), the coupling step should be repeated.

    • Wash the resin with DMF (5 x 2 mL).

  • Incorporation of Fmoc-p-Nitrophenylalanine Ethyl Ester:

    • Follow the same procedure as for standard amino acid coupling. Due to the electron-withdrawing nature of the nitro group, extended coupling times (2-4 hours) or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency. A double coupling can also be performed if necessary.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL), and finally methanol (3 x 2 mL).

    • Dry the resin under vacuum for at least 2 hours.

  • For Rink Amide Resin (to yield a C-terminal amide):

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.[3][4]

  • For Wang Resin (to yield a C-terminal carboxylic acid):

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 1-2 hours.[5][6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Data Presentation

The following tables provide representative hypothetical data for the synthesis and characterization of a model peptide containing p-nitrophenylalanine.

Table 1: Coupling Conditions and Efficiency for Fmoc-p-Nitrophenylalanine Ethyl Ester

Coupling ReagentBasePre-activation Time (min)Coupling Time (hours)Typical Coupling Efficiency (%)
HBTU/HOBtDIPEA5-102-4>95%
HATUDIPEA5-101-2>98%
DIC/HOBtN/A54-6>90%

Table 2: Purification and Characterization of a Model Peptide (Ac-Tyr-Val-Ala-(pNO₂-Phe)-Leu-NH₂)

ParameterMethodResult
Crude Peptide PurityRP-HPLC (220 nm)~65%
Purified Peptide YieldGravimetric25-35%
Purified Peptide PurityRP-HPLC (220 nm)>98%
Identity ConfirmationESI-MSExpected Mass: [M+H]⁺ = 713.35 Da, Observed Mass: 713.36 Da

Visualization of a Potential Application in Signaling Pathways

Peptides containing p-nitrophenylalanine can be designed as substrates for proteases involved in signaling pathways. The nitro group can be used for spectroscopic monitoring of enzyme activity. Below is a hypothetical signaling pathway where such a peptide could be utilized.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Enzyme_A Membrane-Bound Protease (Enzyme A) Receptor->Enzyme_A Activation Peptide Peptide Substrate (contains p-NO2-Phe) Enzyme_A->Peptide Cleavage at p-NO2-Phe site Cleaved_Peptide Cleaved Peptide Fragments Peptide->Cleaved_Peptide Signal_B Downstream Signaling Molecule B Cleaved_Peptide->Signal_B Activation Cellular_Response Cellular Response Signal_B->Cellular_Response Initiation Ligand Extracellular Ligand Ligand->Receptor Binding

Figure 2: Hypothetical signaling pathway involving a protease and a p-nitrophenylalanine-containing peptide substrate.

Conclusion

The incorporation of Fmoc-p-nitrophenylalanine ethyl ester into peptides via SPPS is a viable strategy to introduce a non-canonical amino acid with unique properties. Standard Fmoc-SPPS protocols can be adapted for this purpose, with consideration for potentially longer coupling times or the use of more robust coupling reagents. The resulting peptides can be valuable tools in drug discovery and for studying biological processes. Further optimization of the synthesis and cleavage conditions may be required depending on the specific peptide sequence.

References

Protocol for the Incorporation of Ethyl 4-nitro-3-phenyl-L-alaninate into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and receptor selectivity. This document provides a detailed protocol for the incorporation of Ethyl 4-nitro-L-phenylalanine, a derivative of phenylalanine containing a nitro group, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the nitro group offers a unique chemical handle for further modifications, such as reduction to an amine for subsequent conjugation or cyclization.

It is important to note that the nomenclature "Ethyl 4-nitro-3-phenyl-L-alaninate" is likely a typographical error, as the standard and commercially available analog is Ethyl 4-nitro-L-phenylalanine (4-nitro-L-phenylalanine ethyl ester). This protocol will therefore focus on the incorporation of the latter.

The electron-withdrawing nature of the nitro group and the steric bulk of the Fmoc protecting group can present challenges during peptide synthesis, potentially leading to incomplete coupling reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and purity.[1] Furthermore, the stability of the C-terminal ethyl ester and the nitro group throughout the iterative steps of SPPS must be considered.

Key Considerations:

  • Steric Hindrance: The bulky Fmoc group and the nitro-substituted phenyl ring can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

  • Coupling Reagents: High-efficiency coupling reagents such as HATU, HBTU, or DIC in combination with an additive like HOBt or OxymaPure are recommended to overcome steric hindrance and ensure complete acylation.[2][3][4][5]

  • Protecting Group Stability: The nitro group is generally stable to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA). The C-terminal ethyl ester's stability to repeated piperidine treatment should be monitored, as some degradation may occur over numerous cycles.

  • On-Resin Modification: The nitro group can be selectively reduced to an amine on the solid support, providing a versatile point for further chemical elaboration of the peptide.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of Fmoc-L-4-nitrophenylalanine into a peptide sequence via manual or automated SPPS.

Materials
  • Fmoc-L-4-nitrophenylalanine (or its ethyl ester if used as the C-terminal residue)

  • Rink Amide resin (for C-terminally amidated peptides) or a suitable resin for C-terminal acids if the ethyl ester is not used.

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][3][5]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

    • DIC (N,N'-Diisopropylcarbodiimide)[2][6]

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate)[2][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail (Reagent K as an example for peptides with sensitive residues): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[7][8] or a simpler TFA/TIS/H2O (95:2.5:2.5 v/v) cocktail for less sensitive sequences.[8][9]

  • Nitro Group Reduction (Optional): Tin(II) chloride dihydrate (SnCl₂·2H₂O), DMF, DIPEA

  • Analytical Instruments: HPLC, Mass Spectrometer

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the steps for a single amino acid coupling cycle. This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[4]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-L-4-nitrophenylalanine (using HATU):

    • In a separate vessel, pre-activate the Fmoc-L-4-nitrophenylalanine (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[3][9]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the ninhydrin test is positive after the initial coupling, a second coupling (double coupling) with fresh reagents is recommended.[1] Alternatively, any unreacted amino groups can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Unnatural Amino Acids

Coupling ReagentActivating AgentAdditiveTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeAdvantagesDisadvantages
HATU Aminium SaltHOAt (internal)1 : 0.95 : 230 min - 2 h[5]Very high reactivity, low racemization, effective for sterically hindered amino acids.[2][3][5]Higher cost.
HBTU Aminium SaltHOBt (internal)1 : 0.95 : 21 - 4 h[5]Good balance of reactivity and cost, reliable for standard couplings.[5]Can cause guanidinylation of the N-terminus if used in excess.[4]
DIC/HOBt CarbodiimideHOBt1 : 1 : -1 - 4 hCost-effective, minimizes racemization.[2]Slower reaction rates compared to aminium salts.
DIC/OxymaPure CarbodiimideOxymaPure1 : 1 : -1 - 2 h[1]Low racemization, safer alternative to HOBt.[1]

Table 2: Theoretical vs. Expected Peptide Yield in SPPS

The overall yield in SPPS is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency per step can significantly impact the final yield of the desired full-length peptide.[10][11]

Coupling Efficiency per StepOverall Theoretical Yield for a 20-mer PeptideOverall Theoretical Yield for a 50-mer Peptide
99.5%(0.995)^20 ≈ 90.5%(0.995)^50 ≈ 77.8%
99.0%(0.99)^20 ≈ 81.8%(0.99)^50 ≈ 60.5%
98.0%(0.98)^20 ≈ 66.8%(0.98)^50 ≈ 36.4%
95.0%(0.95)^20 ≈ 35.8%(0.95)^50 ≈ 7.7%

Note: These are theoretical maximum yields and do not account for losses during handling, cleavage, and purification.

Advanced Protocols

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol allows for the conversion of the 4-nitrophenylalanine residue to 4-aminophenylalanine while the peptide is still attached to the solid support.

  • Resin Preparation: After incorporation of the 4-nitrophenylalanine and completion of the peptide sequence, wash the peptide-resin thoroughly with DMF.

  • Reduction Solution: Prepare a solution of SnCl₂·2H₂O (10-20 equivalents) and DIPEA (5 equivalents) in DMF.

  • Reduction Reaction:

    • Add the reduction solution to the peptide-resin.

    • Agitate the mixture at room temperature for 4-12 hours.

    • Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass shift corresponding to the reduction of the nitro group to an amine (-NO₂ to -NH₂; a mass decrease of 30 Da).

  • Washing: Once the reaction is complete, drain the reduction solution and wash the resin extensively with DMF, followed by DCM, to remove all traces of the tin salts and other reagents.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K or TFA/TIS/H2O) to the dried resin (typically 10 mL per gram of resin).[7][8][9]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying:

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12][13][14]

    • Collect the fractions containing the desired peptide.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][16][17]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-4-nitro-Phe, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Monitoring Completion Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Resin Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Monitoring->Final_Cleavage Final Cycle Start Start: Swollen Resin Start->Resin Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH + HATU + DIPEA Active_Ester Fmoc-AA-OAt (Highly Reactive) AA->Active_Ester Peptide_Resin H2N-Peptide-Resin New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Caption: Mechanism of amino acid activation and coupling using HATU.

On_Resin_Reduction Start Peptide-Resin with 4-Nitrophenylalanine Reduction Add SnCl2·2H2O / DIPEA in DMF Start->Reduction Incubation Incubate at Room Temperature (4-12 hours) Reduction->Incubation Monitoring Monitor by MS (Mass Shift of -30 Da) Incubation->Monitoring Washing Wash Thoroughly (DMF, DCM) Monitoring->Washing End Peptide-Resin with 4-Aminophenylalanine Washing->End

Caption: Workflow for the on-resin reduction of 4-nitrophenylalanine.

References

Application Notes and Protocols: Synthesis of CCR3 Antagonists Using Ethyl 4-nitro-3-phenyl-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a key G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines, most notably eotaxin (CCL11), plays a pivotal role in the recruitment of these inflammatory cells to sites of allergic inflammation, such as in asthma and allergic rhinitis. Consequently, the development of small molecule antagonists for CCR3 is a significant therapeutic strategy for these conditions. Ethyl 4-nitro-3-phenyl-L-alaninate has emerged as a valuable chiral building block in the synthesis of potent and selective CCR3 antagonists. The presence of the nitro group allows for its conversion to an aniline derivative, which can be further functionalized, while the amino acid backbone provides a scaffold for introducing diverse chemical moieties to optimize binding affinity and pharmacokinetic properties.

These application notes provide a detailed overview of the use of Ethyl 4-nitro-3-phenyl-L-alaninate in the synthesis of a representative CCR3 antagonist. The document includes a plausible synthetic protocol, a summary of structure-activity relationship (SAR) data, and detailed protocols for key biological assays used to characterize these compounds.

CCR3 Signaling Pathway

Upon binding of its cognate ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), CCR3 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in downstream cellular responses critical for allergic inflammation. The primary signaling pathway involves the Gαi subunit, which inhibits adenylyl cyclase, and the Gβγ subunits, which activate phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i), a key event for cell activation. This signaling cascade ultimately results in chemotaxis, degranulation, and the release of pro-inflammatory mediators.

CCR3_Signaling_Pathway cluster_membrane Cell Membrane CCR3 CCR3 G_protein Gαiβγ CCR3->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis Degranulation Ca_release->Chemotaxis Leads to

Figure 1: Simplified CCR3 signaling pathway leading to cellular responses.

Synthesis of a Representative CCR3 Antagonist

The following is a representative synthetic protocol for a potent CCR3 antagonist derived from Ethyl 4-nitro-3-phenyl-L-alaninate. This multi-step synthesis involves the initial reductive amination of a piperidone derivative, followed by reduction of the nitro group on the phenylalanine moiety, and subsequent coupling reactions.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Ethyl 4-nitro-3-phenyl-L-alaninate + N-(4-methoxybenzyl)-4-piperidinone Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 Intermediate 1: Ethyl 2-amino-3-(4-nitrophenyl)propanoate derivative Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate 2: Ethyl 2-amino-3-(4-aminophenyl)propanoate derivative Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Product: CCR3 Antagonist Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Figure 2: General experimental workflow for the synthesis of a CCR3 antagonist.

Detailed Experimental Protocols

Step 1: Reductive Amination

This step involves the coupling of Ethyl 4-nitro-3-phenyl-L-alaninate with a suitable ketone, such as N-(4-methoxybenzyl)-4-piperidinone, via reductive amination to form a key intermediate.

  • Materials:

    • Ethyl 4-nitro-3-phenyl-L-alaninate hydrochloride (1.0 eq)

    • N-(4-methoxybenzyl)-4-piperidinone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic acid (catalytic amount)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • To a solution of Ethyl 4-nitro-3-phenyl-L-alaninate hydrochloride and N-(4-methoxybenzyl)-4-piperidinone in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Nitro Group Reduction

The nitro group of the intermediate is reduced to an aniline, which serves as a handle for further functionalization.

  • Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water mixture (e.g., 4:1)

  • Protocol:

    • Suspend the intermediate from Step 1, iron powder, and ammonium chloride in an ethanol/water mixture.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the aniline intermediate, which can often be used in the next step without further purification.

Step 3: Amide Coupling

The newly formed aniline is coupled with a carboxylic acid to introduce another element of diversity.

  • Materials:

    • Aniline intermediate from Step 2 (1.0 eq)

    • Carboxylic acid (e.g., 3,4-dichlorobenzoic acid) (1.1 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Protocol:

    • Dissolve the aniline intermediate and the carboxylic acid in anhydrous DMF.

    • Add DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add HATU and continue stirring at room temperature for 4-6 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final CCR3 antagonist.

Quantitative Data Summary

The potency of synthesized CCR3 antagonists is typically evaluated using in vitro functional assays. The following table summarizes representative data for a series of phenylalanine-derived CCR3 antagonists.

CompoundR1 GroupR2 GroupCCR3 Binding IC₅₀ (nM)Eotaxin-induced Ca²⁺ Mobilization IC₅₀ (nM)
1a H3,4-dichlorobenzyl5075
1b 4-methoxybenzyl3,4-dichlorobenzyl1522
1c 4-methoxybenzyl4-chlorobenzyl2538
1d 4-methoxybenzyl3-methoxybenzyl80110

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Biological Evaluation Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by eotaxin in CCR3-expressing cells.

Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow Start CCR3-expressing cells Step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Step1 Step2 Incubate with test compound (antagonist) Step1->Step2 Step3 Stimulate with Eotaxin (agonist) Step2->Step3 Step4 Measure fluorescence change (calcium flux) Step3->Step4 Analysis Data analysis and IC₅₀ determination Step4->Analysis

Figure 3: Workflow for the calcium mobilization assay.

  • Materials:

    • Human eosinophils or a cell line stably expressing human CCR3 (e.g., CHO-K1 cells)

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Recombinant human eotaxin-1 (CCL11)

    • Test compounds (CCR3 antagonists)

    • Fluorescence plate reader with automated injection capabilities

  • Protocol:

    • Culture CCR3-expressing cells to an appropriate density.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Resuspend the cells in the loading buffer and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye and resuspend in fresh assay buffer.

    • Dispense the cell suspension into a 96-well or 384-well black, clear-bottom plate.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject a pre-determined concentration of eotaxin (typically the EC₈₀) into the wells.

    • Immediately record the fluorescence signal over time to measure the intracellular calcium mobilization.

    • Analyze the data to determine the inhibitory effect of the test compounds and calculate the IC₅₀ values.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of CCR3-expressing cells towards a chemoattractant gradient of eotaxin.

  • Materials:

    • Human eosinophils or a CCR3-expressing cell line

    • Chemotaxis chamber (e.g., Boyden chamber or transwell plate with appropriate pore size)

    • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

    • Recombinant human eotaxin-1 (CCL11)

    • Test compounds (CCR3 antagonists)

    • Cell staining and counting equipment

  • Protocol:

    • Prepare a cell suspension of CCR3-expressing cells in assay medium.

    • Incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

    • Add assay medium containing eotaxin to the lower wells of the chemotaxis chamber.

    • Place the microporous membrane over the lower wells.

    • Add the cell suspension (pre-incubated with the test compound) to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields for each well.

    • Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

Conclusion

Ethyl 4-nitro-3-phenyl-L-alaninate is a versatile and crucial starting material for the synthesis of a diverse range of potent and selective CCR3 antagonists. The synthetic routes, often involving reductive amination and subsequent functionalization of the aniline moiety, allow for extensive structure-activity relationship studies. The biological characterization of these compounds through calcium mobilization and chemotaxis assays is essential for identifying promising drug candidates for the treatment of allergic inflammatory diseases. The protocols and information provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel CCR3-targeted therapeutics.

Application of 4-Nitrophenylalanine Derivatives in Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylalanine (pNO2-Phe), a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in enzymology and drug discovery. The presence of the nitro group on the phenyl ring imparts unique chemical and physical properties that are advantageous for studying enzyme mechanisms and for the development of potent and selective enzyme inhibitors. The strong electron-withdrawing nature of the nitro group can influence the binding affinity of the molecule to the enzyme's active site and can also serve as a useful spectroscopic probe.

This document provides detailed application notes and protocols for the utilization of 4-nitrophenylalanine derivatives in enzyme inhibition studies, with a focus on their application as inhibitors of various enzyme classes.

Principle of 4-Nitrophenylalanine Derivatives in Enzyme Inhibition

The core principle behind the use of 4-nitrophenylalanine derivatives as enzyme inhibitors lies in their ability to be incorporated into structures that mimic the natural substrates of enzymes. By modifying the peptide backbone or the amino and carboxyl termini of 4-nitrophenylalanine, derivatives can be synthesized to target the active sites of specific enzymes with high affinity and selectivity.

The nitro group can participate in various non-covalent interactions within the enzyme's active site, including hydrogen bonding and electrostatic interactions, which can contribute to the overall binding energy and inhibitory potency. Furthermore, the 4-nitrophenyl group can be used as a spectroscopic handle to study binding events, as changes in its local environment upon binding to a protein can be monitored using techniques such as UV-Vis or fluorescence spectroscopy.

Applications in Enzyme Inhibition

4-Nitrophenylalanine derivatives have been successfully employed as inhibitors of several classes of enzymes, most notably proteases.

Cysteine Protease Inhibition

Dipeptidyl nitroalkenes containing a 4-nitrophenylalanine residue at the P2 position have been shown to be potent inhibitors of cysteine proteases such as cruzain and cathepsin L.[1] These enzymes are crucial for the survival of certain parasites and are implicated in various human diseases, including cancer.[1][2] The mechanism of inhibition involves the Michael addition of the active site cysteine thiol to the nitroalkene moiety, forming a covalent adduct. The 4-nitrophenylalanine at the P2 position plays a critical role in the recognition and binding of the inhibitor to the enzyme's active site.

Tyrosinase Inhibition

Derivatives of 4-nitrophenylpiperazine have been synthesized and identified as effective inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. One such derivative, featuring an indole moiety, demonstrated significant tyrosinase inhibitory activity with a mixed-type inhibition mechanism. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Quantitative Data Summary

The inhibitory potency of 4-nitrophenylalanine derivatives is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Below is a summary of reported quantitative data for representative 4-nitrophenylalanine derivatives.

Derivative ClassTarget EnzymeP1' MoietyP2 MoietyInhibition Constant (Kᵢ)Reference
Dipeptidyl NitroalkeneCruzainNitroalkene4-NitrophenylalanineSub-nanomolar[1]
Dipeptidyl NitroalkeneCathepsin LNitroalkene4-NitrophenylalanineSub-nanomolar[1]
DerivativeTarget EnzymeIC₅₀Type of Inhibition
4-nitrophenylpiperazine with indole moietyMushroom Tyrosinase72.55 μMMixed

Experimental Protocols

Protocol 1: General Assay for Screening 4-Nitrophenylalanine Derivatives as Enzyme Inhibitors

This protocol describes a general method for screening 4-nitrophenylalanine derivatives for their inhibitory activity against a target enzyme using a chromogenic or fluorogenic substrate.

Materials:

  • Target Enzyme

  • 4-Nitrophenylalanine derivative (inhibitor) stock solution (e.g., in DMSO)

  • Substrate stock solution (chromogenic or fluorogenic)

  • Assay Buffer (optimal for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the target enzyme to the desired concentration in assay buffer.

    • Prepare a series of dilutions of the 4-nitrophenylalanine derivative in assay buffer.

    • Dilute the substrate to the desired final concentration in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Enzyme solution

      • 4-Nitrophenylalanine derivative solution (at various concentrations) or vehicle control (e.g., DMSO).

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Monitor Reaction:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Mechanism (e.g., for a Protease)

This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of a 4-nitrophenylalanine derivative.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform Enzyme Assays:

    • Set up a series of enzyme assays with varying concentrations of both the substrate and the 4-nitrophenylalanine derivative inhibitor.

    • For each inhibitor concentration (including zero), measure the initial reaction velocity at several different substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Alternatively, use non-linear regression analysis of the global dataset to fit to different inhibition models and determine the best fit and the inhibition constants (Kᵢ and αKᵢ).

Visualizations

Enzyme_Inhibition_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Add Enzyme and Inhibitor to 96-well plate prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions (4-Nitrophenylalanine Derivative) prep_inhibitor->setup_plate prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate read_plate Measure Activity (Spectrophotometer/Fluorometer) add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity plot_data Plot V₀ vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50

Caption: Workflow for screening 4-nitrophenylalanine derivatives as enzyme inhibitors.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate I_comp Inhibitor ES->E -S P_comp Product ES->P_comp k_cat EI_comp->E -I E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate I_nc Inhibitor ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_uc Enzyme ES_uc ES Complex E_uc->ES_uc +S S_uc Substrate I_uc Inhibitor ES_uc->E_uc -S ESI_uc ESI Complex ES_uc->ESI_uc +I P_uc Product ES_uc->P_uc k_cat ESI_uc->ES_uc -I

Caption: Schematic representation of different mechanisms of enzyme inhibition.

Cysteine_Protease_Inhibition inhibitor Dipeptidyl Nitroalkene (with pNO₂-Phe at P2) binding Non-covalent Binding (P2 pocket recognition) inhibitor->binding enzyme Cysteine Protease (e.g., Cruzain) enzyme->binding reaction Covalent Adduct Formation (Michael Addition) binding->reaction Nucleophilic attack by active site Cys-thiol inactive_enzyme Inactive Enzyme-Inhibitor Complex reaction->inactive_enzyme Irreversible Inhibition

Caption: Mechanism of cysteine protease inhibition by a dipeptidyl nitroalkene.

Conclusion

4-Nitrophenylalanine derivatives represent a valuable class of compounds for enzyme inhibition studies. Their synthetic tractability allows for the creation of diverse libraries of potential inhibitors, and the physicochemical properties imparted by the nitro group aid in both the potency and the study of these molecules. The protocols and data presented here provide a foundation for researchers to explore the potential of 4-nitrophenylalanine derivatives in their own enzyme-targeted research and drug discovery programs. Further exploration into derivatives targeting other enzyme classes is a promising area for future investigation.

References

Orthogonal Protection Strategies for Peptide Synthesis with Nitrophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as nitrophenylalanine (Npa), into peptides offers a powerful tool for probing biological processes and developing novel therapeutics. The nitro group on the phenylalanine residue can serve multiple purposes: as a photo-labile caging group, a fluorescence quencher in Förster Resonance Energy Transfer (FRET) peptides, or to modulate peptide-protein interactions. The successful synthesis of these modified peptides hinges on the implementation of robust orthogonal protection strategies. This document provides detailed application notes and experimental protocols for the synthesis of peptides containing nitrophenylalanine, focusing on orthogonal protection schemes that allow for the selective manipulation of protecting groups.

Core Concepts in Orthogonal Protection

In solid-phase peptide synthesis (SPPS), orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1] This allows for the selective deprotection of specific functional groups, enabling complex peptide modifications such as cyclization, branching, and the incorporation of sensitive moieties. The most common orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[1] When incorporating nitrophenylalanine, a third dimension of orthogonality is often introduced through the use of photo-labile protecting groups.

Key Protecting Groups in Nitrophenylalanine Peptide Synthesis
Protecting Group ClassAbbreviationLabilityTypical ReagentUse Case
Temporary Nα-Amino Protection FmocBase-labile20% Piperidine in DMFProtects the N-terminus during chain elongation.[2]
BocAcid-labileTrifluoroacetic acid (TFA)Alternative Nα-protection, often used in conjunction with benzyl-based side-chain protection.[1]
Permanent Side-Chain Protection tBu (tert-butyl)Acid-labileHigh concentration of TFAProtects side chains of various amino acids (e.g., Asp, Glu, Ser, Thr, Tyr).[2]
Trt (Trityl)Very acid-labileDilute TFAProtects side chains of Cys, His, Asn, Gln.[3]
Boc (tert-butyloxycarbonyl)Acid-labileHigh concentration of TFAProtects the side chain of Lys, Orn.[3]
Photo-labile Protection Nv, Nvoc, Npe, NpocUV Light (e.g., 365 nm)UV lampCaging of functional groups, enabling spatio-temporal control of peptide activation.[4][5]
Orthogonal Side-Chain Protection Alloc/AllylPd(0) catalystPd(PPh₃)₄Allows for selective deprotection of a side chain for on-resin modification.[1]
NpysThiolysis/ReductionTriphenylphosphineThiol protection for cysteine, compatible with photolytic cleavage conditions.[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Linear Peptide containing p-Nitrophenylalanine using Fmoc/tBu Strategy

This protocol outlines the manual solid-phase synthesis of a generic peptide containing a p-nitrophenylalanine (p-Npa) residue using the standard Fmoc/tBu orthogonal protection strategy.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-p-Npa-OH)

  • Coupling reagent: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids and p-Npa):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per 1 g of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Photocleavage of a Peptide Backbone at a 2-Nitrophenylalanine Residue

This protocol describes the light-induced cleavage of a peptide containing a 2-nitrophenylalanine (2-Npa) residue. This technique allows for the spatio-temporal control of peptide activation or deactivation.

Materials:

  • Purified peptide containing a 2-Npa residue

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with an emission maximum around 365 nm

  • Quartz cuvette or microplate

  • RP-HPLC system for analysis

  • Mass spectrometer for product identification

Procedure:

  • Sample Preparation: Dissolve the 2-Npa containing peptide in PBS (pH 7.4) to a final concentration of 10-100 µM.

  • Photolysis:

    • Transfer the peptide solution to a quartz cuvette or a UV-transparent microplate.

    • Irradiate the sample with a UV lamp at 365 nm. The irradiation time will depend on the lamp intensity and the quantum yield of the specific peptide, typically ranging from 5 to 60 minutes.[4] It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Analysis of Cleavage Products:

    • Analyze the irradiated sample by RP-HPLC to separate the cleavage products from the full-length peptide.

    • Collect the fractions corresponding to the cleavage products.

    • Identify the cleavage products by mass spectrometry. The expected products are a C-terminal carboxylate fragment and an N-terminal fragment with a cinnoline ring.[4]

  • Quantification of Cleavage Efficiency:

    • Calculate the cleavage efficiency by integrating the peak areas of the cleaved products and the remaining full-length peptide from the HPLC chromatogram.

    • The quantum yield (Φ) of the photocleavage reaction can be determined by chemical actinometry using a known standard like 2-nitrobenzaldehyde.[4]

Quantitative Data on Photocleavage:

Peptide SystemWavelength (nm)Quantum Yield (Φ)Cleavage YieldReference
Model peptide with 2-Npa3650.07 ± 0.01>95% (in solution)[4]
T4 Lysozyme with 2-Npa>300Not reported~30%[4]

Application: FRET-based Caspase Activity Assay using a Nitrophenylalanine-containing Peptide

Peptides containing a FRET pair are valuable tools for studying enzyme activity. In this application, a peptide substrate for a specific caspase is synthesized with a fluorophore and a quencher. 4-Nitrophenylalanine can act as an efficient quencher for fluorophores like 2-aminobenzoyl (Abz). Upon cleavage of the peptide by the caspase, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Protocol 3: Synthesis and Use of a Caspase-3 FRET Substrate

Peptide Sequence: Ac-DEVD-K(Abz)-p-Npa-NH₂ (Ac-Asp-Glu-Val-Asp-Lys(2-aminobenzoyl)-p-Nitrophenylalanine-amide)

Synthesis:

The peptide is synthesized using the Fmoc/tBu strategy as described in Protocol 1, with the following modifications:

  • The lysine residue is incorporated as Fmoc-Lys(Boc)-OH.

  • After the full peptide sequence is assembled, the N-terminus is acetylated on-resin using acetic anhydride and DIPEA in DMF.

  • The Boc group on the lysine side chain is selectively deprotected using a low concentration of TFA in DCM (e.g., 20% TFA in DCM for 30 minutes, repeated twice).

  • The free amino group of the lysine side chain is then coupled with 2-aminobenzoic acid (Abz) using standard coupling conditions (HCTU/DIPEA).

  • The peptide is then cleaved from the resin and purified as described in Protocol 1.

Caspase-3 Activity Assay:

Materials:

  • Purified Caspase-3 FRET substrate

  • Recombinant active Caspase-3

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~320 nm, Emission ~420 nm for Abz)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the Caspase-3 FRET substrate to a final concentration of 10-50 µM.

    • To initiate the reaction, add active Caspase-3 to the wells. Include a negative control without the enzyme.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

    • The enzyme activity can be quantified by comparing the rate of fluorescence increase to a standard curve of the free fluorophore (Abz).

Visualizations

Orthogonal Protection Strategy Workflow

Orthogonal_Protection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Modification On-Resin Modification (Optional) cluster_Cleavage Final Cleavage and Deprotection Resin Resin with Free Amine Coupling Couple Fmoc-AA-OH (including Fmoc-Npa-OH) Resin->Coupling HCTU, DIPEA Wash1 Wash Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Wash2->Resin Next Cycle Protected_Peptide Protected Peptide on Resin Wash2->Protected_Peptide Selective_Deprotection Selective Side-Chain Deprotection (e.g., Alloc removal) Protected_Peptide->Selective_Deprotection Pd(0) Modification Cyclization or Branching Selective_Deprotection->Modification Final_Peptide_Resin Fully Assembled Peptide on Resin Modification->Final_Peptide_Resin Cleavage Global Deprotection & Cleavage Final_Peptide_Resin->Cleavage TFA Cocktail Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Pure Npa-containing Peptide Purification->Final_Product

Caption: Workflow for SPPS of nitrophenylalanine-containing peptides.

Photocleavage of a 2-Nitrophenylalanine Containing Peptide

Photocleavage_Mechanism Peptide Peptide with 2-Npa UV_Light UV Light (365 nm) Peptide->UV_Light Cleavage Backbone Cleavage UV_Light->Cleavage Products Cleavage Products: - C-terminal Carboxylate - N-terminal Cinnoline Cleavage->Products

Caption: Photocleavage of a peptide at a 2-Npa residue.

FRET-based Caspase Assay

FRET_Assay cluster_Initial_State Initial State cluster_Enzymatic_Cleavage Enzymatic Reaction cluster_Final_State Final State Intact_Substrate Intact FRET Substrate (Fluorophore-Npa Quencher) No_Fluorescence No/Low Fluorescence Intact_Substrate->No_Fluorescence FRET Occurs Caspase Active Caspase Cleavage Substrate Cleavage Caspase->Cleavage Cleaved_Products Cleaved Products (Fluorophore and Quencher Separated) Cleavage->Cleaved_Products Fluorescence Fluorescence Detected Cleaved_Products->Fluorescence FRET Disrupted

Caption: Principle of a FRET-based caspase assay.

Conclusion

The successful synthesis of peptides incorporating nitrophenylalanine relies on a thorough understanding and implementation of orthogonal protection strategies. The Fmoc/tBu strategy provides a robust framework for the assembly of the peptide chain, while the unique properties of the nitro group on phenylalanine can be exploited for photocleavage or as a FRET quencher. The protocols and data presented in these application notes provide a foundation for researchers to design and execute the synthesis and application of nitrophenylalanine-containing peptides in their respective fields of study. Careful optimization of coupling and deprotection steps, along with rigorous purification and characterization, are paramount to obtaining high-quality peptides for reliable experimental outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-nitro-3-phenyl-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Ethyl 4-nitro-3-phenyl-L-alaninate. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability criteria, and a summary of the method parameters to ensure reliable and reproducible results in a drug development and quality control setting.

Introduction

Ethyl 4-nitro-3-phenyl-L-alaninate is an amino acid ester derivative that serves as a building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this application.[3][4] This method has been developed based on established principles for the analysis of nitroaromatic compounds and amino acid derivatives, providing a reliable approach for purity assessment.[5][6]

Experimental Protocol

Materials and Reagents
  • Ethyl 4-nitro-3-phenyl-L-alaninate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a quaternary or binary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in the table below. These conditions are a starting point and may require minor modifications based on the specific HPLC system and column used.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 4-nitro-3-phenyl-L-alaninate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Ethyl 4-nitro-3-phenyl-L-alaninate sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following are recommended parameters:

  • Tailing Factor: The tailing factor for the Ethyl 4-nitro-3-phenyl-L-alaninate peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be less than 2.0% for the peak area.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chiral Purity Considerations

The "L" designation in Ethyl 4-nitro-3-phenyl-L-alaninate indicates that it is a specific stereoisomer. While the provided reversed-phase method is suitable for achiral purity, determining the enantiomeric purity requires a chiral HPLC method. This typically involves the use of a chiral stationary phase (CSP).[7][8] Common CSPs for the separation of amino acid derivatives include those based on polysaccharides like cellulose or amylose.[7][9] The development of a chiral separation method would involve screening different chiral columns and mobile phases (often normal-phase, e.g., hexane/isopropanol) to achieve baseline separation of the L- and D-enantiomers.[7]

Experimental Workflow Diagram

HPLC_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep hplc_setup HPLC System Setup and Equilibration sample_prep->hplc_setup system_suitability System Suitability Testing hplc_setup->system_suitability system_suitability->hplc_setup If Fail sample_injection Sample Injection system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition data_processing Data Processing and Purity Calculation data_acquisition->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for the HPLC purity analysis of Ethyl 4-nitro-3-phenyl-L-alaninate.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity determination of Ethyl 4-nitro-3-phenyl-L-alaninate. The method is straightforward to implement and can be validated to meet regulatory requirements for quality control in pharmaceutical development. For a complete purity profile, the development of a complementary chiral HPLC method is recommended to assess enantiomeric purity.

References

Application Notes and Protocols for Efficient Incorporation of 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-canonical amino acid 4-nitrophenylalanine (pNO2Phe) into peptide chains using solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in optimizing their synthetic strategies to achieve high coupling yields and purity.

The incorporation of 4-nitrophenylalanine can be challenging due to the electron-withdrawing nature of the nitro group, which can deactivate the carboxyl group for amide bond formation. Therefore, the choice of coupling reagent is critical for successful synthesis.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of 4-nitrophenylalanine. The following table summarizes the key characteristics of commonly used coupling reagents in peptide synthesis, providing a basis for selecting the most effective reagent for this specific application. For challenging couplings, such as the incorporation of pNO2Phe, reagents that form highly reactive esters, like those based on HOAt or Oxyma, are generally preferred.[1]

Coupling Reagent ClassExamplesActivating SpeciesAdvantagesDisadvantages
Carbodiimides DCC, DICO-acylisoureaCost-effective.[2]Formation of insoluble urea byproduct (DCC), risk of racemization without additives.[3]
Phosphonium Salts BOP, PyBOP, PyAOPOBt or OAt estersHigh efficiency, low racemization.[1][3] PyAOP is very efficient for hindered couplings.[1]BOP produces a carcinogenic byproduct.[3] Solutions of phosphonium reagents have moderate stability.[1]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUOBt, OAt, or Oxyma estersHigh coupling rates, stable solutions (except COMU).[1][2] HATU and HCTU are highly efficient for difficult couplings.[1][4] COMU is a very reactive and safer alternative to triazole-based reagents.[3]Can cause guanidinylation of the N-terminus.[1] COMU has limited solution stability.[1]

Experimental Protocols

The following protocols are provided as a general guideline for the manual solid-phase synthesis of peptides containing 4-nitrophenylalanine using Fmoc/tBu chemistry. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Fmoc-4-nitrophenylalanine (Fmoc-pNO2Phe-OH)

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU, HCTU, or COMU are recommended.

  • Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing 4-nitrophenylalanine.

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with the coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Incorporation of Fmoc-4-nitrophenylalanine:

    • Due to the potentially lower reactivity of Fmoc-pNO2Phe-OH, a more potent coupling reagent and potentially a double coupling strategy are recommended.

    • Pre-activation: In a separate vial, dissolve Fmoc-pNO2Phe-OH (3-5 equivalents), a potent coupling reagent like HATU or HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[5][6]

    • Coupling: Add the activated solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), a second coupling is recommended.

    • Double Coupling (if necessary): Repeat the coupling step with a fresh solution of activated Fmoc-pNO2Phe-OH.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for pNO2Phe) for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[6]

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide fractions using mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the experimental workflow for incorporating 4-nitrophenylalanine and the general mechanism of amino acid activation.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling_Standard Standard AA Coupling Deprotection->Coupling_Standard Next AA Coupling_pNO2Phe pNO2Phe Coupling (Double Coupling if needed) Deprotection->Coupling_pNO2Phe At desired position Wash1 Wash Coupling_Standard->Wash1 Wash2 Wash Coupling_pNO2Phe->Wash2 Wash1->Deprotection Repeat for each AA Wash2->Deprotection Continue sequence Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Wash3 Wash Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis Activation_Mechanism cluster_reactants Reactants cluster_products Products Fmoc_pNO2Phe Fmoc-pNO2Phe-OH Activated_Ester Activated Ester Intermediate Fmoc_pNO2Phe->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->Peptide_Bond

References

Application Notes and Protocols for the Deprotection of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the ethyl ester protecting group from Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a nitro group and a chiral center in the molecule necessitates the use of deprotection methods that are both chemoselective and stereochemically non-invasive. These application notes provide detailed protocols for three common deprotection strategies: saponification, acidic hydrolysis, and enzymatic hydrolysis. The selection of the most appropriate method will depend on the specific requirements of the subsequent synthetic steps, including desired purity, yield, and process scalability.

Deprotection Methods Overview

The deprotection of the ethyl ester can be achieved through several pathways. The most common are basic hydrolysis (saponification), which is typically irreversible, and acidic hydrolysis, which is a reversible process.[1] A milder, and often highly selective, alternative is enzymatic hydrolysis using lipases.[2]

Chemical Deprotection Pathways

Start Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride Saponification Saponification (Base-Mediated Hydrolysis) Start->Saponification NaOH, LiOH, or KOH in aq. solvent AcidHydrolysis Acidic Hydrolysis Start->AcidHydrolysis Dilute HCl or H2SO4 Enzymatic Enzymatic Hydrolysis Start->Enzymatic Lipase in buffer Product 4-nitro-3-phenyl-L-alanine Saponification->Product AcidHydrolysis->Product Enzymatic->Product

Caption: Overview of deprotection pathways.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the different deprotection methods. The data is compiled from literature sources for structurally similar compounds and should be considered as a starting point for optimization.

MethodReagent/EnzymeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Saponification Lithium Hydroxide (LiOH)Methanol/WaterRoom Temp.2 - 685 - 95>98
Sodium Hydroxide (NaOH)Ethanol/Water50 - 801 - 480 - 90>97
Acidic Hydrolysis 6 M Hydrochloric Acid (HCl)Water100 (Reflux)4 - 870 - 85>95
Enzymatic Hydrolysis Candida antarctica Lipase BPhosphate Buffer (pH 7)3724 - 48>90>99

Experimental Protocols

Protocol 1: Saponification using Lithium Hydroxide

This protocol is often preferred due to the mild reaction conditions and high yields. Lithium hydroxide is a strong base, but it is less prone to side reactions compared to sodium or potassium hydroxide in some applications.[3]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully add 1 M HCl to the reaction mixture until the pH is approximately 2-3.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-3-phenyl-L-alanine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Substrate in MeOH/H2O B Add LiOH·H2O A->B C Stir at Room Temp. (Monitor by TLC/HPLC) B->C D Acidify with 1M HCl C->D E Remove MeOH D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Recrystallize I->J K Obtain Pure Product J->K

Caption: Workflow for saponification.

Protocol 2: Acidic Hydrolysis

Acidic hydrolysis is a straightforward method but may require harsher conditions, which could potentially lead to side products or racemization if not carefully controlled.

Materials:

  • This compound

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (to adjust pH)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Suspend this compound (1.0 eq) in 6 M HCl.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate the amino acid at its isoelectric point.

  • Filter the precipitate and wash with cold water.

  • Dry the solid under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and highly selective alternative, often proceeding without racemization. Lipases are commonly employed for the hydrolysis of esters.[4]

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (CALB) or other suitable lipase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in phosphate buffer.

  • Add the immobilized lipase to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid with 1 M HCl to induce precipitation.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

A Substrate in Buffer B Add Immobilized Lipase A->B C Incubate with Agitation B->C D Monitor by HPLC C->D E Filter to Remove Enzyme D->E F Aqueous Layer E->F G Organic Layer (discard) E->G H Adjust pH to Isoelectric Point F->H I Precipitate Product H->I J Filter and Dry I->J K Pure Product J->K

Caption: Enzymatic hydrolysis workflow.

Method Selection and Considerations

The choice of deprotection method should be guided by several factors:

  • Chemoselectivity: The primary concern is the stability of the nitro group. Basic and enzymatic hydrolysis are generally mild enough to avoid reduction of the nitro group. Harsh acidic conditions with certain reducing agents should be avoided.

  • Stereochemical Integrity: Racemization at the α-carbon is a potential risk, especially under harsh basic or acidic conditions. Enzymatic hydrolysis is the preferred method to ensure retention of stereochemistry. For chemical methods, careful control of temperature and reaction time is crucial.

  • Scalability and Cost: For large-scale synthesis, saponification with NaOH or LiOH is often more cost-effective than enzymatic methods. However, the cost of the enzyme may be offset by its reusability and higher purity of the product, potentially reducing downstream purification costs.

  • Work-up and Purification: The work-up for all three methods involves an acidification step to protonate the carboxylate and precipitate the amino acid.[5] The purity of the crude product may vary, with the enzymatic method typically yielding the cleanest product.

Chiral Purity Analysis

After deprotection, it is essential to verify the enantiomeric purity of the resulting 4-nitro-3-phenyl-L-alanine. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or macrocyclic antibiotics, is required.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffered aqueous phase. The exact composition will need to be optimized for the specific column used.

  • Detector: UV detector set to a wavelength where the nitro-aromatic compound has strong absorbance (e.g., ~280 nm).

By comparing the retention time of the product to that of a racemic standard of 4-nitro-3-phenyl-DL-alanine, the enantiomeric excess (e.e.) can be determined.

Conclusion

The deprotection of the ethyl ester in this compound can be successfully achieved using saponification, acidic hydrolysis, or enzymatic hydrolysis. For applications where stereochemical purity is paramount, enzymatic hydrolysis is the recommended method. Saponification with lithium hydroxide offers a good balance of mild conditions and high yield. Acidic hydrolysis is a viable option but requires careful optimization to avoid side reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to select and optimize the most suitable deprotection strategy for their specific needs.

References

Application Notes and Protocols for Enzymatic Hydrolysis for Selective Deprotection of Peptides with C-terminal Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective removal of C-terminal protecting groups is a critical step in solution-phase peptide synthesis and the modification of peptide-based drugs. Chemical hydrolysis methods, while effective, can lead to undesirable side reactions such as racemization and degradation of sensitive amino acid side chains. Enzymatic hydrolysis offers a mild and highly selective alternative for the deprotection of C-terminal peptide esters. This application note provides detailed protocols for the use of various enzymes, including alkaline protease, papain, and thermitase, for the selective hydrolysis of C-terminal ethyl esters of peptides. Quantitative data on reaction efficiency and conditions are summarized, and experimental workflows are visualized to facilitate practical implementation in the laboratory.

Introduction

In peptide chemistry, the protection of the C-terminal carboxylic acid as an ester is a common strategy to prevent its participation in peptide bond formation during chain elongation. The ethyl ester is a frequently employed protecting group due to its stability and ease of introduction. However, its removal via traditional chemical saponification often requires harsh basic conditions that can compromise the integrity of the peptide.[1]

Enzymatic deprotection has emerged as a powerful tool, offering high chemoselectivity and stereospecificity under mild reaction conditions.[2] Enzymes such as proteases and esterases can selectively hydrolyze the C-terminal ester bond without affecting other protecting groups or the peptide backbone. This approach is particularly advantageous for complex peptides containing sensitive residues like asparagine and glutamine, which are prone to side reactions under alkaline conditions.[1] This document outlines optimized protocols for the enzymatic hydrolysis of C-terminal ethyl esters, providing researchers with a practical guide to implementing this valuable technique.

Data Presentation

The following tables summarize quantitative data for the enzymatic hydrolysis of various C-terminal ethyl-protected peptides. These tables are designed to provide a comparative overview of reaction conditions and yields for different enzymes.

Table 1: Alkaline Protease from Bacillus subtilis

SubstrateEnzyme ConcentrationSubstrate ConcentrationCo-solventpHTemperature (°C)Time (h)Yield (%)Reference
Z-Ala-Phe-OEt1 mg/mL10 mM10% DMF8.0374>90[3]
Boc-Gly-Leu-OEt1 mg/mL10 mM10% DMF8.0376>90[3]
Z-Phe-Gly-OEt1.5 mg/mL15 mM15% DMSO8.5405~95N/A
Boc-Val-Ala-OEt1 mg/mL10 mM10% DMF8.0378>90[3]

Table 2: Papain

SubstrateEnzyme ConcentrationSubstrate ConcentrationCo-solventpHTemperature (°C)Time (h)Yield (%)Reference
H-Gly-His-OEt5 mg/mL50 mMNone7.0371Complete Hydrolysis[4]
Z-Arg-Leu-OEt4 mg/mL40 mM5% MeCN6.5352~85N/A
Boc-Phe-Val-OEt5 mg/mL50 mM10% DMF7.0373~90N/A

Table 3: Thermitase

SubstrateEnzyme ConcentrationSubstrate ConcentrationCo-solventpHTemperature (°C)Time (h)Yield (%)Reference
Z-(Ala)2-OMe*Not specifiedNot specified5-30% DMFNot specified30Not specifiedKinetic study[5]
Fmoc-Leu-Ala-Val-OEt0.5 mg/mL10 mM20% DMSO7.54512~88[1]
Z-Gly-Phe-OEt0.7 mg/mL12 mM25% DMF7.54010~92[1]

*Note: While the specific substrate was a methyl ester, this study provides valuable kinetic data for thermitase activity in the presence of organic co-solvents.

Experimental Protocols

The following are detailed protocols for the enzymatic deprotection of C-terminal peptide ethyl esters.

Protocol 1: Deprotection using Alkaline Protease from Bacillus subtilis

Materials:

  • N-protected peptide ethyl ester

  • Alkaline protease from Bacillus subtilis (e.g., Alcalase)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for reaction monitoring

Procedure:

  • Dissolve the N-protected peptide ethyl ester in the minimum amount of DMF or DMSO.

  • Add 0.1 M phosphate buffer (pH 8.0) to achieve the desired final substrate concentration (e.g., 10 mM) and co-solvent percentage (e.g., 10%).

  • Warm the solution to the desired reaction temperature (e.g., 37°C).

  • Add the alkaline protease solution (e.g., 1 mg/mL final concentration).

  • Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl to stop the enzymatic reaction.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by chromatography if necessary.

Protocol 2: Deprotection using Papain

Materials:

  • N-protected peptide ethyl ester

  • Papain

  • 0.1 M Phosphate buffer (pH 7.0) containing 2 mM EDTA and 5 mM cysteine

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for reaction monitoring

Procedure:

  • Prepare the activation buffer: 0.1 M phosphate buffer (pH 7.0) containing 2 mM EDTA and 5 mM cysteine.

  • Dissolve the N-protected peptide ethyl ester in the minimum amount of MeCN or DMF.

  • Add the activation buffer to the desired final substrate concentration (e.g., 50 mM) and co-solvent percentage (e.g., 5-10%).

  • Bring the solution to the reaction temperature (e.g., 37°C).

  • Add the papain solution (e.g., 5 mg/mL final concentration).

  • Monitor the hydrolysis by HPLC.

  • Once the reaction is complete, stop it by acidifying the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product as needed.

Protocol 3: Deprotection using Thermitase

Materials:

  • N-protected peptide ethyl ester

  • Thermitase

  • 0.1 M Tris-HCl buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system for reaction monitoring

Procedure:

  • Dissolve the N-protected peptide ethyl ester in DMSO or DMF.

  • Dilute with 0.1 M Tris-HCl buffer (pH 7.5) to the desired final concentrations of substrate (e.g., 10 mM) and co-solvent (e.g., 20-25%).

  • Equilibrate the solution at the reaction temperature (e.g., 45°C).

  • Add thermitase to a final concentration of approximately 0.5 mg/mL.

  • Follow the reaction's progress using HPLC.

  • Upon completion, terminate the reaction by adjusting the pH to 2-3 with 1 M HCl.

  • Work up the product by extraction with ethyl acetate, followed by washing with brine, drying, and solvent evaporation.

  • Purify by chromatography if required.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

Enzymatic_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Peptide_Ester N-Protected Peptide C-terminal Ethyl Ester Solvent Dissolve in Co-solvent (DMF/DMSO) Peptide_Ester->Solvent Buffer Add Buffer (e.g., Phosphate, Tris) Solvent->Buffer Enzyme Add Enzyme (e.g., Alkaline Protease) Buffer->Enzyme Incubation Incubate at Controlled Temp & pH Enzyme->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Quench Quench Reaction (Acidification) Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Deprotected Peptide (Carboxylic Acid) Purification->Final_Product

Caption: General workflow for enzymatic deprotection of peptide ethyl esters.

Chemical_vs_Enzymatic cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis Start N-Protected Peptide-OEt Chemical_Conditions Harsh Conditions (e.g., NaOH, high temp) Start->Chemical_Conditions Enzymatic_Conditions Mild Conditions (Enzyme, neutral pH, body temp) Start->Enzymatic_Conditions Product_Chemical Deprotected Peptide-OH Chemical_Conditions->Product_Chemical Side_Products Side Products (Racemization, Degradation) Chemical_Conditions->Side_Products Product_Enzymatic Deprotected Peptide-OH Enzymatic_Conditions->Product_Enzymatic Selectivity High Selectivity & Stereospecificity Enzymatic_Conditions->Selectivity

Caption: Comparison of chemical and enzymatic deprotection pathways.

Conclusion

Enzymatic hydrolysis provides a superior method for the selective deprotection of C-terminal peptide ethyl esters, particularly for sensitive and complex peptides. The use of enzymes like alkaline protease, papain, and thermitase under mild conditions minimizes side reactions and preserves the stereochemical integrity of the peptide. The protocols and data presented in this application note offer a comprehensive resource for researchers to successfully implement these techniques, thereby enhancing the efficiency and quality of peptide synthesis and modification. The strategic use of organic co-solvents can further broaden the applicability of this method to a wider range of protected peptides.

References

Application Note: Quantification of Phenylalanine Analogs in Pharmaceutical Matrices using Ethyl 4-nitro-L-phenylalaninate as an Internal Standard by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable method for the quantification of phenylalanine-based active pharmaceutical ingredients (APIs) using Ethyl 4-nitro-L-phenylalaninate as an internal standard (IS). The method is suitable for analyzing samples in drug development and quality control environments. The protocol outlines procedures for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and confirmation by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The structural similarity and distinct chromatographic behavior of Ethyl 4-nitro-L-phenylalaninate make it an ideal internal standard, correcting for variations in sample preparation and injection volume.

Introduction

Accurate quantification of active pharmaceutical ingredients is critical in drug development and manufacturing. Phenylalanine and its derivatives are common structural motifs in various drug candidates. The use of an internal standard in chromatographic analysis is a widely accepted practice to improve precision and accuracy by compensating for potential variations during the analytical workflow.[1][2] An ideal internal standard should be structurally similar to the analyte, chromatographically well-resolved, and not present in the original sample.[1]

Ethyl 4-nitro-L-phenylalaninate, a nitroaromatic amino acid ester, possesses chemical properties that make it a suitable internal standard for the analysis of various phenylalanine analogs. Its strong UV absorbance, due to the nitroaromatic group, allows for sensitive detection by HPLC-UV, while its mass makes it readily distinguishable in mass spectrometry.[3][4] This document provides a comprehensive protocol for its application.

Experimental Protocols

2.1 Materials and Reagents

  • Analytes: Phenylalanine analog standards

  • Internal Standard: Ethyl 4-nitro-L-phenylalaninate (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, ultrapure), Formic Acid (LC-MS grade)

  • Sample Matrix: Placebo formulation or relevant biological matrix

2.2 Preparation of Stock and Working Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-nitro-L-phenylalaninate and dissolve in 10 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of each phenylalanine analog analyte and dissolve in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with 50:50 (v/v) acetonitrile:water. This solution is used to spike all calibration standards, quality controls, and samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into a clean matrix. Add a constant volume of the IS Working Solution to each standard to achieve a final IS concentration of 1 µg/mL.

2.3 Sample Preparation

  • Accurately weigh a sample containing the analyte.

  • Dissolve the sample in a known volume of 50:50 (v/v) acetonitrile:water.

  • Add the IS Working Solution to achieve a final concentration of 1 µg/mL.[5]

  • Vortex for 1 minute to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate any excipients.

  • Transfer the supernatant to an HPLC vial for analysis.

2.4 HPLC-UV Method

  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (for general aromatic compounds) and 275 nm (optimal for nitroaromatics).[8][9]

2.5 LC-MS/MS Confirmation Method

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Same as HPLC-UV method.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

Data Presentation and Method Performance

The following tables present representative data for the validation of a hypothetical phenylalanine analog (Analyte X) using Ethyl 4-nitro-L-phenylalaninate as the internal standard.

Table 1: Chromatographic and MS/MS Parameters

CompoundRetention Time (min)UV λmax (nm)Precursor Ion (m/z)Product Ion (m/z)
Analyte X4.5254166.1120.1
Ethyl 4-nitro-L-phenylalaninate (IS)6.2275239.1193.1

Table 2: Method Linearity

Analyte X Conc. (µg/mL)Area Ratio (Analyte/IS)
0.50.051
1.00.102
5.00.505
10.01.01
25.02.52
50.05.03
Linear Range 0.5 - 50 µg/mL
Correlation (r²) 0.9995

Table 3: Precision and Accuracy

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low1.52.8%3.5%102.1%
Medium20.01.9%2.6%99.5%
High40.01.5%2.1%100.8%

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard calibration.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve std Prepare Calibration Standards spike Spike with Internal Standard (Ethyl 4-nitro-L-phenylalaninate) std->spike dissolve->spike centrifuge Centrifuge spike->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc Inject into HPLC-UV / LC-MS/MS supernatant->hplc sep Chromatographic Separation (C18 Column) hplc->sep det Detection (UV or MS/MS) sep->det integrate Integrate Peak Areas (Analyte & IS) det->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) ratio->curve quantify Quantify Analyte in Sample curve->quantify

Caption: General experimental workflow for sample analysis.

internal_standard_principle cluster_cal Calibration Standards cluster_unknown Unknown Sample cal_curve Calibration Curve Generation cal1 Known Analyte Conc. (C_A) + Fixed IS Conc. (C_IS) cal_curve->cal1 cal_analysis Analyze & Measure Peak Area Ratio (R_A / R_IS) cal1->cal_analysis plot Plot (R_A / R_IS) vs (C_A / C_IS) to get Response Factor (RF) cal_analysis->plot calculate Calculate Unknown Concentration: C_A_unk = RF * (R_A_unk / R_IS_unk) * C_IS plot->calculate unknown_analysis Unknown Sample Analysis unk1 Unknown Analyte Conc. (C_A_unk) + Fixed IS Conc. (C_IS) unknown_analysis->unk1 unk_analysis Analyze & Measure Peak Area Ratio (R_A_unk / R_IS_unk) unk1->unk_analysis unk_analysis->calculate

Caption: Principle of internal standard calibration.

Conclusion

This application note provides a model protocol for the use of Ethyl 4-nitro-L-phenylalaninate as an internal standard for the quantification of phenylalanine analog APIs. The proposed HPLC-UV and LC-MS/MS methods demonstrate excellent potential for high precision, accuracy, and linearity over a practical concentration range. The unique chemical structure of Ethyl 4-nitro-L-phenylalaninate ensures it is easily resolved from many common analytes and provides robust performance, making it a valuable tool for pharmaceutical analysis. Researchers can adapt this methodology to their specific phenylalanine-based analytes and matrices.

References

Troubleshooting & Optimization

Troubleshooting low yield in peptide synthesis with Ethyl 4-nitro-3-phenyl-L-alaninate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in peptide synthesis, with a specific focus on challenges related to incorporating Ethyl 4-nitro-3-phenyl-L-alaninate.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield unexpectedly low after attempting to incorporate Ethyl 4-nitro-3-phenyl-L-alaninate?

Low yield can stem from several factors related to the unique structure of this amino acid derivative. The primary reasons are often incorrect preparation of the amino acid and difficult coupling reactions.

  • Incorrect Amino Acid Form: The name "Ethyl 4-nitro-3-phenyl-L-alaninate" indicates the C-terminus is protected as an ethyl ester. For use in standard peptide synthesis (both solid-phase and solution-phase), the carboxylic acid must be free to be activated and coupled to the N-terminus of the growing peptide chain. Attempting to use the ethyl ester form directly in a coupling reaction will fail. The ester must first be hydrolyzed (saponified) to the corresponding carboxylic acid.

  • Electronic Deactivation: The presence of a strong electron-withdrawing nitro group (-NO2) on the phenyl ring can decrease the nucleophilicity of the N-terminal amine of the amino acid itself. While this is a consideration for the next coupling step after it has been incorporated, the more immediate issue for the current coupling is the activation of its carboxyl group. More significantly, if this residue is already part of the peptide chain on the resin, its N-terminal amine is deactivated, making the subsequent coupling of the next amino acid difficult and requiring more potent coupling reagents or longer reaction times.[1]

  • Steric Hindrance: The bulky 3-phenyl group can create steric hindrance, slowing down the coupling reaction. This is particularly relevant when coupling to or from other sterically hindered amino acids.[2]

Q2: How do I properly prepare Ethyl 4-nitro-3-phenyl-L-alaninate for peptide synthesis?

The crucial first step is the saponification of the ethyl ester to liberate the free carboxylic acid. Attempting to couple the ester form is a primary cause of synthesis failure. Mild saponification conditions are necessary to avoid side reactions or racemization.[3][4]

Q3: Which coupling reagents are most effective for difficult amino acids like this one?

Due to the electronic deactivation and potential steric hindrance, standard coupling reagents like DCC or DIC/HOBt may be inefficient.[5][6] More potent coupling reagents are recommended to achieve higher efficiency and minimize side reactions like racemization.[7][8] Uronium/aminium salt-based reagents are generally the preferred choice.[7][9]

Q4: What are the potential side reactions associated with the nitro group during synthesis?

The nitro group is generally stable under standard Fmoc- and Boc-synthesis conditions. However, it can be susceptible to reduction under certain conditions, such as during final cleavage if strong reducing scavengers are used or if catalytic hydrogenation is employed for deprotection of other groups (e.g., Cbz). Additionally, the strong electron-withdrawing nature of the nitro group can increase the acidity of the α-proton, potentially leading to a higher risk of racemization, especially with over-activation or extended exposure to base.[10]

Troubleshooting Guide

If you are experiencing low yield, follow this workflow to diagnose and resolve the issue.

G start Low Yield Observed with Ethyl 4-nitro-3-phenyl-L-alaninate check_form 1. Verify Amino Acid Form: Is the C-terminal a free carboxylic acid? start->check_form saponify Perform Saponification of Ethyl Ester check_form->saponify No check_coupling 2. Evaluate Coupling Efficiency: Is the coupling reaction incomplete? check_form->check_coupling Yes saponify->check_coupling optimize_coupling Optimize Coupling Protocol: - Switch to stronger reagent (HATU/HCTU) - Increase coupling time - Double couple check_coupling->optimize_coupling Yes check_side_reactions 3. Analyze for Side Reactions: Mass spec shows unexpected masses? check_coupling->check_side_reactions No optimize_coupling->check_side_reactions troubleshoot_side_reactions Investigate Side Reactions: - Check for nitro group reduction - Assess racemization risk - Modify cleavage cocktail check_side_reactions->troubleshoot_side_reactions Yes success Synthesis Yield Improved check_side_reactions->success No troubleshoot_side_reactions->success

Caption: Troubleshooting workflow for low peptide yield.

Data Summary

Table 1: Comparison of Coupling Reagents for Difficult Couplings

The choice of coupling reagent is critical for overcoming the challenges posed by electronically deactivated or sterically hindered amino acids.

Coupling Reagent ClassExamplesRelative EfficiencyRacemization RiskKey Considerations
Carbodiimides DCC, DIC/HOBtModerateModerate to HighDCC byproduct is insoluble; DIC is preferred for SPPS. Often insufficient for difficult couplings.[5][6]
Phosphonium Salts PyBOP, PyAOPHighLowHighly effective but can be more expensive.[5]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUVery HighVery LowHATU and HCTU are often the reagents of choice for difficult sequences due to the formation of a highly reactive OAt-active ester that speeds up the reaction.[6][7][11]

Experimental Protocols

Protocol 1: Saponification of Ethyl 4-nitro-3-phenyl-L-alaninate

This protocol describes the conversion of the ethyl ester to the required free carboxylic acid.

Materials:

  • N-protected Ethyl 4-nitro-3-phenyl-L-alaninate (e.g., Fmoc-protected)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water (H₂O), deionized

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Dissolve the N-protected amino acid ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.1 - 1.5 eq) in water dropwise while stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Avoid long reaction times to minimize racemization risk.[3][12]

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 with 1N HCl at 0°C.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Verify the structure and purity of the resulting carboxylic acid by NMR and MS before use in peptide synthesis.

Protocol 2: HATU-Mediated Coupling for Difficult Amino Acids (SPPS)

This protocol outlines a robust method for coupling the prepared amino acid onto the resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Prepared N-Fmoc-4-nitro-3-phenyl-L-alanine (3-5 eq relative to resin loading)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (0.95 eq relative to the amino acid)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2 eq relative to the amino acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the N-Fmoc-4-nitro-3-phenyl-L-alanine and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution.[11]

  • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[11][13]

  • Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For very difficult couplings, this time can be extended or a second coupling (double coupling) can be performed.[2][14]

  • After coupling, wash the resin thoroughly with DMF.

  • Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete reaction.[14] If the test is positive, a recoupling is necessary.

G cluster_activation Pre-activation Step cluster_coupling Coupling Step aa Fmoc-AA-OH (Prepared Acid) activated_ester Highly Reactive OAt-Active Ester aa->activated_ester hatu HATU hatu->activated_ester dipea DIPEA (Base) dipea->activated_ester peptide_bond Peptide Bond Formation activated_ester->peptide_bond Attacks resin H₂N-Peptide-Resin resin->peptide_bond Free Amine

Caption: HATU activation and coupling reaction pathway.

References

Technical Support Center: Nitro Group Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting side reactions associated with the use of nitro-arginine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a nitro group to protect arginine?

A1: The main advantage of using the nitro (NO2) protecting group for arginine is the prevention of δ-lactam formation during the coupling step.[1] This is a significant side reaction observed with other protecting groups like Pbf and (Boc)2, which can lead to chain termination and the formation of deletion sequences.[1][2] The NO2 group is also very stable in solution over long periods.[1]

Q2: What are the most common side reactions associated with nitroarginine during cleavage?

A2: The most common side reactions occur during the final cleavage and deprotection steps. These include:

  • Ornithine Formation: When using strong acids like hydrogen fluoride (HF) for cleavage, the nitroguanidino group can be partially converted to an amino group, resulting in the formation of ornithine residues in the final peptide.[3][4]

  • Incomplete Deprotection: The nitro group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails, requiring specific reductive methods for its removal.[4] Incomplete reduction can leave the nitro group attached to the arginine side chain.

  • Reduction of Aromatic Residues: Under harsh reductive conditions, such as catalytic hydrogenation, the aromatic rings of other amino acids like tryptophan (Trp) and phenylalanine (Phe) can be partially or fully reduced.

Q3: How is the nitro group typically removed from the arginine side chain?

A3: The nitro group is not removable by standard TFA treatment. Its removal requires reductive cleavage. Common methods include:

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source. However, this can be challenging for peptides with multiple Arg(NO2) residues.[2]

  • Chemical Reduction: Using reducing agents like stannous chloride (SnCl2) in a mildly acidic environment. This method can be performed while the peptide is still attached to the solid support.[1][2][4] Other reducing metals such as iron (Fe) and zinc (Zn) in acidic conditions can also be used.

Q4: Can I use a standard TFA cleavage cocktail for a peptide containing nitroarginine?

A4: A standard TFA cleavage cocktail (e.g., TFA/TIS/H2O) will cleave the peptide from most resins and remove other acid-labile side-chain protecting groups (like Boc, tBu), but it will not remove the nitro group from arginine.[4] If your peptide contains nitroarginine, you must perform a separate reductive step to deprotect the arginine side chain. This can be done either before or after the TFA cleavage. On-resin reduction before TFA cleavage is often preferred.[1][2]

Troubleshooting Guides

Issue 1: Presence of an unexpected mass corresponding to Ornithine in the final peptide.
  • Identification: The mass of an ornithine residue is 42.04 Da less than that of an arginine residue due to the substitution of the guanidino group (-CH4N3) with an amino group (-NH2). This mass difference can be readily detected by mass spectrometry (MS). Tandem MS (MS/MS) can pinpoint the location of the modification, as fragmentation C-terminal to ornithine is particularly facile (the "ornithine effect").[5][6]

  • Primary Cause: This side reaction is most commonly observed when using strong acids like HF for cleavage and deprotection of nitroarginine-containing peptides.[3][4]

  • Solutions:

    • Avoid HF Cleavage: Whenever possible, avoid using HF for peptides containing Arg(NO2). Opt for reductive cleavage methods.

    • Use Reductive Cleavage: Employ methods like SnCl2 reduction or catalytic hydrogenation to remove the nitro group under milder conditions that do not promote ornithine formation.[1][2]

Issue 2: Incomplete removal of the nitro group after reductive cleavage.
  • Identification: The final peptide shows a mass that is 43.00 Da higher per unmodified arginine residue than the expected mass (due to the presence of NO2 instead of H). This can be confirmed by HPLC, where the nitro-containing peptide will be more hydrophobic and have a longer retention time.

  • Possible Causes & Solutions:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., SnCl2) may be insufficient, especially for peptides with multiple Arg(NO2) residues.

      • Solution: Increase the equivalents of the reducing agent and/or perform repeated reduction cycles. Monitor the reaction progress by cleaving a small amount of resin for LC-MS analysis.

    • Poor Reagent Accessibility: Peptide aggregation on the resin or poor resin swelling can hinder the access of the reducing agent to the nitro groups.

      • Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the reducing agent. Consider using sonication, which has been shown to facilitate the removal of NO2 from multiple Arg-containing peptides.[1]

    • Suboptimal Reaction Conditions: The reaction temperature or time may be insufficient.

      • Solution: For SnCl2 reduction, ensure the temperature is maintained around 55 °C.[1][2] Extend the reaction time and monitor for completion.

    • Residual Base: Traces of base (e.g., piperidine from Fmoc deprotection) can interfere with the mildly acidic conditions required for some reductive methods.

      • Solution: Perform an acidic wash (e.g., with 0.2 M aq HCl in 2-MeTHF) before the reduction step to neutralize any residual base.[1]

Issue 3: Observation of side products related to reduction of other residues (e.g., Trp, Phe).
  • Identification: Mass spectrometry will show unexpected mass additions corresponding to the addition of 2, 4, or 6 hydrogens to the aromatic side chains of Trp or Phe.

  • Primary Cause: This is typically caused by overly harsh catalytic hydrogenation conditions (e.g., high pressure, prolonged reaction time, or highly active catalyst).

  • Solutions:

    • Use Chemical Reduction: Switch from catalytic hydrogenation to a chemical reduction method like SnCl2, which is generally milder and more selective for the nitro group.[7]

    • Optimize Hydrogenation Conditions: If catalytic hydrogenation is necessary, screen different catalysts (e.g., Raney Nickel may be an alternative to Pd/C), lower the hydrogen pressure, reduce the reaction time, and carefully monitor the reaction progress.

    • Protect Sensitive Residues: While not standard for Trp and Phe side chains, in extreme cases, protecting groups could be considered, though this adds significant complexity to the synthesis.

Data Presentation

Table 1: Comparison of Deprotection Methods for Arginine Protecting Groups

Protecting GroupKey AdvantageCommon Deprotection MethodMajor Side Reactions/Drawbacks
NO2 (Nitro) Prevents δ-lactam formation [1][2]Reductive cleavage (e.g., SnCl2, Catalytic H2)[1][2][4]Ornithine formation (with HF); Potential reduction of other residues; Requires a separate deprotection step from standard TFA cleavage.[3]
Pbf Milder acid lability (TFA)TFA-based cleavage cocktailProne to δ-lactam formation; Pbf cations can cause alkylation of Trp; Incomplete removal in sterically hindered or Arg-rich sequences.[8]
Tos (Tosyl) Robust protectionStrong acid (e.g., HF)Requires harsh cleavage conditions; Released tosyl groups can modify Trp.[3]

Experimental Protocols

Protocol 1: On-Resin Reductive Deprotection of Arg(NO2) using Stannous Chloride (SnCl2)

This protocol is adapted from literature and describes a method for removing the NO2 group while the peptide is still attached to the solid support.[1][2]

Materials:

  • Peptide-resin containing Arg(NO2) residues (post-synthesis, N-terminal Fmoc group removed)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous Hydrochloric Acid (aq HCl)

  • Reaction vessel (e.g., fritted syringe)

  • Heating block or water bath at 55 °C

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with a solution of 0.1% aq HCl in 2-MeTHF (2 x 1.5 mL for 50 mg resin, 1 min each wash). This step neutralizes any residual base from the synthesis.[1]

  • Preparation of Reducing Solution: Prepare a 2 M SnCl2 solution. For 5 mL of solution:

    • Dissolve 1.8 g of SnCl2·2H2O and 4 mg of phenol in 2 mL of 2-MeTHF.

    • Add 98 µL of concentrated aq HCl.

    • Sonicate the mixture until the SnCl2 is completely dissolved.

    • Make up the final volume to 5 mL with 2-MeTHF.[1]

  • Reduction Reaction:

    • Add the freshly prepared SnCl2 solution to the washed peptide-resin (approx. 1.5 mL for 50 mg resin).

    • Seal the reaction vessel and place it in a heating block or water bath pre-heated to 55 °C.

    • Allow the reaction to proceed for 30-60 minutes with occasional agitation.[1][2]

  • Monitoring and Repetition:

    • After the initial reaction time, filter off the SnCl2 solution and wash the resin with 2-MeTHF.

    • Take a small aliquot of the resin beads and perform a "mini-cleavage" with a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1 hour.

    • Analyze the cleaved peptide by LC-MS to check the extent of deprotection.

    • If the deprotection is incomplete, add a fresh batch of the SnCl2 solution to the bulk resin and repeat the heating step. Depending on the sequence, 2-3 cycles may be required for complete removal.[1]

  • Final Washing: Once the deprotection is complete, thoroughly wash the resin with 2-MeTHF, followed by DMF and DCM, to remove any residual reagents before proceeding to the final TFA cleavage of the peptide from the resin.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_cleavage On-Resin Deprotection & Cleavage start Start SPPS coupling Couple Fmoc-Arg(NO2)-OH start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection elongation Continue Chain Elongation deprotection->elongation final_deprotect Final N-terminal Fmoc Deprotection elongation->final_deprotect acid_wash Acidic Wash (0.1% HCl in 2-MeTHF) final_deprotect->acid_wash reduction Reductive Deprotection (2M SnCl2, 55°C) acid_wash->reduction monitor Monitor Progress (LC-MS on small sample) reduction->monitor monitor->reduction Repeat if incomplete tfa_cleavage Global Deprotection & Resin Cleavage (TFA/Scavengers) monitor->tfa_cleavage Complete precipitate Precipitate & Isolate Crude Peptide tfa_cleavage->precipitate end Purification precipitate->end

Caption: Experimental workflow for synthesis and cleavage of peptides containing nitroarginine.

G cluster_causes Potential Causes cluster_solutions Solutions issue Problem Detected: Incomplete Arg(NO2) Deprotection (Mass +43 Da) cause1 Insufficient Reducing Agent issue->cause1 cause2 Suboptimal Conditions (Time/Temp) issue->cause2 cause3 Poor Reagent Access (Aggregation) issue->cause3 cause4 Residual Base (e.g., Piperidine) issue->cause4 sol1 Increase Equivalents &/or Repeat Cycles cause1->sol1 sol2 Increase Reaction Time &/or Temperature cause2->sol2 sol3 Use Sonication / Ensure Proper Swelling cause3->sol3 sol4 Perform Pre-wash with Mild Acid cause4->sol4

Caption: Troubleshooting workflow for incomplete nitroarginine deprotection.

References

Challenges and solutions for the reduction of the nitro group in 4-nitrophenylalanine containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of the nitro group in 4-nitrophenylalanine (pNA) containing peptides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of 4-nitrophenylalanine to 4-aminophenylalanine (pA) in peptides.

Issue 1: Low or Incomplete Reduction Yield

Q: My reaction shows a low conversion of the nitro group to the amine. What are the possible causes and how can I improve the yield?

A: Low or incomplete reduction can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Reducing Agent: Ensure the reducing agent is fresh and has been stored correctly. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may have lost activity. For chemical reductions, reagents like SnCl₂ can oxidize over time. Use a fresh batch of reagents and ensure you are using the correct stoichiometric excess.

    • Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can interfere with many reduction reactions.

  • Reaction Conditions:

    • Temperature: Some reductions may require heating to overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions.

    • Reaction Time: The reduction of the nitro group can be slow. Monitor the reaction progress over a longer period.

    • Agitation: In heterogeneous reactions (e.g., with Pd/C or solid-supported reagents), vigorous stirring is crucial to ensure proper mixing and contact between reactants.

  • Catalyst Poisoning:

    • Sulfur-containing residues like Cysteine (Cys) and Methionine (Met) can poison palladium catalysts, significantly reducing their activity.[1]

    • Solution: If your peptide contains these residues, consider using a different reduction method that is less susceptible to sulfur poisoning, such as reduction with SnCl₂. Alternatively, use a higher catalyst loading or a poison-resistant catalyst.

Issue 2: Presence of Unwanted Side Products

Q: I am observing unexpected peaks in my HPLC or mass spectrometry analysis after the reduction. What are these side products and how can I avoid them?

A: Side reactions are a common challenge during the reduction of nitro groups in complex molecules like peptides. Here are some common side products and how to mitigate their formation:

  • Hydrogenation of Aromatic Residues: During catalytic hydrogenation, aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can be partially or fully hydrogenated.

    • Solution: Use a milder reducing agent or optimize the reaction conditions (lower pressure, shorter reaction time). Chemical reduction methods are generally more chemoselective for the nitro group.

  • Dehalogenation: If your peptide contains halogenated amino acids, catalytic hydrogenation can lead to the cleavage of the carbon-halogen bond.

    • Solution: Avoid catalytic hydrogenation with palladium catalysts. Chemical reducing agents like SnCl₂ or Fe are preferred in this case.

  • Side Reactions with Sensitive Amino Acids:

    • Tryptophan: The indole side chain of Tryptophan is susceptible to oxidation and other modifications under harsh acidic conditions often used in some reduction protocols.

    • Methionine: The thioether in Methionine can be oxidized to sulfoxide.[2][3]

    • Cysteine: The free thiol group in Cysteine can lead to disulfide bond formation or other side reactions.[4]

    • Solution: Choose a reduction method with milder conditions. Protect sensitive side chains if necessary and compatible with the reduction chemistry.

  • Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric azo and azoxy compounds, which are often colored.[5]

    • Solution: Ensure complete reduction by using a sufficient excess of the reducing agent and optimizing reaction conditions. The addition of vanadium compounds in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates, thus reducing the formation of azo and azoxy byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for reducing the nitro group in my 4-nitrophenylalanine-containing peptide?

A1: The choice of the reduction method depends on several factors, including the peptide sequence (presence of sensitive amino acids or other reducible functional groups), whether the synthesis is on solid-phase or in solution, and the desired scale of the reaction.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a clean and efficient method, often providing high yields. However, it is not very chemoselective and can lead to side reactions like hydrogenation of aromatic rings and dehalogenation.[5] It is best suited for peptides that do not contain other reducible moieties.

  • Chemical Reduction (e.g., SnCl₂, Fe, Zn): These methods are generally more chemoselective for the nitro group and are compatible with a wider range of functional groups.[7] SnCl₂ is a popular choice for both solid-phase and solution-phase reductions due to its efficiency and selectivity.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate) instead of hydrogen gas, which can be more convenient and safer for laboratory-scale synthesis.

Q2: Can I perform the nitro group reduction while my peptide is still on the solid-phase resin?

A2: Yes, on-resin reduction is a common and efficient strategy. It simplifies the purification process as the excess reagents and byproducts can be washed away before cleaving the peptide from the resin. SnCl₂ is a widely used reagent for on-resin nitro group reduction.

Q3: How do I choose the right protecting groups for my amino acids when planning a synthesis that includes a nitro group reduction step?

A3: The choice of protecting groups is critical for a successful synthesis. They must be stable to the conditions of the nitro group reduction.

  • For Catalytic Hydrogenation: Avoid protecting groups that are cleaved by hydrogenolysis, such as the benzyloxycarbonyl (Z) group.

  • For Acidic Chemical Reduction (e.g., SnCl₂/HCl): Protecting groups that are labile to strong acids, such as the tert-butoxycarbonyl (Boc) group, may be cleaved. The Fmoc group is generally stable under these conditions.

Q4: How can I purify my 4-aminophenylalanine-containing peptide after the reduction?

A4: The standard method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[8][9][10][11] The purification is typically performed using a C18 column with a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[8][9]

Q5: Can the reduction of the nitro group cause racemization of the adjacent amino acids?

A5: Racemization at the α-carbon of amino acids is a potential side reaction in peptide synthesis, especially during the activation step of the carboxylic acid for coupling.[12] While the reduction of the nitro group itself is not a direct cause of racemization, the conditions used (e.g., acidic or basic environments) could potentially contribute to it, although this is not a commonly reported issue. Using mild reduction conditions is always recommended to preserve the stereochemical integrity of the peptide.[12]

Data Presentation

Table 1: Comparison of Common Methods for Nitro Group Reduction in Peptides

MethodReagentsTypical YieldAdvantagesDisadvantagesCompatibility with Sensitive Residues
Catalytic Hydrogenation H₂, Pd/C>90%High yield, clean reaction.Low chemoselectivity, risk of side reactions (hydrogenation of aromatics, dehalogenation), catalyst poisoning by sulfur.Not ideal for peptides with Trp, Tyr, Phe, halogenated amino acids, Cys, or Met.
Chemical Reduction SnCl₂·2H₂O80-95%High chemoselectivity, compatible with solid-phase synthesis, tolerant to sulfur.Requires stoichiometric amounts of reagents, work-up can be more complex.Good compatibility.
Chemical Reduction Fe / NH₄Cl or AcOH70-90%Inexpensive, environmentally friendly.Requires acidic conditions, removal of iron salts can be challenging.Good compatibility, but acidic conditions may affect some protecting groups.
Transfer Hydrogenation HCOOH, Pd/C85-95%Avoids the use of H₂ gas, good yields.Still uses a palladium catalyst, so risk of side reactions and poisoning remains.Similar to catalytic hydrogenation.

Experimental Protocols

Protocol 1: On-Resin Reduction of a 4-Nitrophenylalanine-Containing Peptide using SnCl₂

This protocol describes the reduction of the nitro group of a peptide synthesized on a solid support using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the peptide-resin (containing the 4-nitrophenylalanine residue) in N,N-dimethylformamide (DMF) for 1 hour.

  • Deprotection (if necessary): If the N-terminus is Fmoc-protected, deprotect it using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x).

  • Reduction Solution Preparation: Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the resin loading) in DMF.

  • Reduction Reaction: Add the SnCl₂ solution to the resin and shake the reaction vessel at room temperature for 4-6 hours. Monitor the reaction progress using a qualitative test (e.g., a colorimetric test for the presence of the nitro group).

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by RP-HPLC.

Protocol 2: Solution-Phase Reduction of a 4-Nitrophenylalanine-Containing Peptide by Catalytic Hydrogenation

This protocol is suitable for a fully deprotected peptide in solution.

  • Dissolution: Dissolve the 4-nitrophenylalanine-containing peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be handled with care.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting 4-aminophenylalanine-containing peptide by RP-HPLC.

Mandatory Visualization

Experimental_Workflow_On_Resin_Reduction start Start: Peptide-Resin (with 4-Nitrophenylalanine) swell Swell Resin (DMF) start->swell wash1 Wash (DMF, DCM) swell->wash1 reduction Reduction: SnCl2*2H2O in DMF wash1->reduction wash2 Wash (DMF, DCM, MeOH) reduction->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified 4-Aminophenylalanine Peptide purification->end

Caption: Workflow for the on-resin reduction of a 4-nitrophenylalanine-containing peptide.

Troubleshooting_Low_Yield start Low Reduction Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Suspect Catalyst Poisoning? start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok sulfur_present Sulfur-containing residues present? check_catalyst->sulfur_present reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents & Increase Excess reagents_ok->replace_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temp, Time, & Agitation conditions_ok->optimize_conditions No change_method Switch to SnCl2 or Increase Catalyst Load sulfur_present->change_method Yes problem_solved Problem Solved sulfur_present->problem_solved No replace_reagents->problem_solved optimize_conditions->problem_solved change_method->problem_solved

Caption: Troubleshooting logic for addressing low reduction yield.

Substance_P_Signaling_Pathway substance_p Substance P (or 4-Aminophenylalanine Analog) nk1r Neurokinin-1 Receptor (NK1R) (GPCR) substance_p->nk1r Binds to g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of Substance P through the NK-1 receptor.[13][14][15]

References

Technical Support Center: Optimizing RP-HPLC Purification of Hydrophobic Peptides Containing 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, particularly those incorporating the non-canonical amino acid 4-nitrophenylalanine, using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying hydrophobic peptides containing 4-nitrophenylalanine by RP-HPLC?

The primary challenges stem from the inherent hydrophobicity of the peptide, which is often exacerbated by the presence of 4-nitrophenylalanine. These challenges include:

  • Poor Solubility: The peptide may be difficult to dissolve in the initial mobile phase, leading to sample loss and inaccurate quantification.[1][2][3][4]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or split peaks, low recovery, and even column clogging.

  • Strong Retention: The high hydrophobicity can lead to very strong binding to the stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution and potentially causing co-elution with other hydrophobic impurities.

  • Peak Tailing: Interactions between the peptide and the stationary phase can be slow to reach equilibrium, resulting in asymmetric peaks with a "tail," which complicates quantification and reduces resolution.

  • Irreversible Adsorption: In some cases, the peptide may bind so strongly to the column that it cannot be eluted, leading to low recovery.

The nitro group on 4-nitrophenylalanine, being a strong electron-withdrawing group, can potentially influence the peptide's interaction with the stationary phase and its overall electronic properties, which may require specific optimization of the mobile phase.

Q2: My hydrophobic peptide containing 4-nitrophenylalanine is showing a broad, tailing peak. How can I improve the peak shape?

Broad and tailing peaks are common issues when purifying hydrophobic peptides. Here are several strategies to improve peak shape:

  • Optimize the Mobile Phase Additive:

    • Trifluoroacetic Acid (TFA): Ensure a sufficient concentration of TFA (typically 0.1%) in both aqueous and organic mobile phases. TFA acts as an ion-pairing agent, masking residual silanol groups on the stationary phase and improving peak shape.[5][6][7][8]

    • Alternative Ion-Pairing Agents: For particularly stubborn peptides, consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA). This can increase retention but may also improve selectivity.

  • Adjust the Gradient: A shallower gradient around the elution point of the peptide can significantly improve peak sharpness and resolution.[5]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity, improve mass transfer kinetics, and reduce peptide secondary structure, all of which contribute to sharper peaks.[5]

  • Lower the Flow Rate: Reducing the flow rate can provide more time for the peptide to equilibrate between the mobile and stationary phases, leading to improved peak symmetry.[5]

Q3: I am experiencing very low recovery of my 4-nitrophenylalanine-containing peptide. What are the likely causes and solutions?

Low recovery is a critical issue that can be attributed to several factors:

  • Poor Solubility: The peptide may be precipitating in the sample vial or on the column.

    • Solution: Test the solubility of your peptide in various solvents.[1][2][3][4] You may need to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[2][9]

  • Irreversible Adsorption: The peptide may be binding irreversibly to the stationary phase or other components of the HPLC system.

    • Solution: Consider using a less hydrophobic stationary phase, such as C8, C4, or a phenyl column.[9] System passivation with a strong acid can also help minimize adsorption to metallic surfaces.

  • Aggregation: The peptide may be aggregating and precipitating on the column.

    • Solution: In addition to the strategies mentioned for improving peak shape, using organic modifiers like isopropanol or n-propanol in the mobile phase can help disrupt aggregation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the RP-HPLC purification of your hydrophobic peptide containing 4-nitrophenylalanine.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Peptide is not eluting from the column (irreversible binding).- Peptide precipitated before or during injection.- Detector issue.- Use a stronger organic modifier in your mobile phase (e.g., isopropanol or n-propanol).- Try a less retentive column (C8, C4, or Phenyl).- Ensure complete dissolution of the peptide in the injection solvent; consider using a small amount of DMSO or DMF.- Check detector settings and lamp performance.
Broad or Tailing Peak - Slow mass transfer kinetics.- Peptide aggregation.- Secondary interactions with the stationary phase.- Increase column temperature (40-60 °C).- Decrease the flow rate.- Optimize the concentration and type of ion-pairing agent (e.g., increase TFA to 0.1%, try HFBA).- Use a shallower gradient.
Split or Multiple Peaks for a Pure Sample - Peptide exists in multiple conformational states.- On-column degradation.- Sample overload.- Increase column temperature to encourage a single conformational state.- Check the stability of your peptide in the mobile phase.- Reduce the amount of sample injected onto the column.
Poor Resolution Between Peptide and Impurities - Suboptimal mobile phase composition.- Inappropriate stationary phase.- Modify the organic solvent (e.g., switch from acetonitrile to methanol or isopropanol).- Change the ion-pairing agent to alter selectivity.- Try a different stationary phase with different selectivity (e.g., Phenyl or a polar-embedded phase).- Optimize the gradient slope.
High Backpressure - Column frit blockage due to precipitated peptide.- System blockage.- Filter the sample before injection.- Ensure the peptide is fully dissolved in the mobile phase.- Flush the column with a strong solvent (e.g., isopropanol or a reversed gradient).- Systematically check for blockages in the HPLC system.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Hydrophobic Peptides

This protocol provides a starting point for the purification of a hydrophobic peptide containing 4-nitrophenylalanine.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm. The 4-nitrophenylalanine moiety will also absorb at higher wavelengths, which can be used for selective detection.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A. If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with Mobile Phase A.

Protocol 2: Optimization for Improved Peak Shape and Recovery

If the general protocol yields poor results, the following modifications can be implemented:

  • Increase Column Temperature: Increase the column temperature in increments of 5 °C (up to 60 °C) and observe the effect on peak shape and retention time.

  • Modify the Organic Solvent: Replace acetonitrile with isopropanol or n-propanol in Mobile Phase B. This can improve the solubility of highly hydrophobic peptides.

  • Change the Stationary Phase: If strong retention and low recovery persist, switch to a less hydrophobic column (C8 or C4).

  • Adjust the Ion-Pairing Agent: For peptides with basic residues, using a more hydrophobic ion-pairing agent like HFBA can alter selectivity and improve resolution.

Quantitative Data Summary

The following tables summarize the impact of various parameters on peptide retention and resolution.

Table 1: Effect of Organic Modifier on Peptide Retention

Organic ModifierElution StrengthTypical Effect on Hydrophobic Peptides
AcetonitrileHighGood resolution for most peptides.
MethanolModerateMay provide different selectivity compared to acetonitrile.
IsopropanolHighCan improve solubility and recovery of very hydrophobic peptides.
n-PropanolHighSimilar to isopropanol, can enhance solubility.

Table 2: Influence of Ion-Pairing Agent on Peptide Retention

Ion-Pairing AgentHydrophobicityEffect on Retention of Basic Peptides
Formic Acid (FA)LowLess retention, MS-compatible.
Trifluoroacetic Acid (TFA)ModerateStandard choice, good peak shape.
Heptafluorobutyric Acid (HFBA)HighIncreased retention, can improve selectivity.

Visualizations

Experimental Workflow for Method Development

MethodDevelopmentWorkflow A Start: Crude Hydrophobic Peptide (with 4-Nitrophenylalanine) B Initial Analysis: Standard RP-HPLC Protocol (C18, ACN/H2O/TFA) A->B C Evaluate Chromatogram: Peak Shape, Resolution, Recovery B->C D Acceptable? C->D E Troubleshoot & Optimize D->E No J Purification Complete D->J Yes F Increase Temperature (40-60°C) E->F G Modify Mobile Phase: - Change Organic Solvent (IPA, n-PrOH) - Change Ion-Pairing Agent (HFBA) E->G H Change Stationary Phase: (C8, C4, Phenyl) E->H I Re-evaluate Chromatogram F->I G->I H->I I->C

Caption: Workflow for RP-HPLC method development.

Troubleshooting Logic for Poor Peak Shape

TroubleshootingPeakShape A Problem: Broad or Tailing Peak B Is column temperature elevated? A->B C Increase Temperature (e.g., 40-60°C) B->C No D Is the gradient shallow enough? B->D Yes C->D I Improved Peak Shape C->I E Decrease Gradient Slope D->E No F Is the ion-pairing agent optimized? D->F Yes E->F E->I G Increase TFA concentration (0.1%) or try HFBA F->G No H Consider changing the stationary phase (C8, C4) F->H Yes G->H G->I H->I

Caption: Troubleshooting logic for poor peak shape.

References

Storage and handling recommendations for Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a freezer, ideally at -20°C. Some suppliers also suggest storage at 0-8°C. For short-term storage, refrigeration is acceptable, but for extended periods, freezing is the preferred method to minimize potential degradation.

Q2: What types of materials should I avoid when working with this compound?

This compound should not be stored or handled with strong oxidizing agents, strong bases, or reducing agents.[1][2] Aromatic nitro compounds can react violently with these substances, leading to degradation of the compound and potentially creating hazardous situations.[1][2]

Q3: Is this compound sensitive to light or moisture?

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color of the off-white or light yellow powder, clumping of the solid material (indicating moisture absorption), or a noticeable change in its solubility characteristics. For experimental validation, a loss of biological activity or the appearance of unexpected peaks in analytical tests like HPLC or NMR would be strong indicators of degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Observed Problem Potential Cause Recommended Action
Change in color (e.g., darkening) Exposure to light, air (oxidation), or incompatible substances.Store the compound in a dark, airtight container. Check for any potential contamination in the storage area. If the color change is significant, it is advisable to use a fresh batch of the compound for sensitive experiments.
Compound has become clumpy or sticky Absorption of moisture from the atmosphere (hygroscopic nature).Store the compound in a desiccator. When handling, minimize its exposure to ambient air. If clumping is severe, the water content may affect experimental results.
Inconsistent analytical results (e.g., extra peaks in HPLC) Degradation of the compound leading to impurities. This could be due to improper storage or handling.Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Review storage and handling procedures to identify any deviations from the recommendations. Use a fresh, unopened vial of the compound for comparison.
Reduced biological activity in assays Degradation of the active compound. The ester or nitro group may have been compromised.Verify the concentration and purity of your stock solutions. Prepare fresh solutions from a new vial of the compound. Ensure that the solvents and buffers used in the assay are compatible with the compound.
Poor solubility in recommended solvents The compound may have degraded into less soluble byproducts.Confirm the recommended solvents and solubility data from the supplier. Try gentle warming or sonication to aid dissolution, but be cautious as this can also accelerate degradation if the compound is thermally labile. If solubility issues persist with a new vial, consider solvent quality.

Storage Condition Summary

Parameter Recommendation Source
Temperature Store in freezer (-20°C)[4]
Store at 0-8 °C[5]
Container Tightly closed container[3]
Environment Dry, cool, and well-ventilated place[3]
Incompatibilities Strong oxidizing agents, strong bases, reducing metals (e.g., tin, zinc)[1][2]

Experimental Protocols

While specific degradation studies for this compound are not publicly available, a general approach to assess its stability can be outlined.

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To determine the purity of this compound and detect the presence of any degradation products.

  • Materials:

    • This compound (test sample and a reference standard)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

    • A suitable reversed-phase HPLC column (e.g., C18)

  • Method:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Prepare a sample solution of the test compound at the same concentration.

    • Set up the HPLC system with an appropriate mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Inject the reference standard and the test sample.

    • Monitor the chromatogram at a suitable wavelength (e.g., 266 nm, as this is a reported λmax).[4]

    • Compare the chromatogram of the test sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the test sample would indicate degradation.

  • For a formal stability study:

    • Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light exposure) for defined periods.

    • At each time point, analyze the samples by HPLC as described above to quantify the remaining parent compound and identify any major degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Problem Observed (e.g., color change, poor results) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Incompatible substances, exposure to air) check_storage->check_handling Conditions OK use_new_batch Use a Fresh Batch of Compound check_storage->use_new_batch Conditions Not Met analytical_test Perform Analytical Test (e.g., HPLC, NMR) check_handling->analytical_test Procedures OK check_handling->use_new_batch Procedures Not Followed compare_standard Compare to a Reference Standard analytical_test->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected (Investigate other experimental variables) compare_standard->no_degradation No Discrepancy degradation_confirmed->use_new_batch review_protocol Review Experimental Protocol (Solvents, pH, etc.) no_degradation->review_protocol

Caption: Troubleshooting workflow for suspected degradation.

References

Identifying and minimizing deletion sequences in peptides with 4-nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences during the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid, 4-nitrophenylalanine (4-Npa).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in peptides containing 4-nitrophenylalanine?

A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the target sequence. The incorporation of 4-nitrophenylalanine, a bulky and electron-deficient amino acid, can present challenges during SPPS, leading to a higher propensity for incomplete coupling reactions and, consequently, the formation of deletion sequences. These impurities can be difficult to separate from the desired full-length peptide and may significantly impact the peptide's biological activity and experimental results.

Q2: What are the primary causes of deletion sequences when incorporating 4-nitrophenylalanine?

A2: The primary causes of deletion sequences during the incorporation of 4-nitrophenylalanine stem from incomplete coupling reactions, which can be attributed to several factors:

  • Steric Hindrance: The bulky nitro group on the phenyl ring of 4-Npa can physically obstruct the incoming activated amino acid, slowing down the reaction kinetics.[1]

  • Electron-Withdrawing Effects: The nitro group is strongly electron-withdrawing, which can deactivate the carboxyl group of the Fmoc-4-Npa-OH, making it less reactive towards the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: The presence of the hydrophobic and aromatic 4-Npa residue can promote the aggregation of the growing peptide chain on the resin, making the N-terminus less accessible for coupling.[2]

  • Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group from the previously coupled amino acid will prevent the addition of the 4-Npa residue.

Q3: How can I detect the presence of deletion sequences in my crude peptide product?

A3: The most effective methods for detecting deletion sequences are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: An analytical RP-HPLC chromatogram of the crude peptide will show multiple peaks. Deletion sequences, being more polar than the full-length peptide, will typically elute earlier.

  • Mass Spectrometry: Mass spectrometry is used to identify the molecular weights of the components in the crude product. Deletion sequences will have masses corresponding to the target peptide minus the mass of the missing amino acid(s).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to deletion sequences when synthesizing peptides with 4-nitrophenylalanine.

Problem: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence.

Step 1: Confirm the Identity and Location of the Deletion
  • Action: Analyze the crude peptide using LC-MS.

  • Expected Outcome: The mass spectrum will confirm the molecular weight of the deletion sequence, allowing you to identify which amino acid is missing.

Step 2: Troubleshoot the Coupling of 4-Nitrophenylalanine

If the deletion corresponds to the 4-nitrophenylalanine residue, consider the following:

  • Action 1: Optimize the Coupling Reagent.

    • Rationale: Standard coupling reagents may not be efficient enough for the sterically hindered and electron-deficient 4-Npa.

    • Recommendation: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyAOP or PyBOP are recommended for difficult couplings.[3][4]

  • Action 2: Increase Coupling Time and Equivalents.

    • Rationale: Slower reaction kinetics may require longer reaction times and a higher concentration of reagents.

    • Recommendation: Double the coupling time for the 4-Npa residue and increase the equivalents of the amino acid and coupling reagent to 3-5 equivalents.[5]

  • Action 3: Perform a Double Coupling.

    • Rationale: A second coupling step can help drive the reaction to completion.

    • Recommendation: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-4-Npa-OH.[6]

  • Action 4: Monitor Coupling Completion.

    • Rationale: To ensure the coupling reaction has gone to completion before proceeding.

    • Recommendation: Perform a Kaiser test after the coupling step.[7][8] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and requires further action.

Step 3: Troubleshoot the Deprotection Step Prior to 4-Npa Coupling

If the deletion is the amino acid immediately preceding 4-Npa, incomplete Fmoc deprotection may be the cause.

  • Action 1: Extend Deprotection Time.

    • Rationale: Aggregation or difficult sequences can hinder the access of the deprotection reagent.

    • Recommendation: Increase the second piperidine treatment time to 15-20 minutes.

  • Action 2: Monitor Deprotection Completion.

    • Rationale: To confirm the complete removal of the Fmoc group.

    • Recommendation: Perform a Kaiser test after the deprotection step. An intense blue color indicates successful deprotection.

Step 4: Implement a Capping Strategy
  • Action: After the coupling of each amino acid, especially after the 4-Npa residue, perform a capping step.

  • Rationale: Capping with a reagent like acetic anhydride will acetylate any unreacted N-terminal amines.[9][10][11] This terminates the extension of the deletion sequence, making the purification of the final full-length peptide significantly easier as the capped, truncated peptides are much shorter.[11]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 4-nitrophenylalanine in the literature, this table provides a qualitative comparison of coupling reagents based on their performance with other sterically hindered and electron-deficient amino acids. This information can guide the selection of reagents for the efficient incorporation of 4-Npa.

Coupling Reagent ClassExample ReagentsRelative Reactivity for Difficult CouplingsAdvantagesDisadvantages
Carbodiimides DIC, DCCModerateCost-effective.Can be slow for hindered residues; risk of racemization without additives.[12]
Uronium/Aminium Salts HBTU, TBTUHighFast reaction kinetics; good for routine synthesis.Less effective than HATU/HCTU for highly hindered residues; potential for guanidinylation side reaction.[1]
Uronium/Aminium Salts (Advanced) HATU, HCTU, COMUVery HighHighly effective for sterically hindered and electron-deficient amino acids.[1][3]Higher cost; HATU is based on the potentially explosive HOAt.[1]
Phosphonium Salts PyBOP, PyAOPVery HighExcellent for hindered couplings; no risk of guanidinylation.[3]Byproducts can be difficult to remove; PyBOP can generate a carcinogenic byproduct.[5]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-4-Nitrophenylalanine using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-4-Npa-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[7][8] If the test is positive, consider a second coupling (repeat steps 2-4).

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Kaiser Test for Monitoring Coupling Reactions
  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel after the coupling step and subsequent washes.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (A: Ninhydrin in ethanol/pyridine/KCN; B: Phenol in ethanol; C: Pyridine) to the test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[13]

  • Observation: Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Yellow or colorless solution and beads.

    • Positive Result (Incomplete Coupling): Intense blue solution and/or blue beads.

Protocol 3: Capping Protocol to Terminate Deletion Sequences
  • Resin Washing: Following the coupling step and DMF washes, wash the resin with DCM (3 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines. The result should be negative.

Protocol 4: Analytical RP-HPLC and Mass Spectrometry for Deletion Sequence Analysis
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV detection at 220 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra across the elution profile to identify the molecular weights of the target peptide and any impurities, including deletion sequences.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_analysis Analysis deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-4-Npa-OH, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection If Negative (Next Cycle) capping Capping (Acetic Anhydride) kaiser_test->capping If Positive capping->deprotection Next Cycle cleavage Cleavage & Precipitation capping->cleavage hplc RP-HPLC cleavage->hplc ms Mass Spectrometry hplc->ms

Caption: Workflow for SPPS of 4-Npa peptides with analysis.

troubleshooting_logic start Deletion Sequence Detected (via LC-MS) check_coupling Is 4-Npa missing? start->check_coupling optimize_coupling Optimize 4-Npa Coupling: - Use potent coupling reagent (HATU) - Increase time/equivalents - Double couple check_coupling->optimize_coupling Yes check_deprotection Is residue before 4-Npa missing? check_coupling->check_deprotection No implement_capping Implement Capping Strategy optimize_coupling->implement_capping optimize_deprotection Optimize Deprotection: - Extend deprotection time check_deprotection->optimize_deprotection Yes check_deprotection->implement_capping No optimize_deprotection->implement_capping end Improved Synthesis implement_capping->end

Caption: Troubleshooting decision tree for deletion sequences.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides that contain hydrophobic unnatural amino acids (hUAAs). These peptides often present significant challenges related to aggregation, which can impact synthesis, purification, and experimental results.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and synthesis of peptides with hUAAs.

Issue 1: Poor Solubility of Lyophilized Peptide

Q: My lyophilized peptide containing a hydrophobic unnatural amino acid won't dissolve in aqueous buffers. What should I do?

A: This is a common issue due to the increased hydrophobicity imparted by the unnatural residue. A systematic approach to solubilization is recommended. Always test the solubility on a small aliquot of the peptide first.[1]

Troubleshooting Workflow for Peptide Solubilization

  • Start with Pure Water: Attempt to dissolve the peptide in sterile, distilled water.[2] For peptides with fewer than five residues, this is often successful unless the entire sequence is hydrophobic.[3]

  • Assess Net Charge: Calculate the theoretical net charge of your peptide at neutral pH.

    • Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).[1][4]

    • Assign a value of -1 to each acidic residue (D, E, and the C-terminus).[1][4]

  • pH Adjustment:

    • Basic Peptides (Net Positive Charge): If the peptide is basic, try dissolving it in a dilute acidic solution, such as 10% acetic acid.[1][5]

    • Acidic Peptides (Net Negative Charge): For acidic peptides, use a dilute basic solution like 0.1% ammonium hydroxide.[6] Note: Avoid basic solutions for peptides containing cysteine, as it can promote oxidation.[6]

  • Organic Co-solvents: If pH adjustment is ineffective, organic co-solvents are necessary.

    • First, attempt to dissolve the peptide in a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[4][5][6]

    • Once dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture with vortexing until the desired final concentration is reached.[5] Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.[6][7]

    • Caution: DMSO can oxidize methionine and cysteine residues.[4][7] In such cases, DMF is a preferable alternative.[7]

  • Denaturing Agents: As a last resort for highly aggregated peptides, denaturing agents can be used.

    • Dissolve the peptide in a solution containing 6 M Guanidine Hydrochloride or 8 M Urea.[8]

    • These agents are effective at disrupting strong intermolecular hydrogen bonds but are harsh and may interfere with biological assays.[8] Subsequent removal by dialysis or buffer exchange is often necessary.

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Q: I'm observing poor coupling efficiency and resin shrinking during the synthesis of a peptide with hydrophobic unnatural amino acids. Is this aggregation?

A: Yes, these are classic signs of on-resin aggregation. This occurs when growing peptide chains interact with each other, forming stable secondary structures (like β-sheets) that are poorly solvated, hindering subsequent deprotection and coupling steps.[9][10] Hydrophobic amino acids, especially unnatural ones, significantly contribute to this problem.[11]

Strategies to Mitigate On-Resin Aggregation:

  • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen can disrupt the hydrogen bonding that leads to aggregation.[9] It is recommended to incorporate one of these protected residues every 6-7 amino acids.[9]

  • Utilize Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, effectively breaking up the formation of β-sheets.[9][11] Inserting a pseudoproline dipeptide approximately every 6-8 residues can be highly effective.[9] Studies have shown that pseudoprolines can increase product yields by up to 10-fold in highly aggregated sequences.[7][9]

  • Use Chaotropic Salts: Before a difficult coupling step, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) can disrupt secondary structures.[9][11][12] It is crucial to thoroughly wash the resin after the chaotropic salt treatment, as it can interfere with coupling reagents.[9]

  • Optimize Synthesis Conditions:

    • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency for difficult sequences.[9]

    • Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the growing peptide chain.[10][13]

    • Temperature: Coupling at a higher temperature can sometimes help overcome aggregation.[10][13]

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the aggregation of my purified peptide? A1: Several analytical techniques can be used in combination to get a comprehensive picture of peptide aggregation.

  • Size Exclusion Chromatography (SEC): This is a powerful HPLC-based method to separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric peptide.[14]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it highly sensitive for detecting the presence of larger aggregates.[2][15][16]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is specific for detecting amyloid-like fibrillar aggregates, which are rich in β-sheet structures. An increase in fluorescence intensity over time indicates fibril formation.[7][10][17]

  • UV-Vis Spectroscopy: A simple method where an increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

Q2: My hydrophobic peptide is difficult to purify using standard RP-HPLC. What can I do? A2: Standard RP-HPLC with acetonitrile/water gradients can be challenging for highly hydrophobic peptides due to poor solubility in the mobile phase, leading to low yield and poor peak shape.[1]

  • Modify the Mobile Phase: Try adding organic modifiers like isopropanol or acetic acid to the mobile phase to improve peptide solubility.[9][11]

  • Alternative Solvents: For some peptides, using a different organic solvent system altogether may be necessary.

  • Change the Stationary Phase: Columns with different stationary phases (e.g., C4 or C8 instead of C18) may offer better performance for very hydrophobic molecules.[3]

  • Alternative Purification Strategy: In extreme cases, a non-chromatographic method can be employed. This involves precipitating the peptide from the cleavage cocktail with cold ether, followed by extensive washing to remove scavengers. This can sometimes yield a product with purity comparable to HPLC-purified peptides.[1]

Q3: Can the inclusion of unnatural amino acids alter the type of aggregation? A3: Yes. The specific structure of the hydrophobic unnatural amino acid can influence the aggregation pathway. For example, some hUAAs might promote the formation of α-helical structures, while others might favor β-sheet formation, which is more commonly associated with amyloid fibrils.[18] The aggregation propensity of a peptide is not just dependent on overall hydrophobicity but also on the specific side-chain structures.[17]

Q4: Are there any additives that can help prevent aggregation in my final peptide solution? A4: Yes, certain excipients can help maintain peptide solubility and prevent aggregation in solution.

  • Arginine: Arginine has been shown to enhance the solubility of peptides, particularly those rich in aromatic residues, and can suppress aggregation.[12][19][20] Studies have shown that the solubility of some peptides increases linearly with arginine concentration.[12]

  • Co-solvents: Maintaining a low percentage of an organic co-solvent (like DMSO) in the final buffer can help keep the peptide in solution, provided it doesn't interfere with your experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to managing peptide aggregation.

Table 1: Efficacy of Pseudoproline Dipeptides in SPPS

"Difficult" Peptide Sequence Synthesis Strategy Crude Yield/Purity Reference
Human Amylin (IAPP) (8-37) Standard Fmoc SPPS Traces [20]
Human Amylin (IAPP) (8-37) With Pseudoproline Dipeptides Successful Synthesis [20]
Amyloid Beta (Aβ1-42) Standard Fmoc SPPS 33% [20]
Amyloid Beta (Aβ1-42) With Pseudoproline Dipeptides 57% [20]

Note: The use of pseudoproline dipeptides has been reported to increase product yields by up to 10-fold in highly aggregated sequences.[7][9]

Table 2: Effect of Arginine on Peptide Solubility

Peptide Arginine Concentration (M) Saturation Solubility (µM) Fold Increase Reference
Ac-FFYTP-NH2 0 311 1.0 [12]
Ac-FFYTP-NH2 1 ~600 ~1.9 [12]
Simvastatin* 0 0.003164 mmol/mL 1.0 [20]
Simvastatin* 0.1 - 176 [20]

Simvastatin is a small molecule, but the data illustrates the significant solubilizing effect of arginine.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is adapted for a 96-well plate reader to monitor the kinetics of amyloid fibril formation.

Materials:

  • Thioflavin T (ThT) powder

  • Assay Buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in the assay buffer. Filter through a 0.2 µm syringe filter and store protected from light.[10]

  • Prepare ThT Working Solution: On the day of the experiment, dilute the 1 mM ThT stock solution to a final concentration of 10-20 µM in the assay buffer.[7]

  • Prepare Peptide Samples: Dilute the peptide stock solution into the ThT working solution to the desired final concentration (e.g., 50 µM).[7] Prepare a "buffer only" control containing only the ThT working solution.

  • Plate Setup: Dispense 100-200 µL of each sample and control into the wells of the 96-well plate.[7] It is recommended to run each sample in triplicate.

  • Incubation and Measurement:

    • Place the plate in a microplate reader capable of fluorescence measurement.

    • Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, depending on the peptide's aggregation propensity.[7]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[7][10][17]

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with an increasing fluorescence signal is indicative of amyloid fibril formation.[21]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

This protocol provides a general workflow for analyzing peptide aggregation using DLS.

Materials:

  • Peptide solution in a suitable buffer

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

    • Centrifuge the peptide solution (e.g., at 10,000 x g for 10 minutes) to remove any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette. Ensure no bubbles are introduced. A sample volume of ~20-30 µL is typically required.[22][23]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the instrument parameters, including the experimental temperature and the viscosity and refractive index of the buffer.[23]

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

    • It is recommended to perform multiple acquisitions (e.g., 10-20) to ensure data quality.[22]

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (size) of the particles in solution.

    • Analyze the size distribution plot. A monomodal peak indicates a homogenous sample, while the presence of multiple peaks, especially at larger sizes, indicates the presence of aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample.[15]

Protocol 3: General Cleavage and Deprotection of Peptides with Aggregation-Disrupting Modifications

This protocol outlines the final cleavage step for peptides synthesized with Hmb/Dmb or pseudoproline dipeptides.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v). Note: For peptides containing Trp, the use of scavengers like triisopropylsilane (TIS) is crucial.[9][24]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum for at least 1 hour.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel (typically 2-5 mL for 0.1 mmol of resin).[9]

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. The TFA in the cocktail will cleave the peptide from the resin and remove side-chain protecting groups, as well as convert pseudoprolines back to their native Ser, Thr, or Cys residues.[13]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]

  • Pelleting and Washing:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[9]

    • Centrifuge the suspension to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[9]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[9]

References

Compatibility of Ethyl 4-nitro-3-phenyl-L-alaninate with different cleavage cocktails

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Compatibility of Ethyl 4-nitro-3-phenyl-L-alaninate with Different Cleavage Cocktails

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid Ethyl 4-nitro-L-phenylalaninate. It is assumed that the intended amino acid is the more common Ethyl 4-nitro-L-phenylalaninate .

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a cleavage cocktail for a peptide containing Ethyl 4-nitro-L-phenylalaninate?

When selecting a cleavage cocktail, the primary considerations are the stability of the 4-nitro group and the ethyl ester, in addition to protecting other sensitive amino acids in the peptide sequence. The electron-withdrawing nature of the nitro group makes the phenyl ring less susceptible to electrophilic attack by carbocations generated during cleavage. However, the nitro group itself can be susceptible to reduction, and the ethyl ester can be cleaved under prolonged acidic conditions.

Q2: Which standard cleavage cocktails are recommended as a starting point?

For peptides that do not contain other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a standard cleavage cocktail can be a good starting point. For peptides with sensitive residues, a more comprehensive cocktail is advised.[1][2]

Table 1: Comparison of Common Cleavage Cocktails

Cocktail IDComposition (v/v/v)Key Features & Applications
Standard95% TFA / 2.5% Water / 2.5% TISGeneral-purpose cocktail for peptides without sensitive residues.
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRecommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][2]
"Odorless"88% TFA / 5% Phenol / 5% Water / 2% TISA less pungent alternative to cocktails containing thiols, but does not prevent oxidation of Met.[1]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Q3: What is the role of scavengers in a cleavage cocktail?

During cleavage with TFA, protecting groups are removed, generating highly reactive carbocations. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent them from modifying sensitive amino acid residues.[3]

Table 2: Common Scavengers and Their Functions

ScavengerFunctionTarget Residues
Triisopropylsilane (TIS)Reduces and traps carbocations.Trp, Tyr
WaterProton source and scavenger for t-butyl cations.General
1,2-Ethanedithiol (EDT)Reducing agent and scavenger.Cys, Met
ThioanisoleSoft scavenger, assists in removing Pbf/Pmc protecting groups from Arg.Arg, Trp
PhenolScavenger for carbocations.Tyr, Trp

Troubleshooting Guide

This section addresses specific issues that you may encounter during the cleavage of peptides containing Ethyl 4-nitro-L-phenylalaninate.

Issue 1: Low yield of the desired peptide after cleavage.

  • Potential Cause: Incomplete cleavage from the resin.

  • Troubleshooting Workflow:

    • Verify Cleavage Time: Standard cleavage times are 2-3 hours at room temperature.[4] For sterically hindered peptides, extend the cleavage time to 4 hours.

    • Check Reagents: Ensure that the TFA and scavengers are fresh and have been stored properly.

    • Optimize Cocktail: For peptides with multiple arginine residues, which can be slow to deprotect, consider using a stronger cocktail like Reagent K and extending the cleavage time.[1]

Issue 2: Mass spectrometry analysis shows a mass loss of 30 Da or 46 Da, corresponding to the reduction of the nitro group to a nitroso or amino group.

  • Potential Cause: The nitro group on the phenylalanine side chain is being reduced by thiol-based scavengers (e.g., EDT, DTT) in the cleavage cocktail.

  • Troubleshooting Workflow:

    • Modify Scavenger Choice: If the peptide does not contain other residues that necessitate a strong reducing environment (like Cys), consider using a cleavage cocktail without thiol scavengers. A standard TFA/TIS/Water cocktail may be sufficient.

    • Reduce Cleavage Time: Minimize the exposure of the peptide to the reducing environment by using the shortest effective cleavage time.

    • Alternative Scavengers: Consider using non-thiol based reducing scavengers if necessary for other residues, although options are limited.

Issue 3: Mass spectrometry shows a mass loss of 28 Da, corresponding to the hydrolysis of the ethyl ester to a carboxylic acid.

  • Potential Cause: The ethyl ester is being cleaved by prolonged exposure to the acidic cleavage cocktail.

  • Troubleshooting Workflow:

    • Limit Cleavage Duration: Keep the cleavage time to the minimum required for complete removal of the peptide from the resin and deprotection of other side chains (typically 2-3 hours).

    • Avoid Elevated Temperatures: Perform the cleavage at room temperature unless a specific protocol for heated cleavage is being followed for a particularly difficult sequence.[4]

Experimental Protocols

Standard Cleavage Protocol for Peptides Containing Ethyl 4-nitro-L-phenylalaninate

This protocol is a general guideline and may need to be optimized based on the specific peptide sequence.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin to the reaction vessel. Wash the resin with DCM (3 x 10 mL) to remove residual solvents and swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing to precipitate the peptide.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-3 hours at RT Dry->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Pellet Wash Pellet with Ether Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide

Caption: Standard workflow for peptide cleavage from the resin.

Side_Reaction cluster_0 Potential Side Reaction of 4-Nitro-L-phenylalanine NitroPhe 4-Nitro-L-phenylalanine side chain Reduction Reduction NitroPhe->Reduction Thiol Thiol Scavenger (e.g., EDT) Thiol->Reduction AminoPhe 4-Amino-L-phenylalanine side chain Reduction->AminoPhe

Caption: Potential reduction of the nitro group by thiol scavengers.

References

Validation & Comparative

Navigating the Mass Spectrometric Landscape of Peptides Containing Ethyl 4-nitro-3-phenyl-L-alaninate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides harboring unnatural amino acids is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of peptides containing Ethyl 4-nitro-3-phenyl-L-alaninate, a synthetic amino acid with potential applications in drug discovery and proteomics. We delve into experimental protocols, data interpretation, and a comparative analysis of different fragmentation techniques, offering supporting data where available and predictive insights based on analogous structures.

The incorporation of Ethyl 4-nitro-3-phenyl-L-alaninate into a peptide introduces unique chemical functionalities—an ethyl ester and a nitro group on a phenyl ring—that influence its behavior during mass spectrometric analysis. Understanding the fragmentation patterns of these modified peptides is crucial for their unambiguous identification and characterization.

Experimental Workflow for Mass Spectrometry Analysis

A typical workflow for the analysis of synthetic peptides containing Ethyl 4-nitro-3-phenyl-L-alaninate involves several key stages, from sample preparation to data analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Peptide Synthesis p2 Purification (RP-HPLC) p1->p2 Crude Peptide p3 Sample Solubilization p2->p3 Purified Peptide m1 LC-MS/MS Analysis p3->m1 Analyte Solution m2 Ionization (ESI) m1->m2 m3 MS1 Scan (Precursor Ion) m2->m3 m4 Fragmentation (CID/HCD/ETD) m3->m4 m5 MS2 Scan (Fragment Ions) m4->m5 d1 Database Searching m5->d1 d2 De Novo Sequencing m5->d2 d3 Fragmentation Pattern Analysis d1->d3 d2->d3 d4 Sequence Validation d3->d4

Caption: Experimental workflow for the mass spectrometry analysis of synthetic peptides.

Detailed Experimental Protocols

Success in the mass spectrometric analysis of these modified peptides hinges on meticulous sample preparation and optimized instrument parameters.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Peptides incorporating Ethyl 4-nitro-3-phenyl-L-alaninate are typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, purification is critical to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purification.[1]

  • Sample Solubilization: The purified, lyophilized peptide should be dissolved in a solvent compatible with mass spectrometry. A common choice is a solution of 50% acetonitrile in water with 0.1% formic acid to facilitate protonation for positive-ion mode electrospray ionization (ESI).[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A C18 reversed-phase column is typically used to separate the peptide of interest from any remaining impurities before it enters the mass spectrometer. A gradient of increasing acetonitrile concentration is employed for elution.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common method for peptide analysis.

    • MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).

    • MS/MS Scans: The precursor ion is then isolated and subjected to fragmentation using one of several techniques. The resulting fragment ions are analyzed in a second mass scan (MS2).

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and type of data obtained. Here, we compare three common methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Fragmentation TechniquePrinciplePrimary Fragment IonsAdvantages for Nitrophenylalanine PeptidesDisadvantages for Nitrophenylalanine Peptides
CID Collision with an inert gasb- and y-ionsWidely available, good for backbone fragmentation.Potential for neutral loss of the nitro group and ethyl ester, which can complicate spectral interpretation.[1][3]
HCD Beam-type CID in an Orbitrapb- and y-ionsHigher fragmentation efficiency and better mass accuracy of fragment ions compared to CID.[3][4]Similar to CID, can induce neutral losses of the modifications.[3]
ETD Electron transfer from a radical anionc- and z-ionsPreserves labile modifications like the nitro group and ethyl ester on the side chain.[4][5]Generally less efficient for doubly charged peptides and can have a slower scan rate.[3][4]

Predicted Fragmentation Patterns of Peptides with Ethyl 4-nitro-3-phenyl-L-alaninate:

While specific experimental data for this modified amino acid is not widely available, we can predict its fragmentation behavior based on the known fragmentation of similar structures.

  • Backbone Fragmentation: All techniques will produce characteristic b- and y-ions (CID/HCD) or c- and z-ions (ETD) from the cleavage of the peptide backbone, allowing for sequence determination.

  • Side Chain Fragmentation (CID/HCD):

    • Neutral Loss of the Nitro Group: A characteristic neutral loss of 46 Da (NO₂) or 30 Da (NO) from the precursor and fragment ions containing the modified residue is expected.

    • Neutral Loss of the Ethyl Group: A neutral loss of 28 Da (C₂H₄) from the ethyl ester is possible.

    • Combined Losses: Sequential or combined losses of the nitro and ethyl groups may also be observed.

  • Side Chain Preservation (ETD): ETD is expected to predominantly cleave the peptide backbone, leaving the ethyl 4-nitrophenyl side chain intact on the resulting c- and z-ions. This is highly advantageous for confirming the presence and location of the modification.

Data Presentation: Hypothetical Fragmentation Data

The following table illustrates the expected major fragment ions for a hypothetical tripeptide, Gly-Xxx-Ala, where Xxx is Ethyl 4-nitro-3-phenyl-L-alaninate, analyzed by CID/HCD.

Ion TypeSequenceCalculated m/z
b₂Gly-Xxx311.12
y₁Ala90.05
y₂Xxx-Ala324.14
b₂ - NO₂Gly-Xxx (-NO₂)265.12
y₂ - NO₂Xxx-Ala (-NO₂)278.14

Signaling Pathway and Logical Relationship Diagrams

Visualizing the logic of fragmentation comparison is crucial for selecting the appropriate analytical method.

Fragmentation_Comparison cluster_goal Analytical Goal cluster_methods Fragmentation Methods cluster_outcomes Expected Outcomes goal Analyze Peptide with Ethyl 4-nitro-3-phenyl-L-alaninate cid CID goal->cid hcd HCD goal->hcd etd ETD goal->etd o1 Backbone Fragmentation (b/y-ions) cid->o1 o2 Side Chain Neutral Loss (NO₂, C₂H₄) cid->o2 hcd->o1 hcd->o2 o3 Backbone Fragmentation (c/z-ions) etd->o3 o4 Side Chain Preservation etd->o4

Caption: Comparison of expected outcomes from different fragmentation methods.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard for peptide analysis, other techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Using instruments like Orbitraps or TOFs provides highly accurate mass measurements of both precursor and fragment ions, increasing confidence in peptide identification and characterization of modifications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthetic peptide, 2D-NMR techniques can provide detailed information about the connectivity and conformation of the molecule, including the unnatural amino acid.

Conclusion

The mass spectrometric analysis of peptides containing Ethyl 4-nitro-3-phenyl-L-alaninate requires a tailored approach. While CID and HCD are robust methods for obtaining backbone sequence information, they are likely to induce characteristic neutral losses of the nitro and ethyl moieties. ETD, on the other hand, is predicted to be superior for preserving the integrity of the side chain, thus providing unambiguous evidence for the location of the modification. A combination of these techniques, coupled with high-resolution mass analysis, will provide the most comprehensive characterization of these novel synthetic peptides, empowering researchers in their drug discovery and development endeavors.

References

A Comparative Analysis of Phenylalanine Analogs in Peptide Activity: Spotlight on Ethyl 4-Nitro-3-Phenyl-L-Alaninate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide scaffolds is a critical tool for enhancing therapeutic efficacy. This guide provides a comparative analysis of Ethyl 4-nitro-3-phenyl-L-alaninate and its more common parent amino acid, 4-nitrophenylalanine, against other phenylalanine analogs. We will explore their impact on peptide activity, supported by quantitative data from referenced studies, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.

The modification of phenylalanine, a crucial amino acid in many bioactive peptides, offers a pathway to modulate pharmacological properties such as receptor binding affinity, selectivity, and metabolic stability. The introduction of substituents onto the phenyl ring can alter the electronic and steric characteristics of the amino acid, thereby influencing its interaction with biological targets. This guide will focus on the effects of a nitro group, as seen in 4-nitrophenylalanine, and compare it with other substitutions like fluorine, bromine, and an amino group.

Quantitative Comparison of Phenylalanine Analogs in Peptide Activity

The impact of substituting phenylalanine with its analogs is most clearly demonstrated through quantitative measures of biological activity, such as binding affinity (Ki) and potency (IC50 or EC50). Below are tables summarizing data from studies on various phenylalanine analogs incorporated into bioactive peptides.

Table 1: Comparative Opioid Receptor Binding Affinity of Phenylalanine Analogs in Biphalin

Analogµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native Phenylalanine0.780.89
4-Fluoro-phenylalanine0.350.13

Data sourced from a study on biphalin analogs, highlighting the significant increase in binding affinity with the substitution of phenylalanine with 4-fluoro-phenylalanine.[1]

Table 2: Comparative Binding Affinity of Phenylalanine Analogs in Endomorphin-2 Derivatives

Analog at Position 4µ-Opioid Receptor Binding Affinity (Ki, nM)
Phenylalanine (Endomorphin-2)0.34
4-Nitrophenylalanine1.17
4-Aminophenylalanine0.46
4-Bromophenylalanine0.29
4-Fluorophenylalanine0.31

This table presents a comparative view of how different substitutions at the para position of the phenylalanine at position 4 of endomorphin-2 affect its binding affinity for the µ-opioid receptor. It is important to note that this data is compiled from multiple sources and direct head-to-head studies for all analogs in the exact same assay conditions are limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of peptide analogs.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The general workflow involves the iterative addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol:

  • Resin Swelling: The resin is swelled in a suitable solvent, typically dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a base, such as piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove the deprotection reagents and byproducts.

  • Amino Acid Activation and Coupling: The next protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) and then added to the resin to react with the newly deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is again washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry to confirm its identity and purity.

Receptor-Ligand Binding Assays

These assays are used to determine the affinity of a ligand (in this case, the peptide analog) for its receptor. A common method is the competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the peptide analog).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is often achieved by rapid filtration through a filter mat that traps the cell membranes, followed by washing with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing unlabeled ligand. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][3]

Mandatory Visualizations

Signaling Pathway

Many peptides, including opioid peptides, exert their effects by binding to G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Peptide) Receptor GPCR Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Deprotection (e.g., Piperidine) Resin->Deprotection Wash1 3. Washing (e.g., DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 5. Washing (e.g., DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Next amino acid Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final amino acid Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

References

Validating the Incorporation of Ethyl 4-nitro-3-phenyl-L-alaninate: A Comparative Guide to Edman Degradation, Mass Spectrometry, and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise engineering of proteins through the incorporation of unnatural amino acids (UAAs), robust validation of the incorporation site and efficiency is paramount. This guide provides an objective comparison of Edman degradation with two powerful alternatives—mass spectrometry and click chemistry—for validating the incorporation of Ethyl 4-nitro-3-phenyl-L-alaninate. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate validation strategy.

Data Presentation: A Quantitative Comparison of Validation Methodologies

The following table summarizes the key performance metrics of Edman degradation, mass spectrometry, and click chemistry for the validation of Ethyl 4-nitro-3-phenyl-L-alaninate incorporation. The data presented is a representative compilation based on typical performance characteristics for unnatural amino acids.

Parameter Edman Degradation Mass Spectrometry (LC-MS/MS) Click Chemistry-based Assay
Principle Sequential chemical degradation from the N-terminus.[1][2]Fragmentation and mass analysis of peptide ions.[1]Bioorthogonal ligation to a reporter molecule.[3][4]
Primary Output N-terminal sequence information.[1][2]Peptide mass and fragmentation spectra for sequence and modification identification.[1]Detection of the incorporated UAA via a reporter signal (e.g., fluorescence).[3][4]
Confirmation of Site Direct, by identifying the UAA at a specific cycle.Direct, by identifying the mass shift in a specific peptide fragment.[5]Indirect, confirms presence but not specific location without prior protein cleavage.
Efficiency Quantification Semi-quantitative, based on the yield of the PTH-amino acid.Quantitative, based on the relative abundance of modified vs. unmodified peptide ions.[6]Quantitative, based on the intensity of the reporter signal.[3][7]
Throughput Low; one sample at a time, with cycle times of 30-60 minutes per residue.[1][8][9]High; compatible with liquid chromatography for analyzing complex mixtures.[1][8]High; suitable for plate-based assays and high-throughput screening.[10]
Sample Requirement 1-10 picomoles.[1]Femtomole to low picomole range.[1][11]Low picomole to nanomole range, depending on the detection method.
Limitations Limited to the N-terminus (typically first 30-50 residues); blocked N-termini prevent analysis.[2][9]Data analysis can be complex for novel UAAs; potential for ion suppression.[1]Requires a bioorthogonal handle on the UAA; does not directly provide sequence information.

Experimental Protocols

Detailed methodologies for each validation technique are provided below. These protocols are generalized and may require optimization for specific proteins and experimental setups.

Validation by Edman Degradation

This protocol outlines the steps for N-terminal sequencing of a protein containing Ethyl 4-nitro-3-phenyl-L-alaninate.

1.1. Sample Preparation:

  • Purify the protein of interest to >95% purity to avoid interference from contaminating proteins.

  • Ensure the protein sample is salt-free and buffer-free by dialysis or buffer exchange into a volatile buffer (e.g., 0.1% TFA in water).

  • Quantify the protein concentration accurately. A minimum of 10 picomoles of protein is typically required.[2]

1.2. Immobilization:

  • Immobilize the protein sample onto a polyvinylidene difluoride (PVDF) membrane. This can be achieved by spotting the protein solution onto the membrane and allowing it to air dry, or by electroblotting from an SDS-PAGE gel.[2]

1.3. Automated Edman Sequencing:

  • Place the PVDF membrane containing the protein into the reaction cartridge of an automated protein sequencer.

  • Initiate the sequencing program. The instrument will perform the following steps iteratively for each N-terminal amino acid:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-protein.[12][13]

    • Cleavage: The PTC-linked N-terminal amino acid is cleaved from the protein backbone using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid.[12][13]

    • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with an aqueous acid.[12][13]

1.4. PTH-Amino Acid Analysis:

  • The resulting PTH-amino acid is automatically injected into a high-performance liquid chromatography (HPLC) system.[12]

  • The PTH-amino acid is identified by its retention time compared to a standard chromatogram of known PTH-amino acids.

  • For Ethyl 4-nitro-3-phenyl-L-alaninate, a custom PTH standard would be required to determine its specific retention time.

1.5. Data Analysis:

  • The sequence is determined by the order of the identified PTH-amino acids from each cycle.

  • Successful incorporation is confirmed when the PTH derivative of Ethyl 4-nitro-3-phenyl-L-alaninate is detected at the expected cycle.

Validation by Mass Spectrometry (LC-MS/MS)

This protocol describes a bottom-up proteomics approach to confirm the incorporation and identify the location of Ethyl 4-nitro-3-phenyl-L-alaninate.

2.1. Sample Preparation and Digestion:

  • Denature the purified protein containing Ethyl 4-nitro-3-phenyl-L-alaninate using a denaturing agent (e.g., 8 M urea or 0.1% RapiGest SF).

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Acidify the peptide digest with formic acid or TFA.

  • Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • The mass spectrometer will acquire mass spectra of the eluting peptides (MS1 scan) and then select precursor ions for fragmentation (MS2 scan).

2.3. Data Analysis:

  • Analyze the acquired MS/MS data using a protein sequence database search algorithm (e.g., Mascot, Sequest, or MaxQuant).

  • Include the mass of Ethyl 4-nitro-3-phenyl-L-alaninate as a variable modification in the search parameters.

  • Successful incorporation is confirmed by the identification of a peptide with a mass shift corresponding to the mass of Ethyl 4-nitro-3-phenyl-L-alaninate.

  • The fragmentation pattern (b- and y-ions) in the MS2 spectrum will pinpoint the exact location of the UAA within the peptide sequence.

  • The incorporation efficiency can be estimated by comparing the peak areas of the modified and unmodified versions of the same peptide.[6]

Validation by Click Chemistry

This protocol assumes that an azide or alkyne handle has been incorporated into the phenyl ring of the UAA instead of the nitro group for bioorthogonal ligation. For the purpose of this guide, we will describe a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.

3.1. Reagent Preparation:

  • Prepare a stock solution of the alkyne- or azide-containing fluorescent dye (e.g., 10 mM in DMSO).

  • Prepare fresh stock solutions of copper(II) sulfate (e.g., 50 mM in water), a copper-chelating ligand (e.g., THPTA or BTTAA, 250 mM in DMSO/water), and a reducing agent (e.g., sodium ascorbate, 500 mM in water).

3.2. Labeling Reaction:

  • In a microcentrifuge tube, combine the purified protein containing the azide- or alkyne-modified UAA with the reaction buffer (e.g., PBS, pH 7.4).

  • Add the fluorescent dye, copper(II) sulfate, and the ligand to the protein solution.

  • Initiate the reaction by adding the reducing agent.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

3.3. Removal of Excess Reagents:

  • Remove the unreacted fluorescent dye and other reaction components by methods such as spin desalting columns, dialysis, or protein precipitation.

3.4. Analysis:

  • SDS-PAGE: Visualize the labeled protein by in-gel fluorescence scanning. The presence of a fluorescent band at the expected molecular weight of the protein confirms incorporation.

  • Fluorometry/Plate Reader: Quantify the fluorescence of the labeled protein to determine the labeling efficiency, which corresponds to the UAA incorporation efficiency.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the validation methodologies.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis Purified_Protein Purified Protein with UAA Immobilization Immobilization on PVDF Membrane Purified_Protein->Immobilization Coupling Coupling with PITC Immobilization->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion HPLC HPLC Separation Conversion->HPLC Identification Identification by Retention Time HPLC->Identification Sequence N-terminal Sequence Confirmation Identification->Sequence Sequence->Coupling Repeat for next residue

Caption: Workflow for the validation of UAA incorporation using Edman degradation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Purified_Protein Purified Protein with UAA Digestion Proteolytic Digestion Purified_Protein->Digestion LC_Separation Peptide Separation by LC Digestion->LC_Separation MS1_Scan MS1 Scan (Peptide Mass) LC_Separation->MS1_Scan MS2_Scan MS2 Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search with UAA Mass MS2_Scan->Database_Search Spectrum_Analysis Spectrum Analysis Database_Search->Spectrum_Analysis Site_Confirmation Incorporation Site Confirmation Spectrum_Analysis->Site_Confirmation

Caption: Workflow for the validation of UAA incorporation using mass spectrometry.

Validation_Method_Comparison cluster_methods Validation Methods cluster_outcomes Primary Outcomes UAA_Incorporation Protein with Incorporated Ethyl 4-nitro-3-phenyl-L-alaninate Edman Edman Degradation UAA_Incorporation->Edman Mass_Spec Mass Spectrometry UAA_Incorporation->Mass_Spec Click_Chem Click Chemistry (with modified UAA) UAA_Incorporation->Click_Chem Edman_Out Direct N-terminal sequence Confirms site if at N-terminus Edman->Edman_Out Mass_Spec_Out Definitive site confirmation Quantitative incorporation efficiency Mass_Spec->Mass_Spec_Out Click_Chem_Out Confirms presence of UAA Quantitative incorporation efficiency Click_Chem->Click_Chem_Out

Caption: Logical comparison of the primary outcomes from each validation method.

References

A Comparative Guide to the Biological Activity of Peptides with 4-Nitrophenylalanine vs. 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate the biological activity, stability, and pharmacokinetic profiles of therapeutic peptides. Among the various phenylalanine analogs, 4-nitrophenylalanine (Phe(4-NO₂)) and 4-aminophenylalanine (Phe(4-NH₂)) introduce distinct chemical functionalities at the para position of the phenyl ring, leading to significant alterations in the peptide's properties. This guide provides an objective comparison of the biological activities of peptides containing these two modifications, supported by available experimental data and detailed methodologies.

While direct head-to-head comparative studies of peptides containing 4-nitrophenylalanine versus 4-aminophenylalanine are not extensively documented in publicly available literature, this guide synthesizes existing data on individual modifications to provide a comprehensive overview for researchers.

Physicochemical and Biological Impact of Modifications

The substitution of a hydrogen atom with a nitro or an amino group at the para position of the phenylalanine side chain imparts distinct physicochemical properties that can profoundly influence a peptide's interaction with its biological target.

4-Nitrophenylalanine (Phe(4-NO₂)) introduces a strongly electron-withdrawing nitro group. This modification can alter the electronic properties of the aromatic ring, potentially influencing cation-π interactions and the overall conformation of the peptide. While the nitro group can participate in hydrogen bonding as an acceptor, its impact on biological activity can be subtle. For instance, one study on proteasomal degradation of substrates containing modified amino acids found that the presence of a nitro group on phenylalanine had a minimal effect on cleavage rates, in stark contrast to the significant inhibitory effect of a nitro group on tyrosine. This suggests that the biological consequences of incorporating 4-nitrophenylalanine are highly context-dependent and may not always lead to dramatic changes in activity.

4-Aminophenylalanine (Phe(4-NH₂)) , on the other hand, introduces a basic and polar amino group. This functional group can significantly alter a peptide's solubility, charge distribution, and capacity for hydrogen bonding. The presence of an additional primary amine can serve as a key interaction point with biological targets, such as the active site of an enzyme, potentially leading to enhanced potency and specific biological outcomes like enzyme inhibition.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, this section presents data on a peptide incorporating a 4-aminophenylalanine derivative as a potent enzyme inhibitor. Unfortunately, no equivalent quantitative data for a peptide containing 4-nitrophenylalanine was identified in the performed search.

Peptide ModificationTargetAssay TypeActivity MetricValueReference
4-Aminophenylalanine Derivative Dipeptidyl Peptidase IV (DPP-4)Enzyme InhibitionIC5028 nM[1]
4-Nitrophenylalanine ---Data Not Available-

Note: The data for the 4-aminophenylalanine derivative is from a study on potent and selective DPP-4 inhibitors.[1] The lack of data for 4-nitrophenylalanine highlights a gap in the current literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of modified peptides. Below are standard protocols for key experiments relevant to the evaluation of peptides containing 4-nitrophenylalanine and 4-aminophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

This is a standard method for the chemical synthesis of peptides.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Phe(4-NO₂)-OH and Fmoc-Phe(4-NH₂(Boc))-OH)

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, ether)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent and couple it to the deprotected N-terminus of the growing peptide chain in the presence of a base.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of a peptide required to inhibit 50% of the activity of a target enzyme.

Materials:

  • Target enzyme (e.g., DPP-4)

  • Enzyme substrate (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer

  • Test peptides (serial dilutions)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add the enzyme and assay buffer to the wells of a 96-well plate.

  • Add serial dilutions of the test peptides to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each peptide concentration.

  • Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor Binding Assay

This assay measures the affinity of a peptide for its receptor.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Test peptides (serial dilutions)

  • Binding buffer

  • Filter plates or scintillation vials

  • Filter-based harvesting system or scintillation counter

Protocol:

  • Incubate the receptor preparation with the labeled ligand and varying concentrations of the test peptide in a binding buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free ligand by rapid filtration through filter plates.

  • Wash the filters to remove non-specifically bound ligand.

  • Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Analyze the data using non-linear regression to determine the Ki or IC50 value, which represents the binding affinity of the test peptide.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general experimental workflow for comparing peptide biological activity and relevant signaling pathways.

G cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization binding Receptor Binding Assay (Ki, Kd) characterization->binding functional Functional Assay (EC50, IC50) characterization->functional stability Stability Assay (Half-life) characterization->stability analysis Comparative Analysis of Biological Activity binding->analysis functional->analysis stability->analysis

Caption: General workflow for peptide synthesis and biological characterization.

G ligand Peptide Ligand (with Phe(4-NO2) or Phe(4-NH2)) receptor Cell Surface Receptor ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex transduction Signal Transduction Cascade complex->transduction Activation response Cellular Response transduction->response

Caption: Generic receptor-mediated signaling pathway.

G inhibitor DPP-4 Inhibitor (e.g., containing Phe(4-NH2)) dpp4 DPP-4 Enzyme inhibitor->dpp4 Inhibition inactive_incretins Inactive Incretins dpp4->inactive_incretins Inactivation incretins Incretin Hormones (GLP-1, GIP) incretins->dpp4 pancreas Pancreas incretins->pancreas Stimulation insulin Increased Insulin Secretion pancreas->insulin glucose Lowered Blood Glucose insulin->glucose

Caption: Simplified DPP-4 signaling pathway and mechanism of inhibition.

References

Impact of 4-Nitrophenylalanine Substitution on Peptide-Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides with unnatural amino acids is a powerful approach to modulate their binding characteristics and therapeutic potential. This guide provides a comparative analysis of the impact of substituting a native phenylalanine residue with 4-nitrophenylalanine (pNO2-Phe) on peptide-protein binding affinity. While direct, comprehensive comparative data for pNO2-Phe is limited in publicly available literature, this guide presents a plausible scenario based on the physicochemical properties of the nitro group and established principles of molecular recognition.

The introduction of a nitro group at the para position of the phenylalanine side chain can significantly alter the electronic and steric properties of the amino acid. The strong electron-withdrawing nature of the nitro group can influence cation-π interactions and potentially introduce new hydrogen bonding opportunities, thereby modulating the binding affinity and specificity of the peptide for its target protein.

Comparative Analysis of Binding Affinity: A Case Study

To illustrate the potential impact of pNO2-Phe substitution, we present a hypothetical case study involving the interaction of a peptide with a PDZ domain. PDZ domains are common protein-protein interaction modules that typically recognize specific C-terminal peptide sequences. In this scenario, we compare the binding affinity of a wild-type peptide containing a C-terminal phenylalanine to a modified peptide where this phenylalanine is replaced by 4-nitrophenylalanine.

Table 1: Comparison of Binding Affinities for a PDZ Domain Interaction

Peptide VariantSequenceDissociation Constant (Kd)Change in Affinity
Wild-Type (WT)Ac-KQTSV-F -COOH15 µM-
pNO2-Phe VariantAc-KQTSV-pNO2-Phe -COOH8 µM1.9-fold increase

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of the 4-nitrophenylalanine substitution. The actual effect on binding affinity can be context-dependent and may result in an increase, decrease, or no significant change.

The hypothetical data suggests that the introduction of the nitro group could enhance binding affinity. This could be attributed to favorable electrostatic interactions between the electron-rich nitro group and positively charged residues in the binding pocket of the PDZ domain, or the formation of a new hydrogen bond.

Experimental Protocols

Accurate determination of binding affinities is crucial for understanding the impact of amino acid substitutions. The following are detailed methodologies for two standard biophysical techniques used to quantify peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Protocol:

  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip (carboxymethylated dextran) with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Immobilize the PDZ domain (ligand) to the activated surface via amine coupling to a target density of approximately 2000-3000 response units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of the wild-type and pNO2-Phe substituted peptides (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the peptide solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the sensor surface between injections with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the PDZ domain and both peptides into the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptides using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas all solutions immediately before the experiment to prevent bubble formation.

  • Titration:

    • Fill the sample cell (typically ~200 µL) with the PDZ domain at a concentration of approximately 10-50 µM.

    • Fill the injection syringe (typically ~40 µL) with the peptide at a concentration 10-20 times that of the protein in the cell.

    • Perform a series of small injections (e.g., 2 µL each) of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_ligand Ligand (Protein) cluster_analyte Analyte (Peptide) cluster_binding_assay Binding Assay cluster_analysis Data Analysis p_prep Protein Expression & Purification p_char Concentration & Purity Check p_prep->p_char assay SPR or ITC Measurement p_char->assay pep_synth Peptide Synthesis (WT & pNO2-Phe) pep_char Purity & Concentration Check pep_synth->pep_char pep_char->assay data_proc Data Processing & Curve Fitting assay->data_proc kd_calc Kd Determination data_proc->kd_calc

Caption: Workflow for determining peptide-protein binding affinity.

Hypothetical Signaling Pathway

signaling_pathway receptor Receptor scaffold Scaffold Protein (with PDZ domain) receptor->scaffold recruits peptide Peptide Ligand (WT or pNO2-Phe) scaffold->peptide binds to (modulated by pNO2-Phe) effector Downstream Effector scaffold->effector activates response Cellular Response effector->response

Caption: Hypothetical signaling pathway involving a PDZ domain interaction.

Confirming the Transformation: A Comparative Guide to Spectroscopic Techniques for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial in the production of pharmaceuticals, dyes, and agrochemicals. Verifying the successful conversion of a nitro compound to its corresponding amine is a critical step in any synthetic workflow. This guide provides a comparative overview of the most common spectroscopic techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present key diagnostic features, quantitative data in comparative tables, and detailed experimental protocols to assist researchers in selecting and applying the most suitable method for their needs.

Spectroscopic Fingerprints: Identifying the Functional Group Transformation

The conversion of a nitro group (-NO₂) to an amine group (-NH₂) results in distinct changes in the molecule's interaction with electromagnetic radiation, which can be readily detected by various spectroscopic methods.

  • FT-IR Spectroscopy: This technique is highly effective for identifying the disappearance of the characteristic strong stretching vibrations of the nitro group and the appearance of the distinct stretching vibrations of the amine group.

  • NMR Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information. The chemical environment of nuclei near the functional group changes significantly, leading to predictable shifts in the NMR spectra.

  • UV-Vis Spectroscopy: This method is particularly useful for aromatic compounds. The conversion of a nitro group, an electron-withdrawing group, to an amino group, an electron-donating group, alters the electronic transitions within the aromatic system, causing a noticeable shift in the maximum absorption wavelength (λmax).

At-a-Glance Comparison of Spectroscopic Data

The following tables summarize the key quantitative data for each spectroscopic technique, providing a clear comparison of the expected spectral changes upon reduction of a nitro group to an amine.

Table 1: FT-IR Spectral Data Comparison

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Appearance
Nitro (-NO₂) ** Asymmetric Stretch1570 - 1490[1]Strong
Symmetric Stretch1390 - 1300[1]Strong
Amine (-NH₂) **N-H Stretch (Primary)3500 - 3300 (two bands)Medium to weak
N-H Bend (Scissoring)1650 - 1580Medium

Table 2: ¹H NMR Spectral Data Comparison for Aromatic Compounds

Proton EnvironmentNitroarene Chemical Shift (δ, ppm)Aniline Chemical Shift (δ, ppm)General Trend
Aromatic Protons 7.5 - 8.5[2]6.5 - 7.5[3][4]Upfield shift
**Amine Protons (-NH₂) **N/A3.0 - 5.0 (broad singlet)[5]Appearance of a new signal

Table 3: ¹³C NMR Spectral Data Comparison for Aromatic Compounds

Carbon EnvironmentNitroarene Chemical Shift (δ, ppm)Aniline Chemical Shift (δ, ppm)General Trend
C-NO₂ / C-NH₂ (ipso-carbon) 140 - 150[2]140 - 150Variable, but often deshielded
Ortho- and Para-Carbons 120 - 140[2]115 - 120Upfield shift
Meta-Carbons ~130[2]~130Minimal change

Table 4: UV-Vis Spectral Data Comparison for Aromatic Compounds

Compound TypeTypical λmax (nm)SolventGeneral Trend
Nitrobenzene ~252 - 268[6]Hexane, WaterHypsochromic (Blue) Shift
Aniline ~280[7]WaterBathochromic (Red) Shift

Visualizing the Process

The following diagrams illustrate the chemical transformation and a general workflow for spectroscopic analysis.

chemical_reduction Nitro R-NO₂ (Nitro Compound) Reagents + Reducing Agent (e.g., H₂, Pd/C) Nitro->Reagents Amine R-NH₂ (Amine Product) Reagents->Amine

Figure 1: Chemical reduction of a nitro group to an amine.

spectroscopic_workflow cluster_reaction Chemical Reaction cluster_analysis Spectroscopic Analysis Start Start Reaction: Nitro Compound + Reagent Monitor Monitor Progress Start->Monitor Workup Reaction Work-up Monitor->Workup Preparation Sample Preparation Workup->Preparation Acquisition Data Acquisition (FT-IR, NMR, UV-Vis) Preparation->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Conclusion Confirmation of Amine Product Interpretation->Conclusion

Figure 2: General workflow for spectroscopic confirmation.

Detailed Experimental Protocols

The following are generalized protocols for each technique. Specific parameters should be optimized based on the analyte and available instrumentation.

FT-IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the region between 1600 cm⁻¹ and 1300 cm⁻¹ for the disappearance of the strong N-O stretching bands of the nitro group.[1]

    • Look for the appearance of two medium-intensity bands in the 3500-3300 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.[8]

    • Confirm the presence of an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[8]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-20 mg of the purified sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard experiment typically requires 16 to 64 scans.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are generally required for a good signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Look for the appearance of a broad singlet between 3.0 and 5.0 ppm, corresponding to the -NH₂ protons.[5] Note that this peak can be broad and its position is concentration-dependent. The aromatic protons of the aniline product will typically be shifted upfield (to lower ppm values) compared to the nitroarene starting material.[3][4]

    • ¹³C NMR: Observe the upfield shift of the signals for the ortho and para carbons of the aromatic ring, indicative of the electron-donating nature of the newly formed amine group.[2] The chemical shift of the carbon directly attached to the nitrogen (ipso-carbon) may not change significantly.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Fill a clean cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • Compare the λmax of the product to that of the starting nitro compound. A successful reduction of an aromatic nitro compound to an aniline is typically accompanied by a bathochromic (red) shift, meaning the λmax will increase.[7]

Other Confirmatory Techniques

While FT-IR, NMR, and UV-Vis are the primary tools for confirming this transformation, other methods can provide valuable information, especially for reaction monitoring and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the progress of a reaction. By taking aliquots from the reaction mixture over time, one can observe the disappearance of the peak corresponding to the nitro compound and the appearance of the peak for the amine product. The mass spectrum of the product peak provides definitive confirmation of its molecular weight and fragmentation pattern.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor a reaction. The starting material and the product will typically have different retention factors (Rf values), allowing for easy visualization of the reaction's progress.

Conclusion

The choice of spectroscopic technique to confirm the reduction of a nitro group to an amine will depend on the specific requirements of the research, including the nature of the compound, the available instrumentation, and the need for quantitative versus qualitative data. FT-IR provides a rapid and straightforward confirmation of the functional group transformation. NMR spectroscopy offers the most detailed structural information, confirming not only the conversion but also the overall structure of the product. UV-Vis spectroscopy is a simple and effective method for aromatic compounds. For comprehensive analysis and reaction monitoring, a combination of these techniques, often supplemented by chromatography, will provide the most robust and reliable results.

References

A Head-to-Head Comparison of Reducing Agents for the Synthesis of 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selection of reducing agents for the conversion of 4-nitrophenylalanine to 4-aminophenylalanine, complete with experimental data, detailed protocols, and workflow visualizations.

The reduction of the nitro group in 4-nitrophenylalanine to an amine is a critical transformation in the synthesis of 4-aminophenylalanine, a non-canonical amino acid with significant applications in drug development and biochemical research. The choice of reducing agent is paramount, influencing reaction efficiency, yield, purity, and compatibility with other functional groups. This guide provides a detailed head-to-head comparison of common reducing agents for this conversion, supported by experimental data from analogous aromatic nitro compound reductions.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent is a trade-off between reactivity, selectivity, cost, and ease of handling. The following table summarizes the performance of several common reducing agents for the reduction of aromatic nitro compounds, providing an expected performance for the reduction of 4-nitrophenylalanine.

Reducing Agent/SystemTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation
H₂/Pd-C>951 - 12 h25 - 80High yield, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment, potential for dehalogenation if applicable.
H₂/Raney Ni>902 - 10 h25 - 100Good for substrates sensitive to dehalogenation.Pyrophoric catalyst requires careful handling.
Chemical Reduction
SnCl₂·2H₂O85 - 950.5 - 4 h25 - 78Mild conditions, tolerant of many functional groups.Formation of tin salts can complicate work-up.[1]
Na₂S₂O₄75 - 980.5 - 24 h25 - 45Mild, metal-free, tolerates many functional groups.[2]Can require basic conditions, potential for sulfur byproducts.
Zn/NH₄Cl~40< 30 min25 - 70Rapid reaction, avoids the use of strong acids.[3]Moderate yields reported for some substrates.
Zn/HCOONH₄90 - 95< 15 min25Very rapid, high yield, avoids strong acids.[4]Requires careful control of the exothermic reaction.

Experimental Protocols

Detailed methodologies for the reduction of 4-nitrophenylalanine using various reducing agents are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds and can be adapted for 4-nitrophenylalanine.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.

Materials:

  • 4-Nitrophenylalanine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure reactor, prepare a solution of 4-nitrophenylalanine in methanol (e.g., 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere of nitrogen.

  • Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen or by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically within 1-12 hours), carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-aminophenylalanine.

  • The product can be further purified by recrystallization if necessary.

Reduction using Stannous Chloride (SnCl₂·2H₂O)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds.[1]

Materials:

  • 4-Nitrophenylalanine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-nitrophenylalanine (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminophenylalanine.

  • Purify by column chromatography or recrystallization as needed.

Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite offers a metal-free alternative for the reduction of nitro groups.[2]

Materials:

  • 4-Nitrophenylalanine

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or a mixture of Ethanol/Water

  • Sodium bicarbonate (NaHCO₃) (optional, to maintain basic pH)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-nitrophenylalanine in a suitable solvent system (e.g., DMF/water 2:1) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of 4-nitrophenylalanine. The reaction can be exothermic. If necessary, maintain a basic pH by adding sodium bicarbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 45 °C) for 1-24 hours, monitoring by TLC.

  • Once the reaction is complete, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography. A 76% yield has been reported for a similar reduction on a polymer-supported nitro compound.[5]

Reduction using Zinc Dust and Ammonium Formate

This method is known for its rapid reaction times and high yields for many aromatic nitro compounds.[4]

Materials:

  • 4-Nitrophenylalanine

  • Zinc dust

  • Ammonium formate (HCOONH₄)

  • Methanol

  • Chloroform or Ether

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, suspend 4-nitrophenylalanine (5 mmol) and zinc dust (6 mmol) in methanol (5 mL).

  • To the stirred suspension, add ammonium formate (0.5 g) at room temperature. The reaction is often exothermic.

  • Stir the mixture for 5-15 minutes. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the zinc dust.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining ammonium formate.

  • Dry the organic layer and evaporate the solvent to obtain the 4-aminophenylalanine. Yields for various aromatic nitro compounds are reported to be in the range of 90-95%.[4]

Visualizing the Chemistry

General Reaction Workflow

The fundamental transformation in all these methods is the reduction of the nitro group to an amine. The following diagram illustrates this general workflow.

G cluster_start Starting Material cluster_reagents Reducing Agent cluster_product Product start 4-Nitrophenylalanine reagents e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄, Zn/HCOONH₄ start->reagents Reduction product 4-Aminophenylalanine reagents->product

Caption: General workflow for the reduction of 4-nitrophenylalanine.

Proposed Biosynthetic Pathway of 4-Aminophenylalanine

4-Aminophenylalanine is a known precursor in the biosynthesis of some natural products, such as the antitumor agent dnacin B1. While a detailed signaling pathway involving 4-aminophenylalanine is not fully elucidated, its biosynthesis is proposed to branch from the shikimate pathway.

Biosynthesis chorismate Chorismate aminodeoxychorismate 4-amino-4-deoxychorismate chorismate->aminodeoxychorismate dinV (synthase) p_aminophenylpyruvate p-aminophenylpyruvic acid aminodeoxychorismate->p_aminophenylpyruvate dinE (mutase) & dinF (dehydrogenase) papa 4-Aminophenylalanine (PAPA) p_aminophenylpyruvate->papa Aminotransferase dnacinB1 Dnacin B1 papa->dnacinB1 NRPS machinery

Caption: Proposed biosynthetic pathway of 4-aminophenylalanine.

Conclusion

The choice of reducing agent for the synthesis of 4-aminophenylalanine from 4-nitrophenylalanine depends on several factors including the desired scale of the reaction, available equipment, and the presence of other functional groups. For high-yield, clean reactions on a laboratory scale, catalytic hydrogenation with Pd/C is often the method of choice, provided the necessary equipment is available. For a rapid and high-yielding alternative that avoids high-pressure apparatus, the use of zinc dust with ammonium formate is a compelling option. Stannous chloride and sodium dithionite represent milder chemical reduction methods that are tolerant of a wide range of functional groups, though they may require more extensive purification. Researchers should carefully consider these factors to select the most appropriate method for their specific synthetic needs.

References

Purity assessment of synthetic peptides containing Ethyl 4-nitro-3-phenyl-L-alaninate by UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability, therapeutic efficacy, and safety.[1][2] This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) with other analytical techniques for the purity assessment of synthetic peptides, with a conceptual focus on peptides containing modified amino acids like Ethyl 4-nitro-3-phenyl-L-alaninate. While specific experimental data for peptides incorporating Ethyl 4-nitro-3-phenyl-L-alaninate is not publicly available, this guide leverages established principles and data from the analysis of other synthetic peptides to provide a comprehensive overview.

The Critical Role of Purity Assessment

Impurities in synthetic peptides can arise from various stages of synthesis, including incomplete reactions leading to truncated or deletion sequences, or the persistence of protecting groups.[3][4] These impurities can significantly impact the peptide's biological activity and introduce confounding variables in research findings. Therefore, robust analytical methods are essential to accurately quantify the purity of a synthetic peptide.

UPLC: A High-Resolution Technique for Peptide Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for peptide analysis, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC).[5][6] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures, resulting in enhanced resolution, greater sensitivity, and faster analysis times.[6][7] This allows for a more detailed and accurate assessment of peptide purity by separating the main peptide product from closely related impurities.[5]

Comparison of Key Analytical Techniques

The choice of analytical technique for peptide purity assessment depends on various factors, including the desired level of detail, sample complexity, and available instrumentation. Below is a comparison of UPLC with other commonly used methods.

Performance MetricUPLCHPLCMass Spectrometry (MS)Capillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicityMass-to-charge ratioCharge-to-size ratio
Resolution Very High[5]HighN/A (for purity %)High
Analysis Time Fast[6]ModerateFastModerate
Sensitivity Very High[6]HighVery High[1]High
Quantitative Accuracy HighHighIndirectly (through LC)Moderate
Impurity Identification Limited (requires MS)Limited (requires MS)Excellent[1][2]Limited
Cost per Sample Moderate[6]LowHigh[1]Low to Moderate

Table 1: Comparison of Analytical Techniques for Peptide Purity Assessment. This table provides a summary of the key performance metrics for UPLC, HPLC, Mass Spectrometry, and Capillary Electrophoresis in the context of peptide purity analysis.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections detail generalized methodologies for peptide purity assessment using UPLC-MS.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

  • Reconstitution: Carefully dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water or a low percentage of acetonitrile in water.[5]

  • Concentration: The final concentration should be optimized for the specific instrument and peptide. A typical starting concentration is 0.1 to 1.0 mg/mL.[3]

  • Filtration: To prevent column clogging and instrument damage, filter the sample through a 0.22 µm syringe filter before injection.

UPLC-MS Method

This method combines the high-resolution separation of UPLC with the mass identification capabilities of MS.[8][9]

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

  • Column: A reversed-phase C18 column with a particle size of 1.7 µm is commonly used for peptide analysis.[10]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[10]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[10]

  • Gradient: A shallow gradient is often employed to achieve optimal separation of the main peptide from its impurities. A representative gradient could be 5-50% B over 10-20 minutes.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.[10]

  • Column Temperature: Maintaining a constant column temperature, for example, 40°C, is important for reproducibility.

  • Detection:

    • UV Detection: Primary quantification is typically performed by monitoring the absorbance at 214-220 nm, which corresponds to the peptide bond.[4][11]

    • MS Detection: The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra, confirming the molecular weight of the target peptide and identifying impurities.[1][12]

Data Presentation and Analysis

The purity of the synthetic peptide is typically calculated based on the relative peak area in the UV chromatogram.

Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100

Mass spectrometry data is used to confirm the identity of the main peak and to characterize any observed impurities by their mass-to-charge ratio.[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows in peptide purity assessment.

UPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Analysis Reconstitution Reconstitute Peptide Concentration Adjust Concentration Reconstitution->Concentration Filtration Filter Sample Concentration->Filtration UPLC UPLC Separation Filtration->UPLC UV_Detect UV Detection (Quantification) UPLC->UV_Detect MS_Detect MS Detection (Identification) UPLC->MS_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Impurity_ID Impurity Identification MS_Detect->Impurity_ID Purity_Calc Purity Calculation Peak_Integration->Purity_Calc

Caption: Experimental workflow for UPLC-based peptide purity assessment.

Method_Comparison_Logic Start Peptide Purity Analysis Required Decision1 High Resolution & Throughput Needed? Start->Decision1 UPLC UPLC Decision1->UPLC Yes HPLC HPLC Decision1->HPLC No Decision2 Impurity Identification Critical? UPLC->Decision2 HPLC->Decision2 UPLC_MS UPLC-MS Decision2->UPLC_MS Yes Orthogonal_Method Consider Orthogonal Method (e.g., CE) Decision2->Orthogonal_Method No

Caption: Logical flow for selecting a peptide purity analysis method.

Conclusion

References

Evaluating the In-Vivo Stability of Peptides Modified with 4-Nitrophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide therapeutics is a key strategy for overcoming their inherent limitations, such as poor in-vivo stability. This guide provides a comparative analysis of peptides modified with 4-nitrophenylalanine (4-NO2-Phe), offering insights into their stability, performance against alternatives, and the experimental protocols required for their evaluation. While direct comparative in-vivo half-life data for 4-NO2-Phe-modified peptides is limited in publicly available literature, this document extrapolates expected performance based on established principles of peptide chemistry and enzymatic degradation.

Performance Comparison: Native Peptides vs. Modified Analogs

The primary challenge for therapeutic peptides in vivo is their rapid degradation by proteases and rapid clearance.[1] Modifications such as the incorporation of unnatural amino acids like 4-nitrophenylalanine are designed to enhance stability while maintaining or improving biological activity.[2][3]

Table 1: Comparative Performance of Peptide Modifications

FeatureNative L-Amino Acid PeptidesD-Amino Acid Substituted PeptidesPEGylated PeptidesLipidated Peptides4-Nitrophenylalanine Modified Peptides (Predicted)
In-Vivo Half-Life Very Short (minutes)[2]Increased[4]Significantly Increased[3]Significantly Increased[3]Potentially Increased
Proteolytic Resistance Low[5]High[4]High (Steric Hindrance)[6]High (Albumin Binding)[3]Moderate to High
Mechanism of Enhanced Stability N/AResistance to protease recognition[4]Increased hydrodynamic size reduces renal clearance and masks cleavage sites.[3]Reversible binding to serum albumin, increasing effective size.[3]Potential resistance to certain proteases due to altered side chain chemistry.[7]
Potential Immunogenicity Low (if endogenous)Low to ModerateLowLowModerate to High (Can create neo-epitopes)[8][9]
Bioavailability Very LowCan be improvedImprovedImprovedPotentially Improved
Receptor Binding Affinity Native AffinityCan be maintained or alteredMay be reduced due to steric hindranceGenerally maintainedCan be altered (positively or negatively)

The nitration of aromatic amino acids, such as in 4-nitrophenylalanine, has been shown to decrease cleavage by the proteasome, a key player in intracellular protein degradation.[7] This suggests that peptides containing 4-nitrophenylalanine may exhibit increased resistance to certain proteolytic enzymes, thereby extending their in-vivo half-life. However, it is crucial to note that the introduction of a nitro group can also render the peptide immunogenic by creating novel epitopes that can be recognized by the immune system.[8][9][10]

Experimental Protocols

A standardized assessment of in-vivo stability is crucial for the preclinical development of peptide therapeutics. Below are representative protocols for determining the pharmacokinetic profile and half-life of a peptide.

Protocol 1: In-Vitro Plasma Stability Assay

This assay provides an initial assessment of a peptide's stability in a biological fluid.

Materials:

  • Test peptide (e.g., 1 mg/mL stock solution)

  • Human or rodent plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile or a 1:1 mixture of acetonitrile/ethanol)

  • Incubator or water bath at 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the peptide in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide working solution to the plasma to a final concentration of 10-100 µM and incubate with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-plasma mixture.[11]

  • Protein Precipitation: Immediately add 2-3 volumes of ice-cold precipitating solution to the aliquot to stop enzymatic degradation.[11]

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[11]

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze using RP-HPLC to determine the concentration of the intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Peptide Solution incubate Incubate Peptide in Plasma at 37°C prep_peptide->incubate prep_plasma Prepare Plasma prep_plasma->incubate sampling Collect Aliquots at Time Points incubate->sampling precipitation Protein Precipitation sampling->precipitation centrifuge Centrifuge precipitation->centrifuge hplc Analyze by RP-HPLC centrifuge->hplc calculate Calculate Half-Life hplc->calculate

In-Vitro Plasma Stability Assay Workflow.

Protocol 2: In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the in-vivo half-life of a peptide in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Test peptide sterile solution

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Administration supplies (syringes, needles for intravenous or subcutaneous injection)

  • Blood collection supplies (e.g., EDTA tubes)

  • Anesthetic

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer the peptide solution to the animals via the desired route (e.g., intravenous bolus via the tail vein). A typical dose might range from 1-5 mg/kg.[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Preparation: Immediately process the blood samples by centrifugation at 4°C to obtain plasma.

  • Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Calculate key pharmacokinetic parameters, including the elimination half-life (t½), clearance, and volume of distribution, using appropriate software.[2]

G cluster_pre_study Pre-Study cluster_study Study cluster_post_study Post-Study Analysis acclimation Animal Acclimation dosing Peptide Administration acclimation->dosing sampling Blood Sampling at Time Points dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis G cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation cluster_bcell_response B-Cell Response peptide Peptide with 4-Nitrophenylalanine apc Antigen Presenting Cell (APC) peptide->apc Uptake and Processing mhc MHC Class II apc->mhc Presents Neo-epitope tcr T-Cell Receptor (TCR) mhc->tcr Recognition tcell CD4+ T-Cell tcr->tcell activation T-Cell Activation and Proliferation tcell->activation bcell B-Cell activation->bcell Help antibodies Antibody Production bcell->antibodies

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Safety GlassesMust be equipped with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently. Butyl gloves offer good resistance to nitro-compounds.[3]
Body Laboratory CoatA standard laboratory coat should be worn and kept buttoned to protect against splashes and spills.
Respiratory RespiratorUse a NIOSH-approved N95 (US) or P1 (EN 143) dust mask if nuisance levels of dust are present.[1] In situations with poor ventilation or the potential for aerosol generation, a respirator may be required.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Avoid the formation of dust and aerosols during handling and weighing.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4] Some sources recommend freezer storage.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Spill and Disposal Plan

In the event of a spill and for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1] For large spills, prevent the material from entering drains.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.

Waste StreamCollection ProcedureDisposal Protocol
Solid Waste Collect in a designated, clearly labeled hazardous waste container. This includes contaminated gloves, wipes, and weigh boats.Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Contaminated Solvents Segregate halogenated organic waste from non-halogenated waste streams.[2]Dispose of in a designated container for halogenated organic solvents.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.Follow institutional guidelines for the disposal of empty, rinsed chemical containers.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal A Receive Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Work in Ventilated Area (Fume Hood) C->D E Weigh and Handle Chemical D->E F Perform Experimental Procedure E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for EHS Waste Pickup I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
Reactant of Route 2
Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。